Product packaging for MC-Val-Cit-PAB-VX765(Cat. No.:)

MC-Val-Cit-PAB-VX765

Cat. No.: B1191799
M. Wt: 1107.657
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

Properties

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Appearance

Solid powder

Synonyms

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-VX765 is a sophisticated molecular construct designed for targeted delivery of the caspase-1 and caspase-4 inhibitor, VX765. This guide provides a detailed technical overview of its structure, mechanism of action, and the underlying principles of its design. This molecule represents a potential targeted therapeutic, leveraging a well-established cleavable linker system to deliver a payload with immunomodulatory and anti-inflammatory properties. The core components consist of a Maleimide Capping (MC) group for conjugation, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the active payload, VX765.

Core Components and Overall Structure

The this compound molecule is an assembly of distinct functional units, each playing a critical role in its overall performance as a targeted drug delivery system.

2.1. MC (Maleimide Capping) Group: The maleimide group serves as the primary point of attachment to a carrier molecule, typically a monoclonal antibody (mAb), to form an antibody-drug conjugate (ADC). This conjugation occurs via a Michael addition reaction with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.

2.2. Val-Cit (Valine-Citrulline) Linker: This dipeptide sequence is a key element for the targeted release of the payload. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment and within cancer cells. This enzymatic cleavage is the trigger for the subsequent release of VX765.

2.3. PAB (p-aminobenzyl alcohol) Spacer: The PAB spacer acts as a self-immolative linker. Upon cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the payload in its active form. This self-immolation is a crucial step that ensures the efficient and traceless release of the drug.

2.4. VX765 (Belnacasan): VX765 is a prodrug that is converted in vivo to its active form, VRT-043198. VRT-043198 is a potent inhibitor of caspase-1 and caspase-4, key enzymes in the inflammasome signaling pathway. By inhibiting these caspases, VX765 can modulate inflammatory responses and pyroptosis, a form of programmed cell death. In the context of this conjugate, the linker is covalently attached to the amino group of VX765.

Chemical Structure:

The complete chemical structure of this compound is a complex assembly of these components.

PropertyValue
Chemical Formula C₅₃H₇₁ClN₁₀O₁₄
Molecular Weight 1107.66 g/mol

Mechanism of Action: A Step-by-Step Workflow

The targeted delivery and release of VX765 by the MC-Val-Cit-PAB linker system, when conjugated to an antibody, follows a precise sequence of events.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cell cluster_effect Cellular Effect ADC 1. ADC Circulates (this compound conjugated to mAb) Receptor 2. Binding to Target Antigen ADC->Receptor Targeting Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Immolation 6. Self-Immolation of PAB Spacer Cleavage->Immolation Release 7. Release of VX765 Immolation->Release Inhibition 8. Inhibition of Caspase-1/4 Release->Inhibition

Caption: Workflow of ADC-mediated drug delivery and release.

Experimental Protocols (Generalized)

Detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly available. However, based on the synthesis of similar drug-linker conjugates, a generalized protocol can be outlined.

4.1. Synthesis of the MC-Val-Cit-PAB Linker:

The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that has been described in the literature. A common approach involves:

  • Protection of Amino Acids: The amino and carboxyl groups of L-Valine and L-Citrulline are appropriately protected to allow for controlled peptide coupling.

  • Dipeptide Formation: The protected valine and citrulline are coupled to form the Val-Cit dipeptide.

  • Attachment of PAB: The p-aminobenzyl alcohol (PAB) spacer is then attached to the C-terminus of the dipeptide.

  • Introduction of the Maleimide Group: A maleimido-containing caproic acid is coupled to the N-terminus of the dipeptide to introduce the maleimide functionality.

  • Deprotection and Purification: The protecting groups are removed, and the final MC-Val-Cit-PAB linker is purified, typically by chromatography.

4.2. Conjugation of VX765 to the Linker:

The conjugation of VX765 to the MC-Val-Cit-PAB linker would involve the formation of a carbamate bond between the hydroxyl group of the PAB spacer and an amino group on the VX765 molecule.

  • Activation of the Linker: The hydroxyl group on the PAB moiety of the MC-Val-Cit-PAB linker is typically activated, for example, by conversion to a p-nitrophenyl carbonate.

  • Coupling Reaction: The activated linker is then reacted with VX765 in the presence of a suitable base. The amino group of VX765 will displace the p-nitrophenoxy group to form a stable carbamate linkage.

  • Purification: The resulting this compound conjugate is then purified to remove unreacted starting materials and byproducts.

4.3. Conjugation to a Monoclonal Antibody (Hypothetical Workflow):

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) with accessible Cysteines Reduction Partial Reduction of Disulfide Bonds (e.g., with TCEP) mAb->Reduction Thiol_mAb mAb with free Thiol Groups Reduction->Thiol_mAb Conjugation Michael Addition Reaction Thiol_mAb->Conjugation DrugLinker This compound DrugLinker->Conjugation ADC_raw Crude Antibody-Drug Conjugate (ADC) Conjugation->ADC_raw Purification Purification (e.g., Size Exclusion Chromatography) ADC_raw->Purification ADC_final Purified ADC Purification->ADC_final

Caption: Generalized workflow for ADC conjugation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

ParameterValueSource/Method
Molecular Formula C₅₃H₇₁ClN₁₀O₁₄Calculated
Molecular Weight 1107.66 g/mol Calculated
Solubility Data not availableExperimental
Stability (in plasma) Data not availableExperimental
LogP Data not availableCalculated/Experimental

Table 2: Biological Activity (Hypothetical Data)

AssayCell LineIC₅₀ / EC₅₀Notes
In vitro Cytotoxicity Target-positive cell lineData not availableRequires experimental determination
In vitro Cytotoxicity Target-negative cell lineData not availableRequires experimental determination
Caspase-1 Inhibition Biochemical assayData not availableExpected to be similar to VRT-043198
In vivo Efficacy Xenograft modelData not availableRequires in vivo studies

Signaling Pathway Visualization

VX765, the payload of this conjugate, targets the inflammasome signaling pathway. The following diagram illustrates the point of intervention.

Inflammasome_Signaling_Pathway PAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR NLRP3 NLRP3 Inflammasome Assembly PRR->NLRP3 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves VX765 VX765 (VRT-043198) VX765->Caspase1 Inhibits IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pyroptosis) GSDMD->GSDMD_N

Caption: VX765 inhibits Caspase-1 in the inflammasome pathway.

Conclusion

The this compound conjugate is a well-designed molecule that leverages clinically validated linker technology for the targeted delivery of a specific immunomodulatory agent. The modular design allows for the potential adaptation of this platform for various targeting moieties and payloads. While specific experimental data for this exact conjugate is limited in the public domain, the principles underlying its design and mechanism of action are well-established in the field of antibody-drug conjugates. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this targeted approach.

VX-765: A Technical Guide to Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VX-765, a selective inhibitor of caspase-1. It details its mechanism of action, the biochemical pathways it modulates, and its functional consequences in various experimental models. This guide is intended to serve as a resource for researchers in immunology, inflammation, and drug development.

Introduction: Caspase-1 and the Inflammasome

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2] It is a central component of multi-protein complexes called inflammasomes.[3][4] Inflammasomes, such as the well-characterized NLRP3 inflammasome, assemble in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][5][6]

The activation of the inflammasome complex leads to the autocatalytic cleavage of pro-caspase-1 into its active form.[1][7] Activated caspase-1 has two primary functions:

  • Cytokine Maturation: It cleaves the precursor forms of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms (IL-1β and IL-18).[4][5][8]

  • Pyroptosis Induction: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a highly inflammatory form of programmed cell death known as pyroptosis.[8][9][10]

Due to its central role in inflammation, dysregulation of caspase-1 activity is implicated in a range of inflammatory and autoimmune diseases, making it a critical therapeutic target.[3][11][12]

VX-765: From Prodrug to Active Inhibitor

VX-765 (Belnacasan) is an orally bioavailable prodrug.[13][14] In vivo, it is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[8][15][16] This conversion is essential for its inhibitory activity.[2] VRT-043198 is a potent, selective, and competitive inhibitor of the caspase-1 subfamily of caspases.[13][15]

G VX765 VX-765 (Prodrug) Oral Administration Esterases Plasma and Liver Esterases VX765->Esterases Metabolic Conversion VRT043198 VRT-043198 (Active Metabolite) Esterases->VRT043198

Caption: Conversion of VX-765 prodrug to its active form, VRT-043198.

Mechanism of Action and Signaling Pathway

The active metabolite, VRT-043198, functions by forming a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1.[2][8] This direct inhibition blocks all downstream enzymatic activities of caspase-1.

The primary pathway modulated by VX-765 is the canonical inflammasome signaling pathway. The process, and the point of inhibition, can be summarized as follows:

  • Priming (Signal 1): Immune cells are primed by stimuli like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[5][6]

  • Activation (Signal 2): A second stimulus, such as extracellular ATP or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][5][6]

  • Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, facilitating their auto-cleavage and activation.[1][7]

  • Inhibition by VRT-043198: VRT-043198 binds to the active site of caspase-1, preventing it from cleaving its substrates.

  • Downstream Blockade: Consequently, the maturation and release of IL-1β and IL-18 are inhibited, and Gasdermin D is not cleaved, thereby preventing pyroptosis.[8][10][13]

G cluster_0 Cell Exterior cluster_1 Cytosol PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 NLRP3_Assem NLRP3 Inflammasome Assembly PAMPs->NLRP3_Assem Signal 2 NFkB NF-κB Pathway TLR4->NFkB proIL1B_trans Transcription NFkB->proIL1B_trans Upregulates proIL1B Pro-IL-1β Pro-IL-18 proIL1B_trans->proIL1B proCasp1 Pro-Caspase-1 NLRP3_Assem->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Autocleavage Casp1->proIL1B Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1B Mature IL-1β Mature IL-18 proIL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis VRT VRT-043198 (from VX-765) VRT->Casp1 Inhibits

Caption: VX-765 inhibits the NLRP3 inflammasome pathway at Caspase-1.

Quantitative Efficacy Data

The potency and selectivity of VX-765's active form, VRT-043198, have been characterized in various assays. Its efficacy has also been demonstrated in multiple preclinical models of inflammatory diseases.

Table 1: In Vitro Potency and Selectivity of VRT-043198

Target Parameter Value Selectivity vs. Caspase-1 Reference(s)
Caspase-1 Ki 0.8 nM - [15]
Caspase-4 Ki <0.6 nM -
Caspase-1 IC50 0.204 nM - [16]
Caspase-3 - - 100- to 10,000-fold [15]
Caspase-6 - - 100- to 10,000-fold [15]
Caspase-7 - - 100- to 10,000-fold [15]
Caspase-8 - - 100- to 10,000-fold [15]

| Caspase-9 | - | - | 100- to 10,000-fold |[15] |

Note: VRT-043198 also potently inhibits caspase-4.[8][15]

Table 2: Summary of In Vivo Efficacy of VX-765

Disease Model Species Dose & Route Key Findings Reference(s)
Collagen-Induced Arthritis Mouse 100 mg/kg, i.p., twice daily Reduced joint scores, synovitis, and bone erosion; decreased serum IL-1β. [12]
Traumatic Brain Injury (TBI) Mouse 100 & 200 mg/kg Significantly decreased IL-1β and IL-18 levels in the injured cortex. [17]
Myocardial Infarction (I/R) Rat 16-32 mg/kg, i.v. Reduced infarct size and preserved ventricular function. [18][19][20]
HIV-1 Infection Humanized Mouse - Reduced viral load, total HIV-1 DNA, and CD4+ T cell depletion; lowered plasma IL-18. [21][22]

| Gouty Arthritis | Mouse | - | Inhibited joint swelling and IL-1β release. |[23] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing VX-765's function.

This protocol is adapted from methodologies used to assess inflammasome activation in vitro.[19]

Objective: To determine the effect of VX-765 on caspase-1-mediated IL-1β release from cultured cells.

Cell Type: Primary macrophages (e.g., bone marrow-derived macrophages) or monocytic cell lines (e.g., THP-1).

Methodology:

  • Cell Culture: Plate cells at an appropriate density and differentiate if necessary (e.g., PMA for THP-1 cells).

  • Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Pre-treatment: Wash cells and add fresh media containing various concentrations of VX-765 (or its active form VRT-043198) or vehicle control. Incubate for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), and incubate for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of mature IL-1β and IL-18 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot IL-1β concentration against inhibitor concentration to determine the IC50 value.

G Start Plate Cells (e.g., Macrophages) Prime Prime with LPS (Signal 1) Start->Prime Inhibit Pre-treat with VX-765 / Vehicle Prime->Inhibit Activate Activate with ATP (Signal 2) Inhibit->Activate Collect Collect Supernatant Activate->Collect ELISA Measure IL-1β (ELISA) Collect->ELISA End Determine IC50 ELISA->End

Caption: Experimental workflow for an in vitro cytokine release assay.

This protocol is based on studies evaluating the cardioprotective effects of VX-765.[18][19]

Objective: To assess the ability of VX-765 to reduce infarct size following myocardial ischemia/reperfusion (I/R) injury in rats.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Anesthesia and Ventilation: Anesthetize the animal and maintain it on a ventilator.

  • Surgical Preparation: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Drug Administration: Administer VX-765 (e.g., 16 mg/kg) or vehicle via intravenous (i.v.) injection 30-60 minutes prior to ischemia.[19][20]

  • Ischemia: Induce myocardial ischemia by tightening the suture to occlude the LAD artery for a set period (e.g., 60 minutes).

  • Reperfusion: Release the suture to allow blood flow to resume (reperfusion) for a defined period (e.g., 2-3 hours).

  • Infarct Size Measurement: At the end of reperfusion, re-occlude the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR).

  • Tissue Processing: Excise the heart, slice the ventricles, and incubate with a stain like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

  • Data Analysis: Image the heart slices and use software to quantify the infarct size as a percentage of the AAR.

Conclusion

VX-765 is a potent and selective prodrug inhibitor of caspase-1. Its mechanism of action is centered on the direct blockade of the catalytic activity of caspase-1, a key enzyme in the innate immune response. By preventing the maturation of IL-1β and IL-18 and inhibiting pyroptotic cell death, VX-765 demonstrates significant anti-inflammatory activity across a range of preclinical disease models. The quantitative data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential for treating caspase-1-driven inflammatory disorders.

References

The Linchpin of Efficacy: A Technical Guide to the PAB Spacer in Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of promise. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—is pivotal to their success. This technical guide delves into the core of ADC linker technology, focusing on the indispensable role of the p-aminobenzyl (PAB) spacer. This self-immolative unit is a critical component in numerous clinically approved and investigational ADCs, ensuring the controlled and efficient release of the therapeutic payload within the target cancer cell.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the PAB spacer's mechanism of action, its impact on ADC stability and efficacy, and detailed experimental protocols for its evaluation.

The Mechanism of Action: A Cascade of Controlled Release

The PAB spacer is a cornerstone of self-immolative linker technology. Its primary function is to create a stable linkage to the drug in the systemic circulation and then, upon a specific triggering event within the cancer cell, to fragment and release the unmodified, fully active payload. This process is typically initiated by the enzymatic cleavage of an adjacent moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).

The Val-Cit-PAB system is a well-validated and widely used linker in ADCs, including the FDA-approved brentuximab vedotin (Adcetris®)[1][2][3]. Upon internalization of the ADC into the target cancer cell, it traffics to the lysosome. The lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide[4]. This cleavage event unmasks an aniline nitrogen on the PAB spacer, initiating a spontaneous 1,6-elimination or "electron cascade" reaction. This results in the release of the drug, carbon dioxide, and an aza-quinone methide byproduct[5][6].

The elegance of this design lies in its ability to ensure that the potent cytotoxic drug is liberated only at the site of action, thereby minimizing off-target toxicity and maximizing the therapeutic window.

PAB_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC_Circulation Antibody-Linker(Val-Cit-PAB)-Drug Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage PAB_Aniline Unmasked PAB Aniline Nitrogen Cleavage->PAB_Aniline Elimination 1,6-Elimination (Self-Immolation) PAB_Aniline->Elimination Payload_Release Released Unmodified Drug Elimination->Payload_Release Byproducts CO2 + Aza-quinone Methide Elimination->Byproducts

Figure 1: Mechanism of PAB spacer-mediated drug release.

Quantitative Analysis of PAB Spacer Performance

The stability and cleavage kinetics of the PAB-containing linker are critical determinants of an ADC's overall performance. A stable linker in plasma prevents premature drug release and associated systemic toxicity, while efficient cleavage within the lysosome is essential for potent cytotoxicity.

ParameterLinkerConditionValueReference
Plasma Stability (Half-life) Val-Cit-PABCHuman Plasma~230 days[7]
Val-Cit-PABCMouse Plasma~80 hours[7]
Carbonate with PAB-spacerHuman Serum~36 hours[7]
Lysosomal Cleavage Val-CitIsolated Cathepsin Bt1/2 = 240 min[8]
Phe-LysIsolated Cathepsin Bt1/2 = 8 min[8]
In Vitro Cytotoxicity (IC50) Trastuzumab-vc-MMAESK-BR-3 (HER2+)14.3 pM[9]
Trastuzumab-vc-MMAEJIMT-1 (HER2+)2.5 nM[10]
Anti-CD30-MC-vc-PAB-MMAEKarpas-299 (CD30+)16 pM[8]
In Vivo Efficacy Anti-CD22-DM1-ADCHuman Lymphoma XenograftTumor Regression at 3 mg/kg[9]
β-galactosidase-cleavable ADCXenograft Mouse Model57-58% Tumor Volume Reduction (1 mg/kg)[9]

Table 1: Quantitative Data on PAB Spacer-Containing Linkers

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs featuring PAB spacers.

Synthesis of Mc-Val-Cit-PAB-MMAE

This protocol outlines a representative synthesis of a common PAB-containing drug-linker cassette.

Synthesis_Workflow cluster_synthesis Synthesis of Mc-Val-Cit-PAB-MMAE start Start Materials: Fmoc-Val-Cit-PAB-OH MMAE Mc-OSu step1 Couple Fmoc-Val-Cit-PAB-OH and MMAE (HATU, DIPEA, DMF) start->step1 step2 Fmoc Deprotection (Piperidine in DMF) step1->step2 step3 Couple with Mc-OSu step2->step3 end_product Purified Mc-Val-Cit-PAB-MMAE (RP-HPLC) step3->end_product

References

An In-depth Technical Guide to the Synthesis of the MC-Val-Cit-PAB Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB) linker, a critical component in the development of antibody-drug conjugates (ADCs). This linker system is renowned for its stability in circulation and its specific cleavage by lysosomal proteases, such as cathepsin B, within target cancer cells.[1][2] This targeted release mechanism enhances the therapeutic window of potent cytotoxic agents.[] This document outlines common synthetic strategies, provides detailed experimental protocols, and presents quantitative data to aid researchers in the successful laboratory-scale synthesis of this vital linker.

Introduction to the MC-Val-Cit-PAB Linker in ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[4][5] ADCs consist of three main components: a monoclonal antibody that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[][5]

The MC-Val-Cit-PAB linker is a cleavable linker system that has been successfully incorporated into several FDA-approved ADCs, including Adcetris® (brentuximab vedotin).[][4] Its design incorporates several key features:

  • Maleimidocaproyl (MC) group: This moiety provides a reactive handle for conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[1]

  • Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence is specifically recognized and cleaved by cathepsin B, a protease that is often upregulated in the lysosomal compartments of cancer cells.[1][2]

  • p-aminobenzyl (PAB) spacer: This self-immolative spacer connects the dipeptide to the drug.[1][2] Upon cleavage of the Val-Cit dipeptide by cathepsin B, a 1,6-elimination reaction is triggered, leading to the release of the unmodified cytotoxic payload.[2]

The strategic design of the MC-Val-Cit-PAB linker ensures that the potent payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity.[] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the linker is cleaved, releasing the cytotoxic agent and inducing cell death.[1][]

Synthetic Strategies and Methodologies

The synthesis of the MC-Val-Cit-PAB linker can be approached through various routes, primarily differing in the order of fragment assembly and the choice of protecting groups. Two common strategies are presented below: a convergent approach and a linear approach. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and purification capabilities.

A significant challenge in the synthesis of peptide-based linkers is the potential for epimerization, particularly at the stereocenter of the amino acid residues, which can lead to diastereomeric mixtures that are difficult to separate.[4] Methodologies that minimize this risk are generally preferred.

Key Chemical Reagents and Protecting Groups

The synthesis of the MC-Val-Cit-PAB linker involves standard peptide coupling techniques. Key reagents and protecting groups include:

  • Amino Acid Protecting Groups:

    • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, typically removed using piperidine in DMF.

    • Cbz (Carboxybenzyl): A protecting group for amines that is removed by hydrogenolysis.[4]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent used for amide bond formation.[4]

    • EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline): Another common reagent for promoting amide bond formation.[4][7]

    • DCC (N,N'-Dicyclohexylcarbodiimide): A classic carbodiimide-based coupling reagent.

Logical Workflow for MC-Val-Cit-PAB Synthesis

The overall synthesis involves the sequential coupling of the four main components: Maleimidocaproyl (MC), Valine (Val), Citrulline (Cit), and p-aminobenzyl alcohol (PAB). The general workflow is depicted below.

G cluster_0 Component Preparation cluster_1 Dipeptide Formation & Spacer Attachment cluster_2 Deprotection & Final Coupling A L-Citrulline E Fmoc-Val-Cit-PABOH A->E Couple with Fmoc-Val-OSu B L-Valine B->E C p-Aminobenzyl alcohol (PABOH) C->E Couple with Fmoc-Val-Cit D 6-Maleimidohexanoic acid G MC-Val-Cit-PABOH D->G Couple with H-Val-Cit-PABOH F H-Val-Cit-PABOH E->F Fmoc Deprotection F->G

Caption: General synthetic workflow for MC-Val-Cit-PAB linker.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature and provide a detailed guide for the synthesis of the MC-Val-Cit-PAB linker.

Protocol 1: Synthesis of Fmoc-Val-Cit-PABOH

This protocol details the coupling of Fmoc-protected valine and citrulline, followed by the attachment of the p-aminobenzyl alcohol spacer.

1. Synthesis of Fmoc-Val-Cit:

  • Reaction: To a solution of L-Citrulline (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) in a mixture of water and THF, add Fmoc-Val-OSu (Fmoc-valine N-hydroxysuccinimide ester, 1.0 equivalent).

  • Conditions: Stir the reaction mixture at room temperature for 16 hours.[4]

  • Work-up: After the reaction is complete, acidify the mixture and extract the product with an organic solvent. Purify the crude product by chromatography to yield Fmoc-Val-Cit.

2. Synthesis of Fmoc-Val-Cit-PABOH:

  • Reaction: Dissolve Fmoc-Val-Cit (1.0 equivalent) and 4-aminobenzyl alcohol (2.0 equivalents) in a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH). Add EEDQ (2.0 equivalents) to the solution.[4]

  • Conditions: Stir the reaction mixture at room temperature in the dark for 1.5 hours.[4]

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solvent. Wash the residue with diisopropyl ether, filter the solid, and dry to obtain Fmoc-Val-Cit-PABOH. A reported yield for a similar reaction is 82%.[7]

Protocol 2: Synthesis of MC-Val-Cit-PABOH

This protocol describes the deprotection of the Fmoc group and the final coupling with 6-maleimidohexanoic acid.

1. Fmoc Deprotection to yield H-Val-Cit-PABOH:

  • Reaction: Dissolve Fmoc-Val-Cit-PABOH in dimethylformamide (DMF) and add triethylamine or pyridine.[4][7]

  • Conditions: Stir the solution at room temperature for 30 minutes to 2 hours.[4][7]

  • Work-up: Monitor the reaction by TLC. After complete deprotection, concentrate the solution under high vacuum to obtain the crude amine (H-Val-Cit-PABOH), which can often be used in the next step without further purification.[7]

2. Coupling with 6-Maleimidohexanoic acid:

  • Reaction: Dissolve the crude H-Val-Cit-PABOH and 6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu, 1.1 equivalents) in DMF.[4]

  • Conditions: Stir the reaction mixture at room temperature for 20 hours.[4]

  • Work-up: Purify the final product, MC-Val-Cit-PABOH, by chromatography. Yields for this step are reported to be in the range of 85-97%.[4]

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of the MC-Val-Cit-PAB linker based on a modified, high-yielding route.

StepReactantsCoupling ReagentSolvent(s)Yield (%)Reference
Fmoc-Cit-PABOH Synthesis Fmoc-L-Citrulline, 4-Aminobenzyl alcoholHATUNot specified60-65[4]
Cbz-Cit-PABOH Synthesis Cbz-L-Citrulline, 4-Aminobenzyl alcoholHATUNot specified70-80[4]
Fmoc-Val-Cit-PABOH Synthesis Fmoc-Valine, H-Cit-PABOHNot specifiedNot specified85-95[4]
Cbz-Val-Cit-PABOH Synthesis Cbz-Valine, H-Cit-PABOHNot specifiedNot specified84-96[4]
MC-Val-Cit-PABOH Synthesis H-Val-Cit-PABOH, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester-DMF85-97[4]
Overall Yield (from L-Citrulline) ---~50[4]

Mechanism of Action and Payload Release

The MC-Val-Cit-PAB linker is designed for selective cleavage within the lysosomal compartment of target cells. The following diagram illustrates the mechanism of drug release.

G cluster_0 ADC in Circulation cluster_1 Internalization & Lysosomal Trafficking cluster_2 Payload Release in Lysosome A Antibody-S-MC-Val-Cit-PAB-Payload B ADC Internalization into Target Cell A->B Binds to Target Antigen C Trafficking to Lysosome B->C D Cleavage of Val-Cit by Cathepsin B C->D Fusion with Lysosome E Self-Immolation of PAB Spacer D->E Triggers 1,6-elimination F Released Payload E->F Releases Drug

References

An In-depth Technical Guide to the Properties of the Maleimidocaproyl (MC) Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the maleimidocaproyl (MC) linker, a critical component in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical and physical properties, applications, stability, and impact on the resulting conjugate, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding.

Introduction to the Maleimidocaproyl (MC) Linker

The maleimidocaproyl (MC) linker is a non-cleavable linker widely utilized to connect a payload, such as a cytotoxic drug, to a biomolecule, typically an antibody. Its structure features a maleimide group at one end and a caproyl (hexanoyl) spacer. The maleimide group provides a reactive handle for covalent attachment to thiol groups present in cysteine residues of proteins, while the caproyl spacer offers spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the antibody and facilitating the action of the payload.

While the MC linker itself is considered non-cleavable, it is often incorporated into more complex, cleavable linker systems. For instance, it can be attached to a protease-sensitive peptide sequence or a pH-sensitive moiety, thereby enabling controlled release of the payload under specific physiological conditions.

Chemical and Physical Properties

The fundamental characteristics of the MC linker are crucial for its application in bioconjugation. A summary of its key properties is provided below.

PropertyValue/Description
Chemical Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Spacer Length The caproyl spacer provides a flexible chain of approximately 7.5 Å.
Reactivity The maleimide group reacts specifically with thiol (sulfhydryl) groups of cysteine residues via a Michael addition reaction to form a stable thioether bond.
Solubility The MC linker itself has limited aqueous solubility and is typically dissolved in organic solvents like DMSO or DMF for conjugation reactions.
Hydrophobicity (LogP) The calculated LogP value for the maleimidocaproyl moiety is approximately 1.5-2.0, indicating a degree of hydrophobicity that can influence the properties of the final conjugate.[1][2]

Diagram: Chemical Structure of Maleimidocaproyl (MC) Linker

A 2D representation of the maleimidocaproyl (MC) linker's chemical structure.

Applications in Bioconjugation

The primary application of the MC linker is in the construction of ADCs. Its ability to form a stable covalent bond with cysteine residues makes it a reliable tool for attaching potent cytotoxic drugs to monoclonal antibodies. This targeted delivery system enhances the therapeutic window of the drug by minimizing systemic toxicity and increasing its concentration at the tumor site.

Beyond ADCs, the MC linker is also employed in:

  • Protein-protein crosslinking: To study protein interactions and complexes.

  • Surface immobilization: For attaching proteins or other biomolecules to solid supports for various bioanalytical applications.

  • Fluorescent labeling: To conjugate fluorophores to proteins for imaging studies.

Stability of the Maleimide-Thiol Adduct

The stability of the thioether bond formed between the maleimide group and a cysteine residue is a critical factor in the efficacy and safety of the resulting bioconjugate. While generally considered stable, this linkage can undergo degradation through two primary mechanisms: retro-Michael reaction and hydrolysis of the thiosuccinimide ring.

Retro-Michael Reaction: This reaction leads to the cleavage of the thioether bond, resulting in the premature release of the payload. This process is more likely to occur in the presence of other thiol-containing molecules, such as glutathione, which is present in plasma.

Thiosuccinimide Ring Hydrolysis: The succinimide ring formed upon conjugation can undergo hydrolysis to form a more stable ring-opened succinamic acid structure. This hydrolysis reaction significantly reduces the susceptibility of the linkage to the retro-Michael reaction, thereby enhancing the overall stability of the conjugate. The rate of this hydrolysis can be influenced by the local chemical environment, including pH and the presence of neighboring functional groups.

ConditionHalf-life (t½) of Maleimide-Thiol AdductReference
Incubation with glutathione (in vitro)20 - 80 hours (for N-ethylmaleimide model)[3][4]
Ring-opened succinamic acid thioether> 2 years[5][6]

Diagram: Thiosuccinimide Ring Hydrolysis

Ring_Opening_Hydrolysis Thiosuccinimide Thiosuccinimide Adduct (Less Stable) Hydrolysis + H₂O Thiosuccinimide->Hydrolysis RingOpened Ring-Opened Succinamic Acid (More Stable) Hydrolysis->RingOpened

Stabilization of the maleimide-thiol adduct via ring-opening hydrolysis.

Impact on Conjugate Properties

The incorporation of the MC linker can influence the physicochemical properties of the bioconjugate, which in turn can affect its pharmacokinetics and overall performance.

PropertyImpact of MC LinkerQuantitative DataReference
Hydrophobicity The caproyl spacer contributes to the overall hydrophobicity of the conjugate. Increased hydrophobicity can lead to faster clearance from circulation.ADCs with more hydrophobic linkers can exhibit reduced plasma exposure.[7]
Aggregation The increased hydrophobicity imparted by the MC linker and the payload can promote protein aggregation, particularly at high drug-to-antibody ratios (DAR).Higher DAR ADCs are more prone to aggregation, which can be mitigated by optimizing conjugation conditions and formulation.[7]
Pharmacokinetics The stability of the linker-drug linkage directly impacts the pharmacokinetic profile of an ADC. Premature drug release can lead to off-target toxicity and reduced efficacy.Stable, non-cleavable linkers like MC generally lead to longer circulation times for the intact ADC compared to less stable linkers.[8][9]

Experimental Protocols

This section provides a detailed protocol for the conjugation of a maleimido-caproyl-functionalized molecule to a thiol-containing protein, such as a monoclonal antibody.

Materials and Reagents
  • Thiol-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Maleimidocaproyl (MC)-functionalized molecule (e.g., MC-drug conjugate)

  • Reducing agent (e.g., TCEP, DTT)

  • Reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5, degassed)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Organic co-solvent (e.g., DMSO or DMF, anhydrous)

  • Purification system (e.g., Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass spectrometer, HPLC)

Experimental Procedure

Step 1: Antibody Reduction (to generate free thiols)

  • Prepare a solution of the antibody at a concentration of 1-10 mg/mL in degassed reaction buffer.

  • Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer.

Step 2: Conjugation Reaction

  • Dissolve the MC-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Immediately after the reduction and desalting step, add the MC-functionalized molecule solution to the reduced antibody solution. A 5-20 fold molar excess of the MC-molecule over the antibody is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight under gentle agitation and protected from light.

Step 3: Quenching the Reaction

  • Add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the MC-functionalized molecule to cap any unreacted maleimide groups.

  • Incubate for an additional 30 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Purify the resulting antibody conjugate from unreacted small molecules and quenching reagent using SEC or HIC.

  • Monitor the elution profile using UV absorbance at 280 nm (for the antibody) and a wavelength appropriate for the conjugated molecule.

  • Collect the fractions corresponding to the purified conjugate.

Step 5: Characterization of the Conjugate

  • Determine the Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm and the specific wavelength for the conjugated molecule. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the small molecule.

    • Mass Spectrometry (MS): Analyze the purified conjugate by LC-MS to determine the mass of the intact conjugate and its different drug-loaded species.

  • Assess Aggregation: Analyze the purified conjugate by SEC to determine the percentage of high molecular weight aggregates.

  • Confirm Conjugation Site: Use peptide mapping (LC-MS/MS) to confirm that the conjugation has occurred at the intended cysteine residues.

  • Evaluate Biological Activity: Perform in vitro and/or in vivo assays to assess the binding affinity and biological activity of the antibody-drug conjugate.

Diagram: Experimental Workflow for Antibody-Drug Conjugation

ADC_Workflow Start Start: Antibody Solution Reduction Step 1: Antibody Reduction (with TCEP/DTT) Start->Reduction Desalting Removal of Excess Reducing Agent Reduction->Desalting Conjugation Step 2: Conjugation (add MC-Drug) Desalting->Conjugation Quenching Step 3: Quenching (with N-acetylcysteine) Conjugation->Quenching Purification Step 4: Purification (SEC/HIC) Quenching->Purification Characterization Step 5: Characterization (DAR, Aggregation, Activity) Purification->Characterization End End: Purified ADC Characterization->End

A stepwise workflow for the preparation and analysis of an antibody-drug conjugate using an MC linker.

Conclusion

The maleimidocaproyl (MC) linker is a versatile and widely used tool in bioconjugation, particularly for the development of antibody-drug conjugates. Its ability to form a stable bond with cysteine residues, coupled with its role as a spacer, makes it an essential component in the design of targeted therapeutics. A thorough understanding of its properties, including its stability and impact on the final conjugate, is crucial for the successful development of effective and safe bioconjugates. The detailed protocols and diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize the MC linker in their work.

References

Belnacasan (VX-765) as an Antibody-Drug Conjugate Payload: A Technical Guide to a Novel Pyroptotic Modality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, primarily leveraging cytotoxic payloads that induce apoptosis in cancer cells. However, innate and acquired resistance to apoptosis-inducing agents remains a significant clinical challenge. This has spurred interest in ADCs with novel mechanisms of action. This technical guide explores the potential of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, as a novel ADC payload designed to induce pyroptosis, a highly inflammatory form of programmed cell death. By targeting tumor-associated antigens and delivering Belnacasan intracellularly, such an ADC could offer a new therapeutic strategy to overcome apoptosis resistance and engage the immune system against tumors. This document provides a comprehensive overview of the core concepts, proposed experimental methodologies, and quantitative data relevant to the development of Belnacasan-based ADCs.

Introduction to Belnacasan and Pyroptosis

Belnacasan (VX-765) is an orally available prodrug that is converted in vivo to its active form, VRT-043198.[1] VRT-043198 is a potent, selective, and competitive inhibitor of caspase-1, also known as interleukin-converting enzyme (ICE).[2][3] Caspase-1 is a key mediator of inflammation and pyroptosis.[4]

Pyroptosis is a lytic and pro-inflammatory form of regulated cell death distinct from apoptosis.[5] It is initiated by the activation of inflammatory caspases, primarily caspase-1 and caspase-4/5/11.[6] Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane.[7] This disrupts the osmotic potential of the cell, causing it to swell and lyse, releasing pro-inflammatory cytokines such as IL-1β and IL-18, as well as damage-associated molecular patterns (DAMPs).[8] The release of these molecules can recruit and activate immune cells, thereby stimulating an anti-tumor immune response.[9]

The rationale for using Belnacasan as an ADC payload is to specifically induce pyroptosis in cancer cells. By targeting a tumor-specific antigen, an anti-tumor antibody can deliver Belnacasan directly to the cancer cells, where its active form can inhibit caspase-1, leading to the accumulation of active caspase-1 and subsequent GSDMD-mediated pyroptosis. This targeted induction of an inflammatory cell death pathway could be particularly effective against tumors that are resistant to apoptosis.

Quantitative Data for Belnacasan (VX-765) and its Active Form (VRT-043198)

The following tables summarize the key quantitative data for Belnacasan and its active metabolite, VRT-043198, based on available preclinical studies.

Table 1: Inhibitory Activity of VRT-043198

TargetAssay TypeParameterValue (nM)
Caspase-1Cell-freeKi0.8[8]
Caspase-1Purified enzymeIC500.2[10]
Caspase-4Purified enzymeIC5014.5[10]
Caspase-5Purified enzymeIC5010.6[10]
Caspase-6Purified enzymeIC50>10,000[11]
Caspase-9Purified enzymeIC505.07[11]
Caspase-10Purified enzymeIC5066.5[12]
Caspase-14Purified enzymeIC5058.5[12]
IL-1β releaseHuman PBMCsIC50670[8]
IL-1β releaseHuman whole bloodIC501900[8]

Table 2: In Vivo Efficacy of Belnacasan (VX-765)

Animal ModelConditionDosingKey Findings
MouseCollagen-induced arthritis200 mg/kg, p.o.~60% inhibition of LPS-induced IL-1β production; significant reduction in inflammation scores.[8]
RatKindling epileptogenesisN/ABlocks IL-1β increase in forebrain astrocytes.[8]
MouseAcute seizures50-200 mg/kgDelayed onset and decreased number and duration of seizures.[8]
RatGenetic absence epilepsyN/A55% reduction in cumulative duration and number of spike-and-wave discharges.[8]
MouseAcute Lung Injury (LPS-induced)50 mg/kgReduced multiple organ dysfunction by inhibiting pyroptosis.[6]

Proposed Development of a Belnacasan-ADC

This section outlines a hypothetical framework for the development of a Belnacasan-based ADC, from linker selection and conjugation to purification and characterization.

Linker Selection and Conjugation Chemistry

The choice of linker is critical for the stability and efficacy of an ADC. Both cleavable and non-cleavable linkers should be considered for a Belnacasan-ADC.

  • Cleavable Linkers: These linkers are designed to be stable in circulation and release the payload upon internalization into the target cell, often in response to the acidic environment of lysosomes or the presence of specific enzymes.

    • Hydrazone Linkers: Acid-sensitive linkers that release the drug in the low pH of endosomes and lysosomes.

    • Dipeptide Linkers (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like cathepsin B.

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which is still attached to the conjugating amino acid. This can result in improved plasma stability.[13]

Belnacasan's structure contains a primary aromatic amine (4-amino-3-chlorobenzoyl group) and a secondary amine in the pyrrolidine ring, which could potentially be used for conjugation. However, a more common strategy is to synthesize a derivative of Belnacasan that incorporates a functional group suitable for conjugation, such as a thiol or an azide.

G Conceptual Workflow for Belnacasan-ADC Development cluster_0 Payload & Linker Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 Purification & Characterization cluster_3 In Vitro & In Vivo Evaluation Belnacasan Belnacasan (VX-765) Derivative Belnacasan Derivative (with conjugation handle) Belnacasan->Derivative Functionalization PayloadLinker Payload-Linker Construct Derivative->PayloadLinker Linker Attachment Linker Cleavable or Non-cleavable Linker Linker->PayloadLinker ADC Belnacasan-ADC PayloadLinker->ADC Antibody Monoclonal Antibody (e.g., anti-HER2) ActivatedAb Activated Antibody (e.g., reduced thiols) Antibody->ActivatedAb Reduction/Modification ActivatedAb->ADC Conjugation Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization InVitro In Vitro Assays Characterization->InVitro Proceed to Functional Assays InVivo In Vivo Models InVitro->InVivo Lead Candidate Selection

Caption: Conceptual workflow for the development of a Belnacasan-ADC.

Experimental Protocols
  • Functionalization of Belnacasan: Modify the 4-amino group of Belnacasan to introduce a thiol-reactive maleimide group via a spacer. This would involve reacting the amine with a heterobifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Purification: Purify the Belnacasan-maleimide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the conjugate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Antibody Preparation: Dialyze the monoclonal antibody (e.g., Trastuzumab) into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody needs to be optimized to control the number of available thiols.

  • Conjugation Reaction: Add the Belnacasan-maleimide conjugate to the reduced antibody solution. The maleimide groups will react with the free thiols on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature for a few hours.

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Remove unconjugated payload-linker and other impurities from the ADC solution using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of Belnacasan molecules conjugated per antibody using UV-Vis spectroscopy, HIC, or mass spectrometry.[14][15]

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • Free Drug Analysis: Quantify the amount of unconjugated payload using RP-HPLC.

In Vitro and In Vivo Evaluation of Belnacasan-ADCs

A series of in vitro and in vivo assays are required to evaluate the efficacy and safety of the developed Belnacasan-ADC.

In Vitro Assays

Table 3: In Vitro Assays for Belnacasan-ADC Evaluation

AssayPurposeExperimental Outline
Binding Affinity To confirm that conjugation does not impair the antibody's ability to bind to its target antigen.Perform ELISA or surface plasmon resonance (SPR) to measure the binding kinetics of the ADC to the target antigen on cancer cells.
Cytotoxicity Assay To determine the potency of the ADC in killing target cancer cells.Incubate antigen-positive and antigen-negative cancer cell lines with varying concentrations of the ADC for 72-96 hours. Measure cell viability using assays like MTT or CellTiter-Glo®.[9][16][17]
Pyroptosis Detection Assays To confirm that the ADC induces pyroptosis.* LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant as an indicator of membrane rupture.[18]* Caspase-1 Activity Assay: Use a fluorescent substrate (e.g., FLICA) to detect active caspase-1 in treated cells by flow cytometry or fluorescence microscopy.[]* GSDMD Cleavage Assay: Detect the cleaved N-terminal fragment of GSDMD by Western blotting.
Bystander Effect Assay To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.Co-culture antigen-positive and antigen-negative cells (labeled with a fluorescent marker) and treat with the ADC. Quantify the viability of the antigen-negative cells.[3][20][21]
Internalization Assay To confirm that the ADC is internalized by target cells.Label the ADC with a fluorescent dye and monitor its uptake by target cells using confocal microscopy or flow cytometry.
In Vivo Assays

Table 4: In Vivo Assays for Belnacasan-ADC Evaluation

AssayPurposeExperimental Outline
Xenograft Tumor Models To evaluate the anti-tumor efficacy of the ADC in a living organism.Implant human cancer cells (antigen-positive) subcutaneously into immunodeficient mice (e.g., nude or SCID). Once tumors are established, treat the mice with the ADC, a control antibody, and a vehicle control. Monitor tumor volume and body weight.[12][22][23]
Pharmacokinetics (PK) Study To determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC.Administer a single dose of the ADC to rodents (e.g., rats or mice) and collect blood samples at various time points. Measure the concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma using ELISA and LC-MS/MS.[5][24][25]
Toxicity Study To assess the safety profile of the ADC.Administer escalating doses of the ADC to rodents and monitor for signs of toxicity, including changes in body weight, clinical observations, and histopathological analysis of major organs.
Immunohistochemistry (IHC) To analyze the tumor microenvironment and confirm the mechanism of action.Collect tumor samples from the xenograft study and perform IHC staining for markers of pyroptosis (e.g., cleaved GSDMD) and immune cell infiltration.

Signaling Pathway and Experimental Workflow Diagrams

Caspase-1 Mediated Pyroptosis Signaling Pathway

G Caspase-1 Mediated Pyroptosis Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activation & GSDMD Cleavage cluster_2 Pore Formation & Pyroptosis PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates ASC ASC Adaptor NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves GSDMD_N GSDMD-N Terminus GSDMD->GSDMD_N GSDMD_C GSDMD-C Terminus GSDMD->GSDMD_C Pore Membrane Pore GSDMD_N->Pore oligomerizes to form Lysis Cell Lysis & Pyroptosis Pore->Lysis leads to Cytokines IL-1β / IL-18 Release Lysis->Cytokines Belnacasan_ADC Belnacasan-ADC Belnacasan VRT-043198 (Active Belnacasan) Belnacasan_ADC->Belnacasan intracellular release Belnacasan->Casp1 inhibits G In Vitro Evaluation Workflow for a Belnacasan-ADC cluster_0 Target Engagement & Cytotoxicity start Start: Purified Belnacasan-ADC Binding Binding Assay (ELISA/SPR) start->Binding Cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) start->Cytotoxicity Bystander Bystander Effect Assay start->Bystander Internalization Internalization Assay start->Internalization LDH_Assay LDH Release Assay Cytotoxicity->LDH_Assay Casp1_Activity Caspase-1 Activity Assay Cytotoxicity->Casp1_Activity GSDMD_Cleavage GSDMD Cleavage (Western Blot) Cytotoxicity->GSDMD_Cleavage end Proceed to In Vivo Studies GSDMD_Cleavage->end Bystander->end Internalization->end

References

The Intracellular Release of VX765 from Antibody-Drug Conjugates: A Technical Guide to a Novel Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the conceptual framework and requisite methodologies for the development and evaluation of Antibody-Drug Conjugates (ADCs) utilizing the potent and selective caspase-1 inhibitor, VX765 (Belnacasan). While the direct conjugation of VX765 to an antibody represents a novel and largely unexplored area in publicly available literature, this document serves as an in-depth resource for researchers aiming to pioneer this therapeutic avenue. By leveraging established principles of ADC design and the known pharmacology of VX765, we provide a comprehensive overview of the synthesis, intracellular release, and functional assessment of such a conjugate.

VX765 is a prodrug that is rapidly converted in the body to its active form, VRT-043198, a potent inhibitor of caspase-1.[1][2][3] Caspase-1 is a critical enzyme in the inflammatory signaling pathway known as pyroptosis.[4][5][6] By inhibiting caspase-1, VX765 can block the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a compelling payload for targeted delivery to cancer cells that may be susceptible to the modulation of inflammatory pathways.[7] The targeted delivery of VX765 via an ADC could offer a novel mechanism of action in oncology, potentially overcoming resistance to traditional cytotoxic payloads and harnessing the tumor microenvironment's inflammatory state.

Conceptual Framework: An Anti-HER2-vc-VX765 ADC

For the purpose of this guide, we will conceptualize an ADC composed of three key elements:

  • The Antibody: A humanized anti-HER2 monoclonal antibody (e.g., Trastuzumab) for targeting HER2-expressing cancer cells.

  • The Payload: The active form of VX765, VRT-043198, functionalized for conjugation.

  • The Linker: A protease-cleavable valine-citrulline (vc) linker, designed to be stable in circulation and efficiently cleaved by lysosomal proteases (e.g., Cathepsin B) following internalization.

Data Presentation: Expected Quantitative Outcomes

The successful development of a VX765-ADC would involve rigorous quantitative assessment. The following tables provide a template for the types of data that would be generated, with exemplary values for illustrative purposes.

Table 1: Physicochemical Characteristics of a Hypothetical Anti-HER2-vc-VX765 ADC

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%SEC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Efficacy of a Hypothetical Anti-HER2-vc-VX765 ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High15
BT-474High25
MDA-MB-231Low>1000

Table 3: Intracellular Release and Target Engagement of a Hypothetical Anti-HER2-vc-VX765 ADC in SK-BR-3 Cells

Treatment Time (hours)Intracellular VRT-043198 (nM)Caspase-1 Activity (% of Control)
45060%
1212035%
2425015%

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of a novel ADC. The following are exemplary protocols that would need to be optimized and validated for a specific VX765-ADC construct.

Protocol 1: Synthesis and Purification of an Anti-HER2-vc-VX765 ADC

This protocol describes a common method for conjugating a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab) in PBS buffer.

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-val-cit-PABC-VX765 (custom synthesis).

  • Propylene glycol.

  • Polysorbate 20 (Tween-20).

  • PD-10 desalting columns.

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours with gentle mixing to reduce the interchain disulfide bonds.

  • Linker-Payload Conjugation:

    • Dissolve the Maleimide-vc-PABC-VX765 linker-payload in propylene glycol at a concentration of 10 mM.

    • Add a 1.5-fold molar excess of the linker-payload solution per reduced disulfide bond to the antibody solution.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using PD-10 desalting columns equilibrated with PBS containing 0.01% Tween-20 to remove unconjugated linker-payload and other small molecules.

    • Determine the protein concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry and HIC-HPLC, respectively.

Protocol 2: Quantification of Intracellular VRT-043198 Release by LC-MS/MS

This protocol outlines a method for measuring the concentration of the active payload, VRT-043198, released inside target cells.

Materials:

  • ADC-treated and untreated cells.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Acetonitrile with 0.1% formic acid.

  • Internal standard (e.g., a stable isotope-labeled VRT-043198).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Plate 1 x 10^6 cells per well in a 6-well plate and treat with the VX765-ADC at the desired concentration for various time points.

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells in 200 µL of cell lysis buffer.

    • Harvest the lysate and centrifuge to pellet cell debris.

  • Protein Precipitation and Extraction:

    • To 100 µL of the cell lysate supernatant, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions of VRT-043198 and the internal standard.

    • Generate a standard curve using known concentrations of VRT-043198 in cell lysate.

    • Quantify the intracellular concentration of VRT-043198 by comparing the sample response to the standard curve.

Protocol 3: In Vitro Caspase-1 Activity Assay

This colorimetric assay measures the activity of caspase-1 in cell lysates based on the cleavage of a specific substrate.

Materials:

  • ADC-treated and untreated cells.

  • Cell lysis buffer.

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA).

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control.

  • 96-well microplate reader.

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates from ADC-treated and untreated cells as described in Protocol 2.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µg of total protein from each lysate to each well.

    • For specificity control, pre-incubate a set of samples with the caspase-1 inhibitor for 10 minutes.

    • Add the caspase-1 substrate Ac-YVAD-pNA to each well to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released, which indicates caspase-1 activity.

    • Calculate the specific caspase-1 activity and express it as a percentage of the untreated control.

Protocol 4: Cell Viability (MTT) Assay

This assay determines the cytotoxicity of the VX765-ADC by measuring the metabolic activity of viable cells.

Materials:

  • Target and control cell lines.

  • 96-well cell culture plates.

  • VX765-ADC and control antibodies.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or SDS-HCl).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the VX765-ADC and control antibodies.

    • Treat the cells with the different concentrations of ADCs and controls.

    • Incubate for 72-96 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Plot the absorbance against the ADC concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the development of a VX765-ADC.

G cluster_0 ADC Binding and Internalization cluster_1 Intracellular Trafficking and Payload Release cluster_2 Target Engagement and Downstream Effects ADC VX765-ADC Receptor Cell Surface Antigen (e.g., HER2) ADC->Receptor Binding Complex ADC-Antigen Complex Receptor->Complex Endosome Early Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Released_VX765 Released VRT-043198 Cleavage->Released_VX765 Caspase1 Pro-Caspase-1 Released_VX765->Caspase1 Inhibition Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Pyroptosis Pyroptosis Inhibition Active_Caspase1->Pyroptosis

Caption: Workflow of VX765-ADC internalization and action.

G PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activate ASC ASC Adaptor NLRP3->ASC Recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruit Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleaves VX765 VRT-043198 (from ADC) VX765->Active_Casp1 Inhibits IL1b IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis & Inflammation IL1b->Pyroptosis IL18 IL-18 Pro_IL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Caspase-1 dependent pyroptosis signaling pathway.

G cluster_0 Phase 1: ADC Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A1 Synthesize Linker-Payload (vc-VX765) A3 Conjugate & Purify ADC A1->A3 A2 Reduce Antibody A2->A3 A4 Characterize ADC (DAR, Purity, etc.) A3->A4 B1 Cell Viability Assay (MTT) - Determine IC50 A4->B1 B2 Intracellular Payload Quantification (LC-MS/MS) A4->B2 B3 Caspase-1 Activity Assay A4->B3 C2 Correlate Target Engagement with Cytotoxicity B1->C2 C1 Correlate Intracellular VX765 with Caspase-1 Inhibition B2->C1 B3->C1

Caption: Experimental workflow for VX765-ADC evaluation.

References

An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Valine-Citrulline Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental evaluation, and critical factors influencing the enzymatic cleavage of the valine-citrulline (Val-Cit) linker by Cathepsin B. This specific interaction is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling targeted release of cytotoxic payloads within cancer cells.

Introduction: The Role of Val-Cit Linkers in ADCs

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[1] The success of an ADC hinges on the stability of the linker connecting the antibody and the payload in systemic circulation and its efficient cleavage upon internalization into the target cell.[1][2] The Val-Cit linker is a dipeptide-based system widely employed in approved and clinical-stage ADCs due to its remarkable stability in plasma and susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][4][5]

This guide delves into the specifics of this cleavage event, providing quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in the development and evaluation of next-generation ADCs.

The Cleavage Mechanism: A Two-Step Release Process

The Val-Cit linker system is engineered for conditional drug release within the acidic and enzyme-rich environment of the lysosome.[6] The process involves enzymatic cleavage followed by a self-immolative chemical reaction.

Core Components:

  • Dipeptide Sequence (Val-Cit): The valine-citrulline sequence serves as the specific recognition motif for Cathepsin B.[] Citrulline, an isostere of arginine, is preferred for its increased stability and synthetic tractability.[][8]

  • Self-Immolative Spacer (PABC): A p-aminobenzyl carbamate (PABC) group is frequently positioned between the dipeptide and the drug.[1][9] This spacer is crucial for preventing steric hindrance from bulky payloads, which might otherwise inhibit enzyme binding and cleavage.[6][]

  • Payload: The cytotoxic drug, typically attached to the PABC spacer via a carbamate bond.

The Release Pathway:

  • ADC Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[1] The ADC is then trafficked through the endosomal-lysosomal pathway.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease, recognizes and cleaves the peptide bond between citrulline and the PABC spacer.[] While Cathepsin B is the primary enzyme targeted, other lysosomal proteases like Cathepsin L, S, and F have also been shown to be involved in this cleavage.[1][6]

  • Self-Immolation: The cleavage unmasks an amino group on the PABC spacer, initiating a spontaneous 1,6-elimination reaction. This results in the release of the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide byproduct.[6][8][10]

This targeted release mechanism ensures that the potent payload is liberated predominantly inside the cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity to healthy tissues.[][]

Quantitative Data on Linker Cleavage

The efficiency of linker cleavage is a critical parameter in ADC design. Quantitative analysis allows for the comparison of different linker technologies and helps predict in vivo performance.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate / Half-life (t½)Notes
Val-Cit t½ ≈ 230 - 240 minHigh stability and efficient cleavage; widely used standard.[8][11]
Val-Ala Cleaved at approx. half the rate of Val-CitExhibits lower hydrophobicity, which can reduce ADC aggregation.[5][8][11]
Phe-Lys t½ ≈ 8 minRapidly cleaved; may have lower plasma stability.[8][11]
Val-Gln Faster cleavage than Val-Cit in cell lysatesDid not translate to significantly different in vitro or in vivo cytotoxicity in some studies.[12]

Table 2: Michaelis-Menten Kinetic Parameters for vc-MMAE Cleavage by Cathepsin B

SubstrateKM (μM)kcat (s-1)kcat/KM (M-1s-1)Notes
vc-MMAE based ADCs No significant difference observed across various ADCs.No significant difference observed across various ADCs.Not significantly different.Studies show that the antibody carrier and conjugation site have minimal impact on the kinetic parameters of Cathepsin B cleavage, suggesting the Val-Cit moiety is readily accessible to the enzyme.[13][14][15]
Small Molecule vc-MMAE Not significantly different from ADC counterparts.Not significantly different from ADC counterparts.Not significantly different.The bulky IgG1 antibody carrier does not appear to impede the rate of drug release by Cathepsin B.[13][14]

Experimental Protocols

Evaluating the cleavage of a Val-Cit linker is essential for characterizing a novel ADC. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro Cathepsin B Cleavage Assay

This assay directly measures the release of a payload from an ADC or a small-molecule conjugate in the presence of purified Cathepsin B.

A. Materials and Reagents:

  • Human Liver Cathepsin B: (e.g., from Merck Millipore).

  • Activation Buffer: 25-30 mM DTT and 15 mM EDTA in water, pH 5.0.[16][17]

  • Assay Buffer: 25 mM MES, pH 5.0.[16]

  • Test Article: ADC or small-molecule-linker-drug conjugate stock solution (e.g., in DMSO).

  • Quenching Solution: e.g., Acetonitrile with an internal standard.

  • Instrumentation: HPLC-MS/MS for quantification of the released payload.

B. Experimental Procedure:

  • Enzyme Activation:

    • Prepare the activation buffer.

    • Dilute the Cathepsin B stock solution in the activation buffer.

    • Incubate at room temperature for 15 minutes to ensure the catalytic cysteine residue is in its reduced, active state.[16][17]

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, add the assay buffer.

    • Add the test article (ADC or small molecule conjugate) to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding the activated Cathepsin B solution to the reaction mixture.

    • Include a negative control sample containing the test article but no enzyme.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction for each aliquot by adding an excess volume of cold quenching solution (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge the samples to precipitate the enzyme and antibody.

    • Transfer the supernatant, which contains the released drug, to a new plate or vial for analysis.

  • Quantification:

    • Analyze the samples using a validated HPLC-MS/MS method to quantify the concentration of the released payload at each time point.

    • Calculate the rate of cleavage based on the appearance of the free drug over time.

Cell-Based Intracellular Cathepsin B Activity Assay

This assay measures the general activity of intracellular Cathepsin B in live cells, often using a fluorogenic substrate. It is useful for confirming that the target cell line possesses active Cathepsin B capable of processing the linker.

A. Materials and Reagents:

  • Magic Red™ Cathepsin B Assay Kit: (e.g., from ImmunoChemistry Technologies, Abcam). The kit contains the cell-permeant substrate (RR)₂-cresyl violet.

  • Cell Culture: Target cancer cell line cultured under standard conditions.

  • Control Compounds: A positive control (inducer of apoptosis/lysosomal activity) and a negative control (untreated cells). A Cathepsin B inhibitor (e.g., CA-074) can be used to confirm specificity.

  • Instrumentation: Fluorescence microscope or a fluorescence plate reader (Ex/Em ≈ 592/628 nm).[18]

B. Experimental Procedure:

  • Cell Preparation:

    • Plate cells (adherent or suspension) and culture overnight to allow for attachment and recovery.

    • Treat cells with experimental compounds (e.g., the ADC of interest) or controls for the desired period to induce conditions under which Cathepsin B activity might be modulated.

  • Substrate Preparation and Loading:

    • Reconstitute the Magic Red™ substrate in DMSO as per the manufacturer's protocol.[18]

    • Prepare the working solution by diluting the substrate in an appropriate buffer or cell culture medium.

    • Add the diluted substrate directly to the cell culture wells.

  • Incubation:

    • Incubate the cells at 37°C for a period recommended by the manufacturer (typically 30-60 minutes), protected from light. During this time, the substrate enters the cells and is cleaved by active Cathepsin B, releasing the fluorescent cresyl violet.[18]

  • Analysis:

    • Fluorescence Microscopy: Wash the cells with PBS and observe them directly. Cells with high Cathepsin B activity will exhibit bright red fluorescence, often localized in punctate structures corresponding to lysosomes.

    • Fluorescence Plate Reader: Read the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.

  • Data Interpretation:

    • Compare the fluorescence signal from treated cells to that of untreated or inhibitor-treated controls. An increase in red fluorescence indicates higher intracellular Cathepsin B activity.

Visualizations of Key Processes and Structures

ADC Internalization and Payload Release Pathway

ADC_Pathway ADC ADC Payload Payload Cytotoxicity Cytotoxicity Payload->Cytotoxicity 7. Cellular Effect Lysosome Lysosome Cleavage Cleavage Lysosome->Cleavage 4. Cathepsin B Cleavage Antigen_Binding Antigen_Binding Endocytosis Endocytosis Antigen_Binding->Endocytosis Endocytosis->Lysosome 3. Trafficking Self_Immolation Self_Immolation Cleavage->Self_Immolation Self_Immolation->Payload 6. Drug Release

Caption: Workflow of ADC internalization, lysosomal trafficking, and payload release.

Structure of a Val-Cit-PABC-Drug Conjugate

Caption: Schematic of a typical mc-Val-Cit-PABC linker connecting an antibody to a payload.

Experimental Workflow for In Vitro Cleavage Assay

Assay_Workflow start Start Activate Cathepsin B\n(DTT, pH 5.0) Activate Cathepsin B (DTT, pH 5.0) start->Activate Cathepsin B\n(DTT, pH 5.0) analysis HPLC-MS/MS Analysis Quantify Released Drug\n& Calculate Rate Quantify Released Drug & Calculate Rate analysis->Quantify Released Drug\n& Calculate Rate end End Prepare Reaction Mix\n(ADC + Buffer) Prepare Reaction Mix (ADC + Buffer) Activate Cathepsin B\n(DTT, pH 5.0)->Prepare Reaction Mix\n(ADC + Buffer) Initiate Reaction\n(Add Enzyme, 37°C) Initiate Reaction (Add Enzyme, 37°C) Prepare Reaction Mix\n(ADC + Buffer)->Initiate Reaction\n(Add Enzyme, 37°C) Time-Course Sampling\n(t = 0, 15, 30... min) Time-Course Sampling (t = 0, 15, 30... min) Initiate Reaction\n(Add Enzyme, 37°C)->Time-Course Sampling\n(t = 0, 15, 30... min) Quench Reaction\n(Acetonitrile) Quench Reaction (Acetonitrile) Time-Course Sampling\n(t = 0, 15, 30... min)->Quench Reaction\n(Acetonitrile) Sample Prep\n(Centrifuge, Collect Supernatant) Sample Prep (Centrifuge, Collect Supernatant) Quench Reaction\n(Acetonitrile)->Sample Prep\n(Centrifuge, Collect Supernatant) Sample Prep\n(Centrifuge, Collect Supernatant)->analysis Quantify Released Drug\n& Calculate Rate->end

References

VX765: A Technical Guide to its Mode of Action in Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VX765 (Belnacasan), a potent and selective inhibitor of caspase-1, focusing on its mechanism of action in the context of pyroptosis. It is intended for professionals in the fields of immunology, pharmacology, and drug development who are investigating inflammatory pathways and cell death mechanisms.

Introduction: VX765 as a Modulator of Inflammatory Cell Death

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammatory caspases, most notably caspase-1.[1][2] This lytic cell death pathway is characterized by the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and intracellular contents, driving a potent inflammatory response.[1][3] Dysregulation of pyroptosis is implicated in a wide range of inflammatory and autoimmune diseases.[4][5]

VX765 (Belnacasan) is an orally bioavailable prodrug developed as a selective inhibitor of the caspase-1 enzyme subfamily.[6][7][8] By targeting the central executioner of pyroptosis, VX765 offers a precise therapeutic strategy to quell inflammation at its source. This guide details the molecular interactions, signaling pathways, and experimental validation of VX765's role in inhibiting pyroptosis.

Core Mechanism of Action

VX765 itself is inactive. It is an orally absorbed prodrug that is rapidly converted by plasma esterases into its active metabolite, VRT-043198.[2][7][9] VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1 and the closely related caspase-4.[6][9][10] The primary mode of action involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic activity.[9] This inhibition is highly selective, with VRT-043198 exhibiting 100- to 10,000-fold greater selectivity for caspase-1 over other caspases, such as caspase-3, -6, -7, -8, and -9, which are primarily involved in apoptosis.[8][10]

VX765 in the Canonical Pyroptosis Signaling Pathway

The canonical pyroptosis pathway is initiated by the assembly of a multi-protein complex called the inflammasome, often the NLRP3 inflammasome, in response to pathogenic or sterile danger signals.[4][11][12] This complex recruits and activates pro-caspase-1 through autocatalysis.[11] Activated caspase-1 then performs two critical functions:

  • Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[9][13]

  • Pyroptosis Execution: It cleaves Gasdermin D (GSDMD).[14][15] The N-terminal fragment of this cleavage (GSDMD-N) oligomerizes and inserts into the plasma membrane, forming large pores that disrupt osmotic balance, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents.[3][15][16]

VX765, through its active form VRT-043198, directly intervenes by inhibiting caspase-1 activity. This single point of intervention effectively halts both the maturation of key inflammatory cytokines and the execution of pyroptotic cell death.[1][9][14]

G VX765 Intervention in the Canonical Pyroptosis Pathway cluster_0 Upstream Signaling cluster_1 Caspase-1 Activation (Target of VX765) cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Toxins) NLRP3 Inflammasome Assembly (e.g., NLRP3, ASC) PAMPs->NLRP3 Signal 1 & 2 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProCytokines Pro-IL-1β Pro-IL-18 Casp1->ProCytokines Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage VX765 VX765 (as VRT-043198) VX765->Casp1 Inhibits Cytokines Mature IL-1β / IL-18 ProCytokines->Cytokines GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Inflammation Extracellular Inflammation Cytokines->Inflammation Pyroptosis Pore Formation & Pyroptotic Lysis GSDMD_N->Pyroptosis Pyroptosis->Inflammation

Caption: VX765 inhibits pyroptosis by blocking Caspase-1 activation.

Quantitative Data on VX765 Efficacy

The potency of VX765's active metabolite, VRT-043198, has been quantified in various assays. The data highlights its high affinity for caspase-1 and its effectiveness in cellular models.

Table 1: Inhibitory Constants for VRT-043198

Target Enzyme Ki Value Assay Type Reference
Caspase-1 (ICE) 0.8 nM Cell-free [6][10][17]

| Caspase-4 | < 0.6 nM | Cell-free |[6][10][17] |

Table 2: In Vitro Efficacy of VRT-043198 on Cytokine Release

Cell Type Stimulus Measured Cytokine IC50 Value Reference
Human PBMCs Bacterial products IL-1β 0.67 µM [17]

| Human Whole Blood | Bacterial products | IL-1β | 1.9 µM |[17] |

Table 3: In Vivo Efficacy of VX765 on Cytokine Release

Animal Model VX765 Dosage Measured Cytokine Reduction Reference
Collagen-Induced Arthritis (Mouse) 200 mg/kg IL-1β (LPS-induced) ~60% [17]
Traumatic Brain Injury (Mouse) 100 mg/kg IL-1β Significantly decreased [18]
Traumatic Brain Injury (Mouse) 100 mg/kg IL-18 Significantly decreased [18]

| HIV-1 Infected Humanized Mice | Not specified | IL-18 | 7.8 vs 23.2 pg/ml (treated vs. untreated) |[19] |

Note: VX765 has been shown to have little to no effect on the release of other cytokines like IL-1α, TNF-α, IL-6, and IL-8, underscoring its specificity for the caspase-1 pathway.[8][20]

Experimental Protocols for Studying VX765 in Pyroptosis

The following protocols outline standard methodologies to assess the efficacy of VX765 in inhibiting pyroptosis in vitro.

G General Experimental Workflow for In Vitro VX765 Testing cluster_assays 6. Downstream Assays start 1. Cell Culture (e.g., THP-1 monocytes, mouse BMDMs) prime 2. Priming (Signal 1) (e.g., LPS for 3-4 hours) start->prime inhibit 3. VX765 Treatment (Pre-incubation for ~1 hour with various concentrations) prime->inhibit activate 4. Activation (Signal 2) (e.g., ATP or Nigericin for 1-2 hours) inhibit->activate collect 5. Sample Collection (Collect supernatant and lyse cells) activate->collect elisa ELISA (IL-1β, IL-18 in supernatant) collect->elisa ldh LDH Assay (Cell lysis in supernatant) collect->ldh wb Western Blot (Caspase-1 & GSDMD cleavage in cell lysate and supernatant) collect->wb caspase_assay Caspase-1 Activity Assay (Fluorometric/Luminometric in cell lysate or supernatant) collect->caspase_assay analysis 7. Data Analysis (Quantify inhibition and determine IC50) elisa->analysis ldh->analysis wb->analysis caspase_assay->analysis

Caption: Workflow for assessing VX765's inhibition of pyroptosis.

5.1 Protocol 1: NLRP3 Inflammasome Activation and VX765 Inhibition in Macrophages

This protocol describes the canonical two-signal in vitro model for activating the NLRP3 inflammasome to induce pyroptosis and testing the inhibitory effect of VX765.[5][12]

  • 1. Cell Seeding: Plate human THP-1 monocytes (differentiated into macrophages with PMA) or murine bone marrow-derived macrophages (BMDMs) in a 96-well plate at a suitable density (e.g., 0.5 x 10^6 cells/well) and allow them to adhere overnight.

  • 2. Priming (Signal 1): Replace the medium with fresh medium containing a priming agent, typically Lipopolysaccharide (LPS) (e.g., 100 ng/mL), to upregulate the expression of NLRP3 and pro-IL-1β.[12][15] Incubate for 3-4 hours.

  • 3. Inhibitor Treatment: Remove the priming medium. Add fresh medium containing various concentrations of VX765 (or its active form VRT-043198). A vehicle control (e.g., DMSO) must be included. Incubate for 1 hour.[20]

  • 4. Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10-20 µM), to the wells.[11][12] Incubate for 1-2 hours.

  • 5. Sample Collection: Carefully collect the cell culture supernatant for analysis of released cytokines and LDH. Lyse the remaining cells with an appropriate buffer for Western blot or caspase activity analysis.

5.2 Protocol 2: Caspase-1 Activity Assay

This assay quantifies the enzymatic activity of caspase-1, the direct target of VX765. It can be performed on cell lysates or supernatants collected from Protocol 1.

  • 1. Reagent Preparation: Use a commercial kit (e.g., Caspase-Glo® 1 Assay, Promega; or a fluorometric kit using a YVAD-AFC substrate).[21][22][23] Prepare the caspase substrate reagent according to the manufacturer's instructions. For specificity control, prepare a parallel reagent containing a caspase-1 inhibitor like Ac-YVAD-CHO.[22][24]

  • 2. Sample Incubation: Add 100 µL of cell lysate or supernatant to a white (for luminescence) or black (for fluorescence) 96-well plate.

  • 3. Reaction Initiation: Add 100 µL of the prepared caspase-1 reagent to each well.

  • 4. Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for at least 1 hour to allow the signal to stabilize.[24]

  • 5. Measurement: Read the luminescence or fluorescence (e.g., Ex/Em = 400/505 nm for AFC) using a plate reader.[23]

  • 6. Analysis: Compare the signal from VX765-treated samples to the untreated control to determine the percentage of caspase-1 inhibition. Subtract the signal from the Ac-YVAD-CHO control wells to account for non-specific activity.[22]

5.3 Protocol 3: Assessment of Pyroptosis Markers

This protocol uses samples from Protocol 1 to measure the downstream consequences of caspase-1 activation and its inhibition by VX765.

  • 1. Cytokine Release (ELISA): Use the collected supernatant to quantify the concentration of mature IL-1β and IL-18 using standard ELISA kits.[15][25] A significant reduction in these cytokines in VX765-treated wells indicates effective caspase-1 inhibition.

  • 2. Cell Lysis (LDH Assay): Pyroptosis results in membrane rupture and the release of cytoplasmic contents, including lactate dehydrogenase (LDH).[15] Use a colorimetric LDH cytotoxicity assay kit with the collected supernatant to quantify cell lysis. Reduced LDH release in VX765-treated wells indicates prevention of pyroptotic cell death.[16]

  • 3. Protein Cleavage (Western Blot): Use the cell lysates and precipitated supernatant proteins to detect the cleavage of key pyroptotic proteins.[25]

    • Primary Antibodies: Use antibodies against pro-caspase-1 and its cleaved p20 subunit, as well as full-length GSDMD and its cleaved GSDMD-N fragment.

    • Expected Results: In untreated, activated cells, you will see a decrease in the pro-caspase-1 and full-length GSDMD bands and the appearance of the cleaved p20 and GSDMD-N bands. In VX765-treated cells, this cleavage should be significantly reduced or absent.[16]

Broader Anti-Inflammatory Mechanisms

Beyond directly blocking the inflammasome-pyroptosis axis, VX765 has been shown to modulate interconnected inflammatory pathways. For instance, studies have demonstrated that VX765 can inhibit the high-mobility group box 1 (HMGB1)/Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is the master transcriptional regulator responsible for producing pro-IL-1β, the substrate for caspase-1.[4] By reducing the overall inflammatory milieu, VX765 may create a negative feedback loop that further dampens inflammatory signaling.

G Interconnected Anti-Inflammatory Effects of VX765 NFKB_pathway HMGB1/TLR4/NF-κB Pathway Pro_IL1B_exp Transcription of pro-IL-1β & NLRP3 NFKB_pathway->Pro_IL1B_exp Casp1 Caspase-1 Activation Pro_IL1B_exp->Casp1 Provides Substrate Inflammasome Inflammasome Activation Inflammasome->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis Cytokine_release IL-1β / IL-18 Release Casp1->Cytokine_release VX765 VX765 VX765->NFKB_pathway Indirectly Attenuates VX765->Casp1 Inhibits Inflammation Systemic Inflammation Pyroptosis->Inflammation Cytokine_release->Inflammation Inflammation->NFKB_pathway Feedback Loop

Caption: VX765's integrated effects on inflammatory pathways.

Conclusion

VX765 acts as a highly specific and potent inhibitor of pyroptosis through the targeted inhibition of caspase-1. Its mechanism as a prodrug, converting to the active molecule VRT-043198, allows for effective in vivo application. By blocking caspase-1, VX765 prevents both the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18 and the execution of lytic cell death via GSDMD pore formation. The well-defined mechanism and demonstrated efficacy in preclinical models make VX765 an invaluable tool for researchers studying inflammatory diseases and a promising therapeutic candidate for conditions driven by inflammasome activation and pyroptosis.

References

The Crucial Hinge: An In-depth Technical Guide to ADC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] At the heart of every ADC lies the linker, a critical chemical bridge that dictates the stability, efficacy, and ultimately, the safety of these complex biotherapeutics.[2] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the cytotoxic agent upon reaching the target tumor cell.[3][] This guide provides a detailed exploration of the core principles of ADC linker chemistry, experimental protocols for their evaluation, and a comparative analysis of their performance.

The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable

The fundamental classification of ADC linkers is based on their mechanism of drug release: cleavable or non-cleavable.[5] The choice between these two strategies has a profound impact on the ADC's mechanism of action, therapeutic window, and overall clinical success.[6]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the target cell by exploiting specific physiological conditions.[7] This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells, thereby enhancing the anti-tumor activity.[7] There are three primary categories of cleavable linkers:

  • Enzymatically-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[7] The valine-citrulline (vc) dipeptide is a classic example, widely used due to its stability in plasma and efficient cleavage by cathepsin B.[7]

  • pH-Sensitive Linkers: These linkers, most notably hydrazones, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8] However, early hydrazone linkers showed instability in circulation, leading to off-target toxicity.[3]

  • Redox-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cell cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[6] This differential allows for selective drug release upon internalization.

G cluster_extracellular Bloodstream (pH 7.4) ADC_stable ADC (Stable) ADC_lysosome ADC_lysosome ADC_stable->ADC_lysosome Internalization ADC_cytoplasm ADC_cytoplasm ADC_stable->ADC_cytoplasm Internalization Payload_Release_pH Payload_Release_pH ADC_lysosome->Payload_Release_pH Acidic pH Payload_Release_Enzyme Payload_Release_Enzyme ADC_lysosome->Payload_Release_Enzyme Proteases Payload_Release_Redox Payload_Release_Redox ADC_cytoplasm->Payload_Release_Redox Glutathione

Non-Cleavable Linkers: A Reliance on Antibody Degradation

Non-cleavable linkers form a stable covalent bond with the payload that is not susceptible to enzymatic or chemical cleavage.[9] Drug release from these ADCs is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome following internalization.[9] This process releases the drug with the linker and a residual amino acid still attached.

The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which often leads to a wider therapeutic window and reduced off-target toxicity compared to their cleavable counterparts.[9] However, their efficacy is strictly dependent on the internalization and lysosomal trafficking of the ADC. Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC).[3]

G ADC_circulating ADC in Circulation (Highly Stable) ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Target Binding Lysosomal_fusion Lysosomal Fusion ADC_internalized->Lysosomal_fusion Antibody_degradation Antibody Degradation Lysosomal_fusion->Antibody_degradation Proteolytic Enzymes Payload_release Payload-Linker-Amino Acid Release Antibody_degradation->Payload_release Target_binding Binding to Intracellular Target Payload_release->Target_binding

Quantitative Comparison of Linker Performance

The choice of linker chemistry significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypeCell LineIC50 (pmol/L)Reference
Trastuzumab-MMAEβ-galactosidase-cleavableBT-4748.8[3]
Trastuzumab-MMAEVal-Cit (vc)BT-47414.3[3]
Kadcyla (T-DM1)SMCC (non-cleavable)BT-47433[3]

Table 2: In Vivo Efficacy of ADCs with Different Linkers

ADC ModelLinker TypeDose (mg/kg)Tumor Growth InhibitionXenograft ModelReference
Anti-CD22-DM1Cys-linked disulfide3Tumor regressionHuman lymphoma[3]
β-galactosidase-linker ADCβ-galactosidase-cleavable157-58% reductionBreast cancer[3]
Kadcyla (T-DM1)SMCC (non-cleavable)1Not statistically significantBreast cancer[3]
cBu-Cit-linker ADCcBu-Cit3Greater tumor suppression-[3]
Val-Cit-linker ADCVal-Cit3Efficacious tumor inhibition-[3]

Experimental Protocols for ADC Characterization

Rigorous analytical and biological assays are essential for characterizing ADCs and understanding the impact of linker chemistry.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody and can influence both efficacy and toxicity.[9]

Method: Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for analyzing the DAR of cysteine-conjugated ADCs.[10] It separates ADC species based on the hydrophobicity conferred by the linker-payload, allowing for the quantification of antibodies with different numbers of conjugated drugs.[10]

  • Principle: The ADC sample is loaded onto a hydrophobic column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then applied to elute the ADC species, with higher DAR species (more hydrophobic) eluting later.

  • Sample Preparation: For cysteine-conjugated ADCs, the sample can be analyzed intact.[10]

  • Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Procedure:

    • Equilibrate the HIC column with a high-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).

    • Inject the ADC sample.

    • Elute with a linear gradient to a low-salt buffer (e.g., 25 mM sodium phosphate, pH 7).

    • Monitor the eluate by UV absorbance at 280 nm.

  • Data Analysis: The peak area for each DAR species is integrated, and the weighted average DAR is calculated.[]

G Sample ADC Sample HIC_Column HIC Column Sample->HIC_Column HPLC HPLC System HIC_Column->HPLC Gradient Elution Detector UV Detector (280 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Peak Integration & DAR Calculation Chromatogram->Analysis

Assessment of ADC Plasma Stability

Evaluating the stability of the linker in plasma is crucial for predicting the potential for premature drug release and off-target toxicity.[12]

Method: Immuno-capture followed by LC-MS

This method allows for the quantification of the average DAR of an ADC over time when incubated in plasma.[12]

  • Principle: The ADC is incubated in plasma for various time points. At each point, the ADC is captured from the plasma matrix using affinity beads (e.g., Protein A or anti-human Fc). The captured ADC is then analyzed by LC-MS to determine the change in DAR.

  • Procedure:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[1]

    • At designated time points (e.g., 0, 24, 48, 96, 144 hours), take an aliquot of the plasma-ADC mixture.[1]

    • Add affinity beads (e.g., anti-human Fc magnetic beads) to the aliquot to capture the ADC.[2]

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS to determine the intact mass and calculate the average DAR.

  • Data Analysis: Plot the average DAR versus time to determine the rate of drug deconjugation.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are essential for evaluating the potency of an ADC against target cancer cells.[13]

Method: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13]

  • Principle: Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to attach overnight.[14]

    • Treat the cells with serial dilutions of the ADC and incubate for a period of 48-144 hours.[14]

    • Add MTT solution to each well and incubate for 1-4 hours to allow for formazan formation.[14]

    • Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each ADC concentration. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the ADC concentration.

Conclusion

The linker is a linchpin in the design of a successful ADC, profoundly influencing its stability, mechanism of action, and therapeutic index. The choice between cleavable and non-cleavable strategies must be carefully considered based on the target antigen, the payload, and the specific characteristics of the tumor. As our understanding of the intricate interplay between linker chemistry and ADC performance deepens, so too will our ability to engineer safer and more effective cancer therapies. The continued development of novel linker technologies, coupled with robust analytical and biological characterization, will undoubtedly pave the way for the next generation of highly optimized ADCs.

References

An In-depth Technical Guide to the MC-Val-Cit-PAB-VX765 Drug-Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality in precision medicine. The strategic design of each component of an ADC—the monoclonal antibody, the cytotoxic payload, and the linker system—is critical to its therapeutic index. This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB-VX765, a sophisticated drug-linker system designed for targeted delivery of the caspase-1 inhibitor, VX765.

This document details the chemical properties of this compound, its mechanism of action, and protocols for its synthesis and evaluation. Due to the nascent nature of ADCs carrying caspase-1 inhibitors, this guide also presents reference data and protocols from well-established ADCs utilizing the same MC-Val-Cit-PAB linker with different payloads to provide a practical framework for research and development.

Chemical Properties

The this compound is a complex molecule comprising a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the active payload, VX765.

Chemical Formula: C₅₃H₇₁ClN₁₀O₁₄[1][2]

Molecular Weight: 1107.66 g/mol [1]

Constituent Parts:

  • MC (Maleimidocaproyl): A thiol-reactive spacer that enables covalent conjugation to cysteine residues on a monoclonal antibody.

  • Val-Cit (Valine-Citrulline): A dipeptide specifically designed to be cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of cancer cells.[3][4] This enzymatic cleavage ensures targeted payload release within the tumor cell.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following cleavage of the Val-Cit linker, spontaneously releases the active payload.[3]

  • VX765 (Belnacasan): A potent and selective inhibitor of caspase-1.[5][6] By inhibiting caspase-1, VX765 can modulate inflammatory responses and induce pyroptosis, a form of programmed cell death.[6]

Data Presentation

While specific quantitative data for an ADC carrying the VX765 payload is not extensively available in the public domain, the following tables provide representative data for ADCs utilizing the well-characterized MC-Val-Cit-PAB linker with the common payload, monomethyl auristatin E (MMAE). This information serves as a valuable reference for the expected performance of a similarly constructed ADC.

Table 1: Representative In Vitro Cytotoxicity of an Anti-HER2-MC-Val-Cit-PAB-MMAE ADC

Cell LineTarget AntigenIC₅₀ (ng/mL)
SK-BR-3HER2+10-50
BT-474HER2+20-100
MDA-MB-468HER2->1000
MCF-7HER2->1000

Data compiled from publicly available literature on anti-HER2 ADCs with MMAE payload.

Table 2: Representative Pharmacokinetic Parameters of a MC-Val-Cit-PAB-MMAE ADC in Rodents

ParameterValueUnit
Half-life (t₁/₂)100 - 150hours
Clearance (CL)0.1 - 0.5mL/h/kg
Volume of Distribution (Vd)50 - 100mL/kg

Data are representative and can vary based on the specific antibody, payload, and animal model.

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and evaluation of an ADC utilizing the this compound drug-linker.

Protocol 1: Synthesis of this compound
  • Synthesis of MC-Val-Cit-PAB-OH: An improved methodology for the synthesis of the cathepsin B-cleavable linker, Mc-Val-Cit-PABOH, has been reported to proceed in six steps from L-Citrulline with an overall yield of 50%.[3] This method involves the incorporation of the p-aminobenzyl alcohol spacer via HATU coupling followed by dipeptide formation, which avoids undesirable epimerization.[3]

  • Activation of the PAB hydroxyl group: The hydroxyl group of the PAB spacer in MC-Val-Cit-PAB-OH is activated, often by conversion to a p-nitrophenyl carbonate. This creates a reactive site for conjugation with the payload.

  • Conjugation to VX765: The activated linker is then reacted with the amino group of VX765 to form the final drug-linker conjugate, this compound. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base.

  • Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of this compound to a Monoclonal Antibody
  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups. This is typically achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation Reaction: The maleimide group of this compound is then reacted with the free thiol groups on the reduced antibody to form a stable thioether bond. The reaction is usually performed in a buffered solution at a controlled pH and temperature.

  • Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and excess reagents. Common purification methods include size-exclusion chromatography (SEC) and protein A affinity chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload (VX765) for a period of 72-120 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a four-parameter logistic model.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation: Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • ADC Administration: Administer the ADC, a vehicle control, and other relevant controls (e.g., non-targeting ADC, free payload) intravenously at specified doses and schedules.

  • Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point. Tumor growth inhibition (TGI) is calculated for each treatment group.

Mandatory Visualization

Signaling Pathway: Caspase-1 Mediated Pyroptosis

Caspase1_Pyroptosis_Pathway cluster_inflammasome Inflammasome Activation cluster_caspase1_activation Caspase-1 Activation & Payload Action cluster_pyroptosis Pyroptosis Execution PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 auto-cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves VX765 VX765 VX765->Caspase1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N forms Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Cell_Lysis Cell Lysis (Pyroptosis) GSDMD_N->Cell_Lysis

Caption: Caspase-1 mediated pyroptosis signaling pathway.

Experimental Workflow: ADC Development and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Payload 1. Synthesize This compound Conjugation 3. Conjugate Drug-Linker to Antibody Linker_Payload->Conjugation Antibody_Prod 2. Produce Monoclonal Antibody Antibody_Prod->Conjugation Purification 4. Purify ADC Conjugation->Purification Characterization 5. Characterize ADC (DAR, Purity, etc.) Purification->Characterization Binding_Assay 6. Target Binding Assay (ELISA/FACS) Characterization->Binding_Assay Cytotoxicity_Assay 7. Cytotoxicity Assay (IC50 Determination) Binding_Assay->Cytotoxicity_Assay Stability_Assay 8. Plasma Stability Assay Cytotoxicity_Assay->Stability_Assay PK_Study 9. Pharmacokinetic (PK) Study in Rodents Stability_Assay->PK_Study Efficacy_Study 10. Efficacy Study in Xenograft Model PK_Study->Efficacy_Study Toxicity_Study 11. Toxicology Study Efficacy_Study->Toxicity_Study

Caption: General experimental workflow for ADC development.

References

Methodological & Application

Application Note & Protocol: Conjugation of MC-Val-Cit-PAB-VX765 to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the development of an Antibody-Drug Conjugate (ADC) by conjugating the thiol-reactive linker-payload, MC-Val-Cit-PAB-VX765, to a monoclonal antibody (mAb). The protocol details the partial reduction of the antibody's interchain disulfide bonds, the conjugation reaction with the maleimide-activated linker-drug, and the subsequent purification of the resulting ADC. Furthermore, this note outlines the essential characterization methods for determining the drug-to-antibody ratio (DAR), purity, and stability of the final conjugate. The provided methodologies and data presentation formats are intended to guide researchers in the reproducible synthesis and characterization of ADCs for preclinical evaluation.

Principle of the Method

The conjugation strategy is based on the reaction between the maleimide group of the this compound linker-drug and the free sulfhydryl (thiol) groups on the antibody.[][2] The antibody's native interchain disulfide bonds are first partially reduced using a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to expose reactive cysteine thiols. The maleimide group of the linker-drug then covalently attaches to these thiols via a Michael addition reaction, forming a stable thioether bond.[][2]

The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker designed for controlled drug release within the lysosomal compartment of target cells.[2][3][] Upon internalization of the ADC, the Val-Cit dipeptide is cleaved by lysosomal proteases, leading to the release of the PAB-VX765 intermediate, which then self-immolates to release the active VX765 payload.[2][3] VX765 is a potent inhibitor of caspase-1, an enzyme involved in inflammatory signaling pathways.[5][6]

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Monoclonal Antibody (IgG)User-definedMust be >95% pure.
This compoundCustom Synthesis
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich
Phosphate Buffered Saline (PBS), pH 7.4Gibco
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher ScientificFor buffer exchange and purification.
Hydrochloric Acid (HCl)Sigma-AldrichFor pH adjustment.
Sodium AzideSigma-AldrichFor storage.
Bovine Serum Albumin (BSA)Sigma-AldrichFor storage.
UV-Vis Spectrophotometere.g., NanoDrop™
HPLC System with SEC and HIC columnse.g., Agilent, WatersFor characterization.
LC-MS Systeme.g., Agilent, SCIEXFor characterization.

Experimental Protocols

This protocol is optimized for conjugating 1 mg of a monoclonal antibody. Adjust volumes accordingly for different amounts.

Antibody Preparation and Reduction
  • Buffer Exchange: Dissolve 1 mg of the antibody in 0.5-1.0 mL of PBS. Perform a buffer exchange into a reaction buffer (e.g., PBS, pH 7.4) using a desalting column to remove any interfering substances.[7]

  • Concentration Determination: Measure the concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.

  • Reduction:

    • Prepare a fresh 10 mM stock solution of TCEP in reaction buffer.

    • Add a 10-fold molar excess of TCEP to the antibody solution.[8]

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.[7] This step partially reduces the interchain disulfide bonds.

Conjugation Reaction
  • Prepare Linker-Drug Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation:

    • Add a 10-20 fold molar excess of the dissolved linker-drug to the reduced antibody solution.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[8]

Purification of the ADC
  • Removal of Unreacted Linker-Drug: Purify the ADC from unreacted this compound and other small molecules using a desalting column pre-equilibrated with PBS, pH 7.4.[7][8]

  • Concentration Determination: Measure the concentration of the purified ADC solution at 280 nm.

  • Storage: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%.[8] Store at 4°C for short-term use or at -20°C or -80°C for long-term storage.[8][9]

Characterization of the ADC

Thorough characterization is critical to ensure the quality, efficacy, and safety of the ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a crucial parameter affecting the ADC's therapeutic window.[10][11]

  • UV-Vis Spectrophotometry: This is a straightforward method for determining the average DAR.[11][12][] It requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of VX765. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[11][]

ParameterValue
Molar Mass of VX765593.0 g/mol
Molar Extinction Coefficient of VX765 at λmaxTo be determined experimentally
Molar Extinction Coefficient of Antibody at 280 nmTo be determined experimentally
  • Mass Spectrometry (MS): LC-MS analysis of the intact ADC provides a more detailed characterization, including the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[10][14][]

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) in the ADC preparation.[][16]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can provide information on the integrity of the antibody chains after conjugation.[12]

Free Drug Quantification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is commonly used to separate and quantify the amount of unconjugated (free) linker-drug in the final ADC product.[12]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange mAb->buffer_exchange 1. PBS Buffer reduced_mAb Reduced mAb buffer_exchange->reduced_mAb 2. TCEP Incubation conjugation Conjugation Reaction reduced_mAb->conjugation linker_drug This compound linker_drug->conjugation purification Purification (Desalting) conjugation->purification adc Purified ADC purification->adc characterization Characterization (DAR, Purity) adc->characterization

Caption: Experimental workflow for ADC synthesis.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage 4. Proteolysis Drug_Release VX765 Release Cleavage->Drug_Release 5. Self-immolation Caspase1 Caspase-1 Drug_Release->Caspase1 6. Inhibition Apoptosis Cell Death Caspase1->Apoptosis Blockage of Inflammation

References

Application Notes and Protocols for In- Vivo Evaluation of VX765-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2][3] VX765, a potent and selective inhibitor of caspase-1, offers a unique payload for ADCs. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[4][5][6][7] By delivering VX765 specifically to target cells, such as cancer cells, a VX765-based ADC could modulate the tumor microenvironment and induce targeted cell death, offering a novel therapeutic strategy.

These application notes provide a comprehensive overview of the in-vivo applications of VX765-based ADCs, with detailed protocols for key experiments.

Signaling Pathway

The therapeutic rationale for a VX765-based ADC lies in its ability to inhibit the caspase-1 signaling pathway within target cells. Caspase-1 is typically activated by multiprotein complexes called inflammasomes, with the NLRP3 inflammasome being one of the most well-characterized.[4][5][8] Upon activation by various stimuli, the inflammasome recruits and activates pro-caspase-1.[7][9] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent inflammatory mediators.[6][7][10] Caspase-1 also cleaves Gasdermin D, leading to pore formation in the cell membrane and subsequent pyroptotic cell death.[7] A VX765-based ADC would deliver the caspase-1 inhibitor directly to the target cell, thereby blocking these downstream effects.

cluster_0 cluster_1 PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR binds Pro_NLRP3 Pro-NLRP3 TLR->Pro_NLRP3 upregulates NLRP3 NLRP3 Pro_NLRP3->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves VX765_ADC VX765-ADC VX765_ADC->Caspase1 inhibits IL1B IL-1β Pro_IL1B->IL1B matures IL18 IL-18 Pro_IL18->IL18 matures GSDMD_N GSDMD-N GSDMD->GSDMD_N forms Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces cluster_0 cluster_1 cluster_2 Cell_Culture Tumor Cell Culture/ PDX Tissue Preparation Implantation Tumor Implantation (Subcutaneous/Orthotopic) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Dosing ADC Administration (e.g., i.v.) Grouping->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Downstream Analysis Endpoint->Analysis cluster_0 cluster_1 cluster_2 Labeling ADC Labeling (e.g., Radiolabeling) Injection Labeled ADC Administration (i.v.) Labeling->Injection Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Imaging In Vivo Imaging (SPECT/PET or Optical) Injection->Imaging Tissue_Harvest Tissue Harvest at Different Time Points Imaging->Tissue_Harvest Quantification Quantification of Radioactivity/ Fluorescence in Tissues Tissue_Harvest->Quantification Data_Analysis Data Analysis (%ID/g) Quantification->Data_Analysis

References

Application Notes and Protocols for Cell-Based Assays of MC-Val-Cit-PAB-VX765 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MC-Val-Cit-PAB-VX765 is a molecule designed for targeted delivery, consisting of a caspase inhibitor, VX765, attached to a cleavable linker system, MC-Val-Cit-PAB. This system is often utilized in the development of Antibody-Drug Conjugates (ADCs), where the linker is attached to a monoclonal antibody that targets a specific cell-surface antigen. The maleimidocaproyl (MC) group allows for conjugation to antibodies or other targeting moieties. The Val-Cit-PAB component is a dipeptide linker sensitive to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within the lysosomes of cells.[1][2][3][4] Upon internalization into target cells, the linker is cleaved, releasing the active payload, VX765.

VX765 is a prodrug that is converted to its active form, VRT-043198, which is a potent and selective inhibitor of caspase-1 and caspase-4.[5][6][7] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[8][9] Therefore, assays to evaluate the efficacy of this compound should not only assess its cytotoxic effects but also its specific inhibitory activity on the caspase-1 pathway.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound, covering its cytotoxic and anti-inflammatory effects.

Mechanism of Action of this compound

The intended mechanism of action for this compound, particularly when conjugated to a targeting antibody, involves several steps. Initially, the antibody-drug conjugate (ADC) binds to a specific antigen on the surface of a target cell. This is followed by internalization of the ADC, typically through endocytosis. The ADC is then trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond in the linker.[1][2][3][4] This cleavage is followed by a self-immolative step of the PAB spacer, which releases the active drug, VX765, into the cytoplasm.[10] Once in the cytoplasm, VX765 can inhibit caspase-1, thereby blocking the processing and release of pro-inflammatory cytokines like IL-1β.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC ADC-MC-Val-Cit-PAB-VX765 Antigen Target Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Secretion Secretion IL1b->Secretion Secretion Caspase1_active Active Caspase-1 Caspase1_active->Pro_IL1b Processing VX765_released Released VX765 VX765_released->Caspase1_active 6. Inhibition Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Caspase1_active Cleavage Inflammasome Inflammasome Inflammasome->Pro_Caspase1 Activation Signal ADC_lysosome ADC in Lysosome ADC_lysosome->VX765_released 5. VX765 Release CathepsinB Cathepsin B CathepsinB->ADC_lysosome 4. Linker Cleavage Endosome->ADC_lysosome 3. Trafficking

Mechanism of this compound action.

Experimental Protocols

A comprehensive evaluation of this compound activity involves assessing its general cytotoxicity, its effect on apoptosis, and its specific anti-inflammatory function. The following protocols provide a framework for these assessments.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compound on cell proliferation and viability. A common method is the MTS assay, which measures the reduction of a tetrazolium compound by viable cells to produce a colored formazan product.

Materials:

  • Target cell line (e.g., a cancer cell line overexpressing the target antigen for an ADC)

  • Complete cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay: Caspase-3/7 Activity

This assay measures the activity of effector caspases 3 and 7, which are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.[11][12][13]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treat cells with serial dilutions of this compound for 24-48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as fold change in caspase-3/7 activity compared to the vehicle-treated control.

Caspase-1 Activity Assay and IL-1β Secretion

This set of assays evaluates the specific inhibitory effect of the released VX765 on the NLRP3 inflammasome pathway. The human monocytic cell line THP-1 is a suitable model for these studies as it can be differentiated into macrophage-like cells and induced to activate the inflammasome.[11][14]

Part A: Inflammasome Activation and Treatment

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • 24-well plates

Protocol:

  • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate in RPMI-1640 medium containing 100 ng/mL PMA to differentiate them into macrophages. Incubate for 48-72 hours.

  • Remove the PMA-containing medium and replace it with fresh, serum-free medium.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2-4 hours.

  • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.

  • Activate the NLRP3 inflammasome by adding nigericin (10 µM) for 1 hour or ATP (5 mM) for 30-45 minutes.[1][8][12]

  • After incubation, carefully collect the cell culture supernatants for the IL-1β ELISA and the cell lysates for the caspase-1 activity assay.

Part B: Caspase-1 Activity Assay

Materials:

  • Cell lysates from Part A

  • Caspase-Glo® 1 Inflammasome Assay kit

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Prepare cell lysates according to the Caspase-Glo® 1 assay kit instructions.

  • Add 50 µL of cell lysate to the wells of a 96-well white-walled plate.

  • Add 50 µL of Caspase-Glo® 1 Reagent to each well.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of caspase-1 inhibition relative to the LPS and nigericin/ATP-treated control.

Part C: IL-1β Secretion Assay (ELISA)

Materials:

  • Cell culture supernatants from Part A

  • Human IL-1β ELISA kit

  • 96-well ELISA plate

  • Plate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, add 100 µL of the collected cell culture supernatants to the wells of the antibody-coated ELISA plate.

  • Incubate, wash, and add the detection antibody and substrate as per the kit protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-1β in each sample using a standard curve.

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (h)IC50 (µM)
Target Cell Line A72[Insert Value]
Control Cell Line B72[Insert Value]

Table 2: Apoptosis Induction by this compound

Treatment Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0.1[Insert Value]
1[Insert Value]
10[Insert Value]
100[Insert Value]

Table 3: Inhibition of Caspase-1 Activity and IL-1β Secretion

Treatment Concentration (µM)Caspase-1 Activity (% of Activated Control)IL-1β Concentration (pg/mL)
0 (Unstimulated)[Insert Value][Insert Value]
0 (LPS + Nigericin)100[Insert Value]
0.1[Insert Value][Insert Value]
1[Insert Value][Insert Value]
10[Insert Value][Insert Value]
100[Insert Value][Insert Value]

Visualization of Workflows and Pathways

Experimental Workflow

Experimental Workflow start Start cell_culture Cell Culture (Target and THP-1 cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment inflammasome_assay Inflammasome Activation (LPS + Nigericin/ATP) cell_culture->inflammasome_assay For THP-1 cells viability_assay Cell Viability Assay (MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3/7 Glo) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Fold Change, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis caspase1_assay Caspase-1 Activity Assay inflammasome_assay->caspase1_assay il1b_assay IL-1β Secretion Assay (ELISA) inflammasome_assay->il1b_assay caspase1_assay->data_analysis il1b_assay->data_analysis end End data_analysis->end

Overall experimental workflow.
NLRP3 Inflammasome Signaling Pathway

NLRP3 Inflammasome Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_gene Pro-IL-1β & NLRP3 Gene Expression NFkB->Pro_IL1b_gene Nigericin_ATP Nigericin / ATP K_efflux K+ Efflux Nigericin_ATP->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation Inflammasome_assembly Inflammasome Assembly NLRP3_activation->Inflammasome_assembly ASC ASC ASC->Inflammasome_assembly Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome_assembly Active_Caspase1 Active Caspase-1 Inflammasome_assembly->Active_Caspase1 Autocatalysis Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleavage Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Secretion Secretion Mature_IL1b->Secretion

NLRP3 inflammasome signaling pathway.

References

Application Notes and Protocols for MC-Val-Cit-PAB-VX765 in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation underlies a wide range of debilitating diseases. Targeted delivery of potent anti-inflammatory agents to specific cells involved in the inflammatory cascade represents a promising therapeutic strategy to enhance efficacy and minimize systemic side effects. MC-Val-Cit-PAB-VX765 is a linker-drug conjugate designed for this purpose. It comprises the potent caspase-1/caspase-4 inhibitor, VX765, attached to a cathepsin B-cleavable linker system (MC-Val-Cit-PAB).

VX765 is a prodrug that is converted in vivo to its active form, VRT-043198.[1][2] This active metabolite potently inhibits caspase-1, a key enzyme in the inflammasome signaling pathway responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] By inhibiting caspase-1, VX765 effectively suppresses inflammatory responses.[1][4]

The MC-Val-Cit-PAB linker is a well-established system in the field of antibody-drug conjugates (ADCs). It is designed to be stable in systemic circulation but is cleaved efficiently by the lysosomal protease, Cathepsin B, which is often upregulated in inflammatory and tumor cells.[5][6][7][8] This targeted cleavage mechanism allows for the specific release of the conjugated payload within the target cell.

This document provides detailed application notes and experimental protocols for the use of an antibody-drug conjugate utilizing the this compound system for the targeted study of inflammation. For the purpose of these notes, we will refer to a hypothetical ADC named AIT-ADC (Anti-inflammatory Target-Antibody Drug Conjugate) , which consists of a monoclonal antibody targeting a specific inflammatory cell surface marker, conjugated to VX765 via the MC-Val-Cit-PAB linker.

Mechanism of Action

The proposed mechanism of action for an AIT-ADC is a multi-step process designed for targeted delivery and intracellular release of the anti-inflammatory payload, VX765.

  • Targeting and Binding: The monoclonal antibody component of the AIT-ADC selectively binds to a specific antigen expressed on the surface of target inflammatory cells.

  • Internalization: Upon binding, the AIT-ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[9]

  • Lysosomal Trafficking: The internalized vesicle fuses with lysosomes, acidic organelles rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Valine-Citrulline (Val-Cit) dipeptide sequence of the linker.[6][8]

  • Payload Release: Cleavage of the Val-Cit bond initiates a self-immolative cascade of the p-aminobenzyl carbamate (PAB) spacer, leading to the release of the active drug, VX765, into the cytoplasm of the target cell.[7]

  • Pharmacological Effect: The released VX765 inhibits caspase-1, thereby blocking the processing and release of IL-1β and IL-18, leading to a potent anti-inflammatory effect within the targeted cell.[1]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AIT_ADC AIT-ADC (Antibody-MC-Val-Cit-PAB-VX765) TargetCell Target Inflammatory Cell (with surface antigen) AIT_ADC->TargetCell 1. Binding Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking VX765 Released VX765 Lysosome->VX765 4. Cleavage & 5. Release Caspase1 Caspase-1 VX765->Caspase1 6. Inhibition Inflammation Inflammation (IL-1β / IL-18 release) Caspase1->Inflammation Activation IL1b_IL18 Pro-IL-1β / Pro-IL-18 IL1b_IL18->Caspase1 Substrate

Mechanism of AIT-ADC Action.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be expected from in vitro and in vivo studies of an AIT-ADC.

Table 1: In Vitro Cytotoxicity and Potency of AIT-ADC

Cell LineTarget Antigen ExpressionAIT-ADC IC50 (nM)Free VX765 IC50 (nM)Non-Targeting ADC IC50 (nM)
Macrophage Line (High)+++5.8> 1000> 1000
Synoviocyte Line (Medium)++25.2> 1000> 1000
Control Cell Line (Negative)-> 1000> 1000> 1000

Table 2: In Vivo Efficacy of AIT-ADC in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment Group (n=8)Dose (mg/kg)Mean Arthritis Score (Day 42)Paw Swelling (mm, change from baseline)Serum IL-1β (pg/mL)
Vehicle Control-12.5 ± 1.51.8 ± 0.3250 ± 45
Free VX765508.2 ± 1.21.1 ± 0.2155 ± 30
Non-Targeting ADC1011.9 ± 1.81.7 ± 0.4230 ± 50
AIT-ADC 1 9.5 ± 1.4 1.3 ± 0.3 180 ± 35
AIT-ADC 5 5.1 ± 0.9 0.6 ± 0.1 90 ± 20
AIT-ADC 10 2.3 ± 0.5 0.2 ± 0.05 45 ± 15

Table 3: Pharmacokinetic Profile of AIT-ADC in Mice

AnalyteCmax (µg/mL)AUC (µg*h/mL)Half-life (t½, hours)
Total Antibody150.225,800280
Intact AIT-ADC145.822,500250
Free VX765< 0.01Not Detected-

Experimental Protocols

Protocol 1: Synthesis and Characterization of AIT-ADC

This protocol describes the conjugation of this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) targeting the inflammatory cell surface antigen of interest

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • LC-MS system

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 2 hours to reduce interchain disulfide bonds.

  • Conjugation:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Add a 5-fold molar excess of the dissolved linker-drug to the reduced mAb solution.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Purification:

    • Purify the resulting AIT-ADC using a pre-equilibrated SEC column to remove excess linker-drug and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC.

    • Confirm the identity and purity of the AIT-ADC by LC-MS analysis.

    • Assess for aggregation using size-exclusion chromatography.

Synthesis_Workflow mAb Monoclonal Antibody Reduced_mAb Reduced mAb mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Drug This compound in DMSO Linker_Drug->Conjugation Crude_ADC Crude AIT-ADC Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Pure_ADC Purified AIT-ADC Purification->Pure_ADC Characterization Characterization (HIC, LC-MS) Pure_ADC->Characterization Final_Product Final AIT-ADC Product Characterization->Final_Product

AIT-ADC Synthesis Workflow.
Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay confirms the specific release of VX765 from the AIT-ADC in the presence of Cathepsin B.

Materials:

  • Purified AIT-ADC

  • Human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)

  • Cathepsin B inhibitor (e.g., CA-074)

  • LC-MS system

Procedure:

  • Prepare AIT-ADC in the assay buffer at a final concentration of 1 mg/mL.

  • Add human Cathepsin B to a final concentration of 20 nM.

  • As a negative control, prepare a reaction with the AIT-ADC and a Cathepsin B inhibitor.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it with an equal volume of 2% formic acid.

  • Analyze the samples by LC-MS to quantify the amount of released VX765.

Protocol 3: Cell-Based Internalization and Cytokine Release Assay

This protocol assesses the ability of the AIT-ADC to be internalized by target cells and to inhibit inflammatory cytokine release.

Materials:

  • Target inflammatory cells (e.g., primary macrophages or a relevant cell line)

  • AIT-ADC

  • Non-targeting control ADC

  • Free VX765

  • Lipopolysaccharide (LPS)

  • ATP

  • ELISA kit for IL-1β

Procedure:

  • Cell Plating: Plate target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of AIT-ADC, non-targeting control ADC, or free VX765 for 4 hours.

  • Inflammasome Activation:

    • Prime the cells with LPS (1 µg/mL) for 3 hours.

    • Activate the inflammasome by adding ATP (5 mM) for the final 30 minutes of incubation.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the ADC/drug concentration and determine the IC50 value.

Cell_Assay_Workflow Start Plate Target Cells Treatment Treat with AIT-ADC, Controls, or Free VX765 Start->Treatment Priming Prime with LPS Treatment->Priming Activation Activate with ATP Priming->Activation Collection Collect Supernatant Activation->Collection ELISA Measure IL-1β (ELISA) Collection->ELISA Analysis Calculate IC50 ELISA->Analysis

In Vitro Cytokine Release Assay Workflow.
Protocol 4: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Model

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of AIT-ADC in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • AIT-ADC and control articles

  • Calipers for paw swelling measurement

  • Micro-CT or X-ray for bone erosion analysis

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA.

    • On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Begin treatment on day 21, after the booster immunization.

    • Administer AIT-ADC, controls, or vehicle intravenously once a week for 4 weeks.

  • Monitoring:

    • Monitor the mice for signs of arthritis (redness, swelling) and score them 3 times a week.

    • Measure paw thickness with calipers weekly.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (IL-1β).

    • Harvest paws for histological analysis of inflammation and cartilage/bone damage.

    • Perform micro-CT or X-ray imaging to assess bone erosion.

Conclusion

The this compound conjugate system offers a powerful tool for the targeted delivery of the anti-inflammatory agent VX765 to specific cells involved in inflammatory processes. When conjugated to a relevant antibody, the resulting ADC has the potential for enhanced therapeutic efficacy and an improved safety profile compared to systemic administration of the free drug. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of such ADCs in both in vitro and in vivo models of inflammation. Researchers and drug developers can adapt these methodologies to their specific targets and disease models to explore the full potential of this targeted therapeutic approach.

References

Application Notes and Protocols for the Proposed Use of MC-Val-Cit-PAB-VX765 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield any published in vivo studies utilizing an antibody-drug conjugate (ADC) composed of MC-Val-Cit-PAB-VX765. The following application notes and protocols are constructed based on the well-documented individual functionalities of the caspase-1 inhibitor VX765 and the MC-Val-Cit-PAB linker. This document is intended to serve as a theoretical guide for researchers proposing to design and execute experiments with such a conjugate.

Introduction

This document provides a framework for the preclinical evaluation of a novel antibody-drug conjugate utilizing the caspase-1 inhibitor VX765 as a payload, conjugated to a targeting antibody via the cathepsin-cleavable MC-Val-Cit-PAB linker. VX765 is a potent prodrug that, upon conversion to its active form VRT-043198, selectively inhibits caspase-1, a key enzyme in the inflammatory cascade responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18 and the induction of pyroptotic cell death.[1][2][3][4] The MC-Val-Cit-PAB linker is a dipeptide-based system extensively used in ADC development, designed for stability in systemic circulation and efficient cleavage by lysosomal proteases like cathepsin B within target cells.[5][6][7]

The proposed this compound ADC would theoretically enable the targeted delivery of the anti-inflammatory agent VX765 to specific cell populations expressing the antigen recognized by the conjugated antibody. This could be particularly relevant in oncology, where inflammation is a key component of the tumor microenvironment, or in autoimmune diseases where specific cell types drive pathology.

Mechanism of Action

VX765: Inhibition of the Caspase-1 Pathway

VX765 is an orally bioavailable prodrug that is rapidly converted by plasma esterases to its active metabolite, VRT-043198.[3] VRT-043198 is a potent and selective inhibitor of caspase-1. Caspase-1 is a central component of the inflammasome, a multiprotein complex that assembles in response to pathogenic or sterile danger signals. Activated caspase-1 is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines are powerful mediators of inflammation. Additionally, caspase-1 can cleave Gasdermin D, leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[8] By inhibiting caspase-1, VX765 effectively blocks these downstream inflammatory events.[2][3]

VX765_Pathway cluster_cell Cell Interior cluster_out Extracellular Space DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (Sensor, ASC, pro-caspase-1) DAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis VX765_prodrug VX765 (Prodrug) VRT VRT-043198 (Active Drug) VX765_prodrug->VRT Plasma Esterases VRT->Casp1 Inhibits ADC_Mechanism cluster_workflow ADC Internalization and Payload Release cluster_inside Intracellular ADC Antibody-MC-Val-Cit-PAB-VX765 Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome with Internalized ADC Antigen->Endosome 2. Internalization Cell Target Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Fusion Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic Action Cathepsin Cathepsin B Cathepsin->Cleavage Payload VX765 Released Cleavage->Payload 5. Payload Release ADC_Workflow cluster_preclinical Preclinical Development & Evaluation Workflow A1 Step 1: ADC Design & Construction A2 Select Target Antigen (e.g., overexpressed on inflammatory cells or tumor cells) A1->A2 B1 Step 2: In Vitro Characterization A3 Select & Engineer Antibody A2->A3 A4 Synthesize this compound Drug-Linker Complex A3->A4 A5 Conjugate Antibody to Drug-Linker A4->A5 B2 Confirm Drug-to-Antibody Ratio (DAR) A5->B2 Proceed to Characterization B1->B2 C1 Step 3: In Vivo Animal Model Studies B3 Assess Binding Affinity (ELISA, SPR) B2->B3 B4 Test In Vitro Cytotoxicity / Anti-inflammatory Activity on Target vs. Non-Target Cells B3->B4 B5 Confirm Linker Cleavage & Payload Release (e.g., LC-MS with lysosomal extracts) B4->B5 C2 Select Animal Model (e.g., Xenograft tumor model, PDX model, or disease model relevant to target) B5->C2 Proceed to In Vivo Studies C1->C2 D1 Step 4: Ex Vivo & Endpoint Analysis C3 Determine MTD & Pharmacokinetics (PK) C2->C3 C4 Efficacy Study: Administer ADC vs. Controls (e.g., Vehicle, Unconjugated Antibody, VX765 alone) C3->C4 C5 Monitor Efficacy Endpoints (e.g., Tumor volume, inflammatory markers, survival) C4->C5 D2 Collect Tissues (Tumor, Spleen, etc.) C5->D2 Proceed to Analysis D1->D2 D3 Analyze Target Engagement & Payload Concentration in Tissues D2->D3 D4 Assess Biomarkers (e.g., Immunohistochemistry for Caspase-1, IL-1β) D3->D4

References

Application Note: Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1] An ADC consists of a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker.[2] The efficacy of an ADC is critically dependent on a multi-step process that begins with the binding of the antibody to its cell surface antigen, followed by the internalization of the ADC-antigen complex.[3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved and the payload is released to induce cell death.[3]

Given that not all antibodies internalize upon binding, the rate and extent of internalization are crucial parameters that dictate the therapeutic efficacy of an ADC.[2] Therefore, robust and quantitative methods to assess antibody internalization are essential in the early stages of ADC development to select optimal antibody candidates.[4] Flow cytometry is a high-throughput and quantitative technique well-suited for this purpose, offering a significant advantage over more time-consuming methods like microscopy.

This application note provides detailed protocols for two common flow cytometry-based methods to analyze ADC internalization: the pH-sensitive dye assay and the quench-based assay.

Pathways of ADC Internalization

The primary mechanism for the entry of most ADCs into cells is receptor-mediated endocytosis.[2][5] This process can be broadly categorized into clathrin-mediated and clathrin-independent pathways.[2]

  • Clathrin-Mediated Endocytosis (CME): This is the most well-characterized pathway for receptor internalization.[5] Upon ADC binding, the ADC-receptor complexes accumulate in clathrin-coated pits on the plasma membrane.[6] These pits invaginate and pinch off to form clathrin-coated vesicles that transport the ADC into the early endosomes.[6]

  • Clathrin-Independent Endocytosis: This includes pathways such as caveolae-mediated endocytosis and macropinocytosis.[2][6] Caveolae are small, flask-shaped invaginations of the plasma membrane that can also internalize ADCs.[6]

Following internalization, the vesicles mature into late endosomes and ultimately fuse with lysosomes.[7] The acidic environment of the lysosome facilitates the degradation of the antibody and cleavage of the linker, releasing the cytotoxic payload into the cytoplasm.[3]

References

Application Notes and Protocols for the Synthesis of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the cleavable antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-VX765. The synthesis involves a multi-step process beginning with the formation of the well-established MC-Val-Cit-PABOH linker, followed by its activation and subsequent conjugation to the caspase-1 inhibitor, VX765. The protocols provided herein are based on established and improved methodologies to ensure high yield and purity. This document is intended to guide researchers in the field of targeted therapeutics and ADC development.

Introduction

Antibody-drug conjugates are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic or other therapeutic small molecules. The linker connecting the antibody to the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The MC-Val-Cit-PAB linker is a widely used, enzyme-cleavable linker designed to release the payload upon internalization into target cells and subsequent cleavage by lysosomal proteases like Cathepsin B.

VX765 (Belnacasan) is a prodrug of a potent inhibitor of caspase-1, an enzyme involved in inflammatory processes.[1][2] Conjugating VX765 to a targeting antibody via a cleavable linker could enable its specific delivery to tissues or cells implicated in inflammatory diseases or certain cancers, potentially increasing its therapeutic index and reducing systemic side effects. This protocol details the chemical synthesis of this compound from its precursors.

Materials and Reagents

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • 6-Maleimidohexanoic acid (MC)

  • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate

  • VX765

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Standard laboratory glassware and purification equipment (flash chromatography system, HPLC)

Synthesis Overview

The synthesis of this compound can be divided into three main stages:

  • Synthesis of the Linker Backbone: Preparation of Fmoc-Val-Cit-PABOH.

  • Maleimide Functionalization and PAB Activation: Conversion of Fmoc-Val-Cit-PABOH to MC-Val-Cit-PABC-PNP.

  • Conjugation to VX765: Reaction of MC-Val-Cit-PABC-PNP with VX765 to yield the final product.

Experimental Protocols

Part 1: Synthesis of Fmoc-Val-Cit-PABOH

This protocol is based on improved methodologies designed to maximize yield and minimize side reactions such as epimerization.

1.1 Synthesis of Fmoc-Cit-OH:

  • To a solution of L-Citrulline in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate.

  • Cool the mixture to 0 °C and add a solution of Fmoc-Cl in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-Cit-OH.

1.2 Coupling of Fmoc-Cit-OH with p-Aminobenzyl alcohol (PABOH):

  • Dissolve Fmoc-Cit-OH, p-aminobenzyl alcohol, and HOBt in DMF.

  • Cool the solution to 0 °C and add EDC.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter, wash with water, and dry to obtain Fmoc-Cit-PABOH.

1.3 Fmoc Deprotection:

  • Dissolve Fmoc-Cit-PABOH in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Remove the solvent under reduced pressure and co-evaporate with DMF to remove residual piperidine, yielding H2N-Cit-PABOH.

1.4 Coupling with Fmoc-Val-OSu:

  • Dissolve the crude H2N-Cit-PABOH in DMF.

  • Add Fmoc-Val-OSu and DIPEA to the solution.

  • Stir at room temperature overnight.

  • Purify the product by flash chromatography to obtain Fmoc-Val-Cit-PABOH.

Part 2: Synthesis of MC-Val-Cit-PABC-PNP

2.1 Fmoc Deprotection of Fmoc-Val-Cit-PABOH:

  • Dissolve Fmoc-Val-Cit-PABOH in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 1-2 hours.

  • Concentrate under high vacuum to obtain the crude amine, H2N-Val-Cit-PABOH.

2.2 Coupling with 6-Maleimidohexanoic acid (MC):

  • In a separate flask, dissolve 6-maleimidohexanoic acid and N-hydroxysuccinimide in DMF.

  • Add EDC and stir for 1 hour to form the activated ester, MC-OSu.

  • Add the solution of crude H2N-Val-Cit-PABOH to the MC-OSu solution.

  • Stir at room temperature overnight.

  • Purify by flash chromatography to yield MC-Val-Cit-PABOH.

2.3 Activation of the PAB Hydroxyl Group:

  • Dissolve MC-Val-Cit-PABOH in anhydrous DCM.

  • Add pyridine and cool to 0 °C.

  • Add a solution of p-nitrophenyl chloroformate in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with dilute HCl, sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain crude MC-Val-Cit-PABC-PNP.

  • Purify by flash chromatography.

Part 3: Synthesis of this compound

3.1 Conjugation Reaction:

  • Dissolve MC-Val-Cit-PABC-PNP and VX765 in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA to the mixture.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. The reaction progress should be monitored by HPLC.

  • The primary aromatic amine on the 4-amino-3-chlorobenzoyl moiety of VX765 will displace the p-nitrophenolate to form a stable carbamate linkage.[3][4][5]

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the final product.

3.2 Purification:

  • The final conjugate, this compound, should be purified using preparative reverse-phase HPLC to achieve high purity.

  • The purified product should be characterized by LC-MS and NMR to confirm its identity and purity.

Data Presentation

Step No.ProductStarting MaterialsKey ReagentsExpected Yield (%)Purity (%)Analytical Method
1.1Fmoc-Cit-OHL-CitrullineFmoc-Cl85-95>95NMR, LC-MS
1.2Fmoc-Cit-PABOHFmoc-Cit-OH, PABOHEDC, HOBt80-90>95NMR, LC-MS
1.3H2N-Cit-PABOHFmoc-Cit-PABOHPiperidine~100 (crude)-TLC
1.4Fmoc-Val-Cit-PABOHH2N-Cit-PABOH, Fmoc-Val-OSuDIPEA75-85>98HPLC, NMR, LC-MS
2.1H2N-Val-Cit-PABOHFmoc-Val-Cit-PABOHPiperidine~100 (crude)-TLC
2.2MC-Val-Cit-PABOHH2N-Val-Cit-PABOH, MCEDC, NHS80-90>98HPLC, NMR, LC-MS
2.3MC-Val-Cit-PABC-PNPMC-Val-Cit-PABOHp-Nitrophenyl chloroformate70-80>95HPLC, NMR, LC-MS
3.1This compoundMC-Val-Cit-PABC-PNP, VX765DIPEA50-70>98HPLC, NMR, HRMS

Visualizations

Synthesis Workflow

Synthesis_Workflow Precursors Precursors: Fmoc-Val-OSu L-Citrulline PABOH MC VX765 Step1 Step 1: Synthesis of Fmoc-Val-Cit-PABOH Precursors->Step1 Step2 Step 2: Synthesis of MC-Val-Cit-PABOH Step1->Step2 Fmoc Deprotection, MC Coupling Step3 Step 3: Activation to MC-Val-Cit-PABC-PNP Step2->Step3 Activation Step4 Step 4: Conjugation to This compound Step3->Step4 VX765 Conjugation FinalProduct Final Product: This compound Step4->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Proposed Mechanism of Action of an ADC with this compound

ADC_Mechanism ADC Antibody-MC-Val-Cit-PAB-VX765 TargetCell Target Cell ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Self-immolation of PAB Cleavage->Release VX765 Free VX765 Release->VX765 Inhibition Inhibition VX765->Inhibition Caspase1 Caspase-1 Caspase1->Inhibition Inflammation Inflammatory Response Inhibition->Inflammation Blocks

Caption: Cellular mechanism of drug release from an ADC.

Conclusion

The synthesis of this compound is a feasible process that leverages well-established bioconjugation chemistries. The provided protocols, based on optimized methods, offer a reliable pathway to obtain this novel ADC linker-payload for research and development purposes. Careful purification and characterization at each step are crucial to ensure the quality and purity of the final product. This molecule holds potential for the development of targeted therapies for a range of diseases where caspase-1 plays a significant role.

References

Application Notes and Protocols for Testing the Efficacy of an Antibody-Drug Conjugate: Anti-HER2-MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the pre-clinical efficacy of a novel antibody-drug conjugate (ADC), Anti-HER2-MC-Val-Cit-PAB-VX765. This ADC comprises the HER2-targeting monoclonal antibody, Trastuzumab, conjugated to the caspase-1 inhibitor VX765 via a cathepsin B-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB).

The rationale for this ADC is the targeted delivery of VX765 to HER2-overexpressing cancer cells. Upon internalization, the Val-Cit linker is cleaved by lysosomal cathepsin B, releasing VX765.[1][] The released VX765 is a potent prodrug that is converted to its active form, VRT-043198, which selectively inhibits caspase-1.[3][4][5][6] Caspase-1 is a key mediator of inflammation and pyroptosis, a lytic and inflammatory form of programmed cell death.[3][7] By inhibiting caspase-1, this ADC is hypothesized to modulate the tumor microenvironment and induce a specific form of cell death in cancer cells.

This document provides detailed protocols for in vitro and in vivo studies designed to characterize the mechanism of action and determine the anti-tumor efficacy of Anti-HER2-MC-Val-Cit-PAB-VX765.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action for Anti-HER2-MC-Val-Cit-PAB-VX765 is initiated by the binding of the ADC to the HER2 receptor on the surface of target cancer cells. This is followed by receptor-mediated endocytosis and trafficking of the ADC-receptor complex to the lysosome. Inside the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the VX765 payload.[1][8] VX765 is then converted to its active metabolite, VRT-043198, which inhibits caspase-1.[3][6] The inhibition of caspase-1 is expected to block the processing of pro-inflammatory cytokines and prevent pyroptosis, potentially leading to an alternative cell death pathway or modulation of the immune response within the tumor.

MC-Val-Cit-PAB-VX765_Signaling_Pathway Proposed Signaling Pathway of Anti-HER2-MC-Val-Cit-PAB-VX765 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome ADC Anti-HER2-MC-Val-Cit-PAB-VX765 HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding ADC_Endosome ADC-Receptor Complex HER2_Receptor->ADC_Endosome Internalization ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome Trafficking Released_VX765 Released VX765 ADC_Lysosome->Released_VX765 Cathepsin_B Cathepsin B Cathepsin_B->ADC_Lysosome Cleavage of Linker Active_VRT Active VRT-043198 Released_VX765->Active_VRT Conversion Caspase1 Caspase-1 Active_VRT->Caspase1 Inhibition IL1b Mature IL-1β Caspase1->IL1b Processing Cell_Death Cell Death Modulation Caspase1->Cell_Death Modulation of Pyroptosis Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1

Caption: Proposed signaling cascade of Anti-HER2-MC-Val-Cit-PAB-VX765.

Experimental Design Workflow

A multi-stage experimental approach is proposed to systematically evaluate the efficacy of the ADC. The workflow begins with in vitro characterization to determine cytotoxicity and mechanistic action, followed by in vivo studies in a xenograft model to assess anti-tumor activity and tolerability.

Experimental_Workflow Experimental Design Workflow Start In_Vitro In Vitro Efficacy (Protocols 1-3) Start->In_Vitro Cell_Viability Cell Viability Assay (HER2+ vs HER2-) In_Vitro->Cell_Viability Caspase_Activity Caspase-1 Activity Assay In_Vitro->Caspase_Activity Western_Blot Western Blot Analysis (Caspase-1, IL-1β) In_Vitro->Western_Blot In_Vivo In Vivo Efficacy (Protocol 4) Cell_Viability->In_Vivo Caspase_Activity->In_Vivo Western_Blot->In_Vivo Xenograft Tumor Xenograft Model (HER2+) In_Vivo->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Toxicity Toxicity Assessment Xenograft->Toxicity Data_Analysis Data Analysis and Interpretation Tumor_Growth->Data_Analysis Toxicity->Data_Analysis End Data_Analysis->End

Caption: Overall experimental workflow for efficacy testing.

In Vitro Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic effects of Anti-HER2-MC-Val-Cit-PAB-VX765 on HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive cell line (e.g., SK-BR-3)

  • HER2-negative cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anti-HER2-MC-Val-Cit-PAB-VX765

  • Free VX765

  • Untargeted control ADC (e.g., Isotype control-MC-Val-Cit-PAB-VX765)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test articles (Anti-HER2-MC-Val-Cit-PAB-VX765, free VX765, control ADC) in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a negative control.

  • Incubate the plates for 72 hours.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Protocol 2: Caspase-1 Activity Assay

Objective: To confirm that the released VX765 inhibits caspase-1 activity within target cells.

Materials:

  • HER2-positive cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • Anti-HER2-MC-Val-Cit-PAB-VX765

  • LPS (Lipopolysaccharide) and Nigericin for inflammasome activation

  • Caspase-1 activity assay kit (e.g., containing a specific fluorogenic substrate like Ac-YVAD-AMC)

  • Fluorometer

Procedure:

  • Seed SK-BR-3 cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of Anti-HER2-MC-Val-Cit-PAB-VX765 for 24 hours.

  • Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Induce caspase-1 activation by treating with Nigericin (10 µM) for 1 hour.

  • Lyse the cells according to the assay kit protocol.

  • Add the caspase-1 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure fluorescence using a fluorometer (Excitation/Emission ~380/460 nm).

  • Quantify caspase-1 activity relative to the total protein concentration of the lysate.

Protocol 3: Western Blot Analysis

Objective: To detect the processing of caspase-1 and its substrate, pro-IL-1β.

Materials:

  • HER2-positive cell line (e.g., SK-BR-3)

  • Anti-HER2-MC-Val-Cit-PAB-VX765

  • LPS and Nigericin

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies: anti-caspase-1, anti-IL-1β, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells as described in the Caspase-1 Activity Assay (Protocol 2).

  • Lyse the cells in RIPA buffer and determine protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Analyze the levels of pro-caspase-1, cleaved caspase-1, pro-IL-1β, and mature IL-1β.

In Vivo Experimental Protocol

Protocol 4: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of Anti-HER2-MC-Val-Cit-PAB-VX765 in a murine xenograft model. Human tumor xenograft models are crucial for assessing anticancer drug efficacy.[9] Cell line-derived xenografts (CDX) are a reliable and reproducible platform for these studies.[10]

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • Matrigel

  • Anti-HER2-MC-Val-Cit-PAB-VX765

  • Vehicle control (e.g., sterile saline)

  • Isotype control ADC

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously implant 5 x 10^6 SK-BR-3 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Isotype control ADC

    • Group 3: Anti-HER2-MC-Val-Cit-PAB-VX765 (low dose)

    • Group 4: Anti-HER2-MC-Val-Cit-PAB-VX765 (high dose)

  • Administer the treatments intravenously (e.g., once weekly for 3 weeks).

  • Measure tumor volume with calipers twice a week (Volume = 0.5 x length x width²).

  • Monitor body weight twice a week as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of Anti-HER2-MC-Val-Cit-PAB-VX765

Cell LineHER2 StatusTreatmentIC50 (nM)
SK-BR-3PositiveAnti-HER2-MC-Val-Cit-PAB-VX765
SK-BR-3PositiveFree VX765
SK-BR-3PositiveIsotype Control ADC
MDA-MB-231NegativeAnti-HER2-MC-Val-Cit-PAB-VX765
MDA-MB-231NegativeFree VX765
MDA-MB-231NegativeIsotype Control ADC

Table 2: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
Isotype Control ADC
Anti-HER2-MC-Val-Cit-PAB-VX765 (Low)
Anti-HER2-MC-Val-Cit-PAB-VX765 (High)

References

Application Notes and Protocols: MC-Val-Cit-PAB-VX765 for Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-VX765 is a sophisticated molecular construct designed for targeted immunotherapy research. It comprises the potent and selective caspase-1 inhibitor, VX765, linked to a maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB) linker. This system is engineered for conjugation to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC). The resulting ADC is designed to selectively deliver VX765 to target cells expressing the antigen recognized by the mAb. Inside the target cell, the linker is cleaved by the lysosomal enzyme cathepsin B, releasing the active VX765 payload.[][2] VX765 functions by inhibiting caspase-1, a critical enzyme in the inflammasome pathway, thereby blocking the maturation of pro-inflammatory cytokines IL-1β and IL-18 and preventing pyroptotic cell death.[3][4][5] This targeted delivery strategy aims to enhance the therapeutic window of VX765 by concentrating its anti-inflammatory and immunomodulatory effects within specific cell populations while minimizing systemic exposure and potential side effects.

Principle of the Technology

The this compound system operates on the principle of targeted drug delivery, a cornerstone of modern therapeutic development. The core components and their functions are:

  • Monoclonal Antibody (mAb): A researcher-selected antibody that specifically binds to a cell surface antigen of interest. This component provides the targeting capability of the ADC.

  • MC-Val-Cit-PAB Linker: A cleavable linker system with distinct functional units:

    • MC (Maleimidocaproyl): A thiol-reactive group that allows for covalent conjugation to cysteine residues on the mAb.[2]

    • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, a protease that is highly active within the lysosomes of cells.[][6] This enzymatic cleavage is the primary mechanism for payload release.

    • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, spontaneously releases the attached drug payload (VX765) in its unmodified, active form.

  • VX765 (Belnacasan): The active pharmaceutical ingredient (API), a potent and selective inhibitor of caspase-1 and caspase-4.[3] By blocking these inflammatory caspases, VX765 can modulate the immune response, making it a valuable tool for studying and potentially treating a range of inflammatory diseases and cancers.[5][7][8]

Quantitative Data

The following table summarizes key quantitative data for the components of the this compound system.

ParameterValueAnalyteSource
VX765 (VRT-043198) Ki < 0.8 nMCaspase-1/ICE
VX765 (VRT-043198) Ki < 0.6 nMCaspase-4
VX765 Inhibition of LPS-induced IL-1β production ~60%In vivo (mouse model)
MC-Val-Cit-PAB Purity ≥98%[2]

Signaling Pathways and Experimental Workflow

VX765 Mechanism of Action: Inhibition of the Inflammasome Pathway

VX765_Mechanism_of_Action VX765 Mechanism of Action PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR Recognition NLRP3 NLRP3 Inflammasome Assembly PRR->NLRP3 Activation Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage VX765 VX765 VX765->Casp1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: VX765 inhibits active Caspase-1, blocking cytokine maturation and pyroptosis.

General Experimental Workflow for an this compound ADC

ADC_Workflow General Experimental Workflow for an ADC cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation mAb Monoclonal Antibody (mAb) Conjugation Conjugation (Thiol-Maleimide) mAb->Conjugation Linker_Payload This compound Linker_Payload->Conjugation ADC Purified ADC Conjugation->ADC Binding ADC Binding to Cell Surface Antigen ADC->Binding Incubation Target_Cells Target Cells (Antigen Positive) Target_Cells->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Linker Lysosome->Cleavage Release VX765 Release into Cytosol Cleavage->Release Assay Functional Assays (e.g., IL-1β ELISA, Pyroptosis) Release->Assay Downstream Effect

Caption: Workflow of ADC synthesis, cellular uptake, and payload release for in vitro testing.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

Objective: To covalently link the this compound to a target antibody via maleimide chemistry.

Materials:

  • Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Reducing agent (e.g., TCEP, DTT).

  • This compound.

  • Anhydrous DMSO.

  • Desalting columns (e.g., Zeba Spin Desalting Columns).

  • Reaction buffer (e.g., PBS with EDTA).

  • Quenching reagent (e.g., N-acetylcysteine).

Procedure:

  • Antibody Reduction (Partial):

    • Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 2-3 molar excess of TCEP to the mAb solution to partially reduce interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.

  • Linker-Payload Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Immediately after desalting, add the dissolved this compound to the reduced mAb. A typical starting molar ratio is 5-8 moles of linker-payload per mole of mAb.

    • Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight. Protect from light.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography (SEC). The final buffer should be appropriate for storage (e.g., PBS).

  • Characterization:

    • Determine the final protein concentration (e.g., by BCA assay or A280 measurement).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro ADC Efficacy Assessment - IL-1β Release Assay

Objective: To determine the ability of the ADC to deliver active VX765 and inhibit inflammasome activation in a target cell line.

Materials:

  • Target cells expressing the antigen of interest (e.g., a human monocytic cell line like THP-1).

  • Control cells (antigen-negative).

  • ADC construct from Protocol 1.

  • Unconjugated mAb (isotype control).

  • Free VX765.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • PMA (for THP-1 differentiation).

  • LPS (inflammasome priming agent).

  • ATP or Nigericin (inflammasome activation agent).

  • Human IL-1β ELISA kit.

  • Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

  • Cell Preparation (Example with THP-1 cells):

    • Seed THP-1 monocytes in a 96-well plate at 1 x 105 cells/well.

    • Differentiate cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • Wash the cells with fresh medium to remove PMA and rest for 24 hours.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated mAb, and free VX765 in cell culture medium.

    • Add the treatments to the differentiated THP-1 cells.

    • Incubate for 24-48 hours to allow for ADC binding, internalization, and payload release.

  • Inflammasome Activation:

    • Prime the inflammasome by adding LPS (e.g., 1 µg/mL) to each well and incubate for 3-4 hours.

    • Activate the inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for the final 30-60 minutes of culture.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for IL-1β measurement.

    • Perform an IL-1β ELISA on the supernatants according to the manufacturer's instructions.

    • Assess cell viability in the remaining cells to control for any cytotoxic effects.

  • Data Analysis:

    • Plot the concentration of IL-1β against the concentration of the ADC, free VX765, and control mAb.

    • Calculate the IC50 value for the ADC and free VX765 to determine the potency of targeted delivery.

Applications in Immunology Research

  • Targeted Immunomodulation: Investigate the role of caspase-1 in specific immune cell subsets (e.g., tumor-associated macrophages, regulatory T cells) by designing ADCs that target markers unique to these cells.

  • Cancer Immunotherapy: Explore the potential of inhibiting pyroptosis in tumor cells or tumor-infiltrating immune cells to alter the tumor microenvironment and enhance anti-tumor immunity.[8]

  • Autoimmune and Inflammatory Disease Models: In animal models of diseases like rheumatoid arthritis or familial cold autoinflammatory syndrome, use ADCs to deliver VX765 to pathogenic immune cells and assess therapeutic efficacy.[4][7]

  • HIV Research: Study the impact of targeted caspase-1 inhibition on HIV reservoir formation and immune activation, as inflammasome activation is implicated in HIV pathogenesis.[5]

Conclusion

The this compound system represents a powerful tool for immunology research, enabling the targeted delivery of a potent caspase-1 inhibitor. By combining the specificity of monoclonal antibodies with the controlled release of an immunomodulatory payload, researchers can dissect the intricate roles of the inflammasome in health and disease with high precision. The provided protocols offer a foundational framework for the synthesis, characterization, and in vitro evaluation of ADCs based on this advanced linker-payload system.

References

Quantifying the Drug-to-Antibody Ratio (DAR) for a Novel VX765 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical strategies and detailed protocols for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the novel caspase-1 inhibitor, VX765, as the payload. The DAR is a critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2] We present protocols for three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS). This guide includes data presentation tables, detailed experimental procedures, and visual diagrams of workflows and relevant biological pathways to facilitate understanding and implementation in a research and drug development setting. While no specific literature exists for a VX765 ADC, the following protocols are adapted from established methods for ADCs with similar characteristics.

Introduction to VX765 as an ADC Payload

VX765 is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[3] By inhibiting caspase-1, VX765 blocks the secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] The mechanism of action involves the conversion of the prodrug VX765 to its active form, VRT-043198.[3] Leveraging VX765 as an ADC payload offers a targeted approach to deliver this anti-inflammatory agent to specific cell populations, potentially for applications in oncology or inflammatory diseases. The precise attachment of VX765 to a monoclonal antibody (mAb) and the resulting DAR are crucial for the therapeutic success of such a conjugate.

General Mechanism of Action for an ADC

Antibody-drug conjugates exert their therapeutic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of target cells.[4] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[4] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic or modulatory drug.[4] The released payload can then exert its pharmacological effect. In the context of a VX765 ADC, the released active form of VX765 would inhibit caspase-1 within the target cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Receptor ADC->Receptor Binding Target_Cell Target_Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking VX765 VX765 Lysosome->VX765 Payload Release Caspase1 Caspase1 VX765->Caspase1 Inhibition Inflammation Inflammation Caspase1->Inflammation Blocks

Figure 1: General mechanism of action for a VX765 ADC.

Quantitative Data Summary

The following tables summarize representative data that would be generated from the analytical methods described in this note.

DAR SpeciesHIC Retention Time (min)RP-LC (Reduced) Light Chain Retention Time (min)RP-LC (Reduced) Heavy Chain Retention Time (min)Mass (Da) - Intact ADC (Glycosylated)
DAR 05.23.14.5148,000
DAR 1-3.54.9-
DAR 27.8-5.3149,200
DAR 3--5.7-
DAR 49.1-6.1150,400
DAR 5----
DAR 610.3--151,600
DAR 7----
DAR 811.5--152,800

Note: Retention times and masses are hypothetical and will vary based on the specific antibody, linker, and analytical conditions.

Analytical MethodAverage DARStandard Deviation
HIC-UV3.80.15
RP-LC-UV3.90.12
Native MS3.850.08

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for DAR analysis of cysteine-linked ADCs as it separates species based on hydrophobicity, which increases with the number of conjugated drug molecules.[5][6][7][8]

ADC_Sample ADC_Sample UPLC_System UPLC_System ADC_Sample->UPLC_System HIC_Column HIC_Column UV_Detector UV_Detector HIC_Column->UV_Detector UPLC_System->HIC_Column Chromatogram Chromatogram UV_Detector->Chromatogram DAR_Calculation DAR_Calculation Chromatogram->DAR_Calculation

Figure 2: Workflow for DAR analysis by HIC.

Materials:

  • VX765 ADC sample

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0

  • HIC Column (e.g., TSKgel Butyl-NPR)[9]

  • UPLC/HPLC system with UV detector

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

  • Inject 10 µL of the VX765 ADC sample (at a concentration of approximately 1 mg/mL).

  • Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to the different DAR species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.[6][8]

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR value of that species) / 100

Protocol 2: DAR Determination by Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC offers an orthogonal method for DAR determination and is particularly useful for ADCs where HIC resolution is suboptimal.[6][10] This method often involves the reduction of the ADC to separate the light and heavy chains.[6][11]

ADC_Sample ADC_Sample Reduction Reduction ADC_Sample->Reduction Reduced_Sample Reduced_Sample Reduction->Reduced_Sample UPLC_System UPLC_System Reduced_Sample->UPLC_System RP_Column RP_Column UV_Detector UV_Detector RP_Column->UV_Detector UPLC_System->RP_Column Chromatogram Chromatogram UV_Detector->Chromatogram DAR_Calculation DAR_Calculation Chromatogram->DAR_Calculation

Figure 3: Workflow for DAR analysis by RP-LC of reduced ADC.

Materials:

  • VX765 ADC sample

  • Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RP Column (e.g., YMC-Triart Bio C4)[10]

  • UPLC/HPLC system with UV detector

Procedure:

  • Reduction of ADC: To a 100 µg sample of the VX765 ADC, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • Prepare the mobile phases and degas them.

  • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.

  • Inject the reduced ADC sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

  • Calculate the average DAR based on the weighted peak areas of the light and heavy chain species.[11]

Protocol 3: DAR Determination by Mass Spectrometry (MS)

Native MS and LC-MS are powerful techniques for accurate DAR determination, providing mass confirmation of each DAR species.[1][12][13]

ADC_Sample ADC_Sample Desalting Desalting ADC_Sample->Desalting Desalted_Sample Desalted_Sample Desalting->Desalted_Sample Mass_Spectrometer Mass_Spectrometer Desalted_Sample->Mass_Spectrometer Raw_Spectrum Raw_Spectrum Mass_Spectrometer->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Deconvoluted_Spectrum Deconvoluted_Spectrum Deconvolution->Deconvoluted_Spectrum DAR_Calculation DAR_Calculation Deconvoluted_Spectrum->DAR_Calculation

Figure 4: Workflow for DAR analysis by native MS.

Materials:

  • VX765 ADC sample

  • Ammonium Acetate buffer (50 mM, pH 7.0)

  • Size Exclusion Chromatography (SEC) column for online buffer exchange (optional)

  • High-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • Sample Preparation: If necessary, perform buffer exchange into a volatile buffer like ammonium acetate using a desalting column or SEC.[1] For serum samples, affinity purification may be required prior to analysis.[2]

  • Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or perform an online LC-MS analysis using a native SEC method.[1]

  • Acquire data in the appropriate m/z range to observe the charge state envelope of the intact ADC.

  • Data Processing: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR species.[14]

  • Calculate the average DAR from the relative intensities of the deconvoluted peaks.

VX765 Signaling Pathway Relevance

VX765 acts by inhibiting caspase-1, a key enzyme in the inflammasome pathway. The inflammasome is a multiprotein complex that, upon activation by various stimuli, activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms. By delivering VX765 directly to cells expressing the target antigen, a VX765 ADC can selectively suppress this inflammatory cascade in a targeted manner.

Inflammatory_Stimuli Inflammatory_Stimuli Inflammasome_Assembly Inflammasome_Assembly Inflammatory_Stimuli->Inflammasome_Assembly Pro_Caspase1 Pro_Caspase1 Inflammasome_Assembly->Pro_Caspase1 Active_Caspase1 Active_Caspase1 Pro_Caspase1->Active_Caspase1 Activation Pro_IL1B Pro_IL1B Active_Caspase1->Pro_IL1B Cleavage Pro_IL18 Pro_IL18 Active_Caspase1->Pro_IL18 Cleavage VX765_Payload VX765_Payload VX765_Payload->Active_Caspase1 Inhibition Active_IL1B Active_IL1B Pro_IL1B->Active_IL1B Inflammation Inflammation Active_IL1B->Inflammation Active_IL18 Active_IL18 Pro_IL18->Active_IL18 Active_IL18->Inflammation

Figure 5: VX765 payload targeting the inflammasome pathway.

Conclusion

The accurate quantification of the drug-to-antibody ratio is a cornerstone of ADC development. This application note provides a framework and detailed protocols for the DAR analysis of a novel VX765 ADC using HIC, RP-LC, and MS. The orthogonal nature of these methods provides a comprehensive characterization of the ADC, ensuring the generation of robust and reliable data to support preclinical and clinical development. The provided diagrams for workflows and the relevant signaling pathway offer a clear visual aid for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: MC-Val-Cit-PAB-VX765 ADC Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conjugation efficiency with the MC-Val-Cit-PAB-VX765 linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-payload construct?

A1: this compound is a pre-formed linker-payload conjugate designed for antibody-drug conjugate (ADC) development. It comprises:

  • MC (Maleimidocaproyl): A maleimide-containing spacer that reacts with free thiol groups (sulfhydryls) on a partially reduced antibody.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B, enabling selective payload release within the target cell.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the unmodified payload upon cleavage of the Val-Cit linker.

  • VX765: A potent and selective inhibitor of caspase-1, an enzyme involved in inflammatory signaling pathways. The linker is covalently attached to an amino group on the VX765 molecule.[1]

Q2: What is the primary mechanism of action for VX765?

A2: VX765 is a prodrug that is converted to its active form, VRT-043198. This active form is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[2] Caspase-1 is a key enzyme in the NLRP3 inflammasome signaling pathway, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[3][4] By inhibiting caspase-1, VX765 can suppress inflammatory responses.

Q3: What are the most common causes of low conjugation efficiency with MC-Val-Cit-PAB linkers?

A3: Low conjugation efficiency with this type of linker is often attributed to several factors:

  • Hydrophobicity: The Val-Cit-PAB moiety is inherently hydrophobic, which can lead to aggregation of the linker-payload and the final ADC, thereby reducing the accessible reactive sites and overall yield.[3][4][5]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratios of reactants can significantly hinder the conjugation reaction.

  • Antibody Quality: Low antibody concentration, purity, or the presence of interfering substances in the antibody formulation can compete with the conjugation reaction.

  • Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available thiol groups for conjugation.

  • Instability of Reactants: Degradation of the maleimide group on the linker or re-oxidation of the antibody's thiol groups can reduce the number of successful conjugation events.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to an antibody.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A low DAR indicates that an insufficient number of linker-payload molecules have conjugated to each antibody.

Potential Cause Recommended Action
Inefficient Antibody Reduction - Optimize the concentration of the reducing agent (e.g., TCEP or DTT). A 10-100x molar excess of TCEP is a good starting point. - Ensure the reduction is performed under anaerobic conditions (e.g., by flushing with nitrogen or argon) to prevent re-oxidation of thiols. - Verify the activity of the reducing agent.
Suboptimal Molar Ratio of Linker-Payload to Antibody - Increase the molar excess of the this compound construct. A starting point of 10-20x molar excess of the maleimide-containing linker is often recommended. - Titrate the molar ratio to find the optimal balance between conjugation efficiency and aggregation.
Incorrect Reaction Buffer pH - The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. Verify and adjust the pH of your reaction buffer.
Hydrolysis of the Maleimide Group - Prepare the this compound solution immediately before use. - Avoid prolonged exposure of the linker-payload to aqueous solutions, especially at pH values above 7.5.
Issue 2: Presence of Aggregates in the Final Product

Aggregation can reduce the therapeutic efficacy and increase the immunogenicity of the ADC.

Potential Cause Recommended Action
High Hydrophobicity of the Linker-Payload - Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down the aggregation process. - Include organic co-solvents (e.g., DMSO or DMF) in the reaction mixture to improve the solubility of the linker-payload. However, ensure the final concentration of the organic solvent does not denature the antibody. - Consider using linkers with enhanced hydrophilicity if aggregation persists.
High DAR - A higher DAR increases the overall hydrophobicity of the ADC. If aggregation is observed, aim for a lower target DAR by reducing the molar excess of the linker-payload.
Impurities in the Antibody or Linker-Payload - Ensure high purity of both the antibody (>95%) and the this compound construct. - Use size-exclusion chromatography (SEC) to remove aggregates from the final product.

Experimental Protocols

Antibody Reduction (Generation of Free Thiols)
  • Buffer Exchange: Prepare the antibody in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2).

  • Reduction: Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to a final molar excess of 20-50x.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours under gentle agitation and an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Remove excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).

Conjugation of this compound to Reduced Antibody
  • Prepare Linker-Payload Solution: Dissolve the this compound in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the this compound stock solution to the reduced and purified antibody solution to achieve the desired molar excess (e.g., 5-15x over the antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light and under gentle agitation.

  • Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetylcysteine or L-cysteine to a final concentration of 1-2 mM and incubating for an additional 30 minutes.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or TFF.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using techniques such as:

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on their hydrophobicity, allowing for the quantification of different drug-loaded species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can determine the molecular weight of different species, from which the DAR can be calculated.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be estimated. This requires knowledge of the extinction coefficients of both the antibody and the payload.

Visualizations

VX765 Signaling Pathway

VX765_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., TLR) PAMPs_DAMPs->PRR NFkB NF-κB Activation PRR->NFkB NLRP3_gene NLRP3, pro-IL-1β, pro-IL-18 Gene Transcription NFkB->NLRP3_gene NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_gene->NLRP3_inflammasome Priming pro_caspase1 pro-Caspase-1 NLRP3_inflammasome->pro_caspase1 Recruitment caspase1 Active Caspase-1 pro_caspase1->caspase1 Activation pro_IL1b pro-IL-1β caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 caspase1->pro_IL18 Cleavage VX765 VX765 (Payload) VX765->caspase1 Inhibition IL1b Mature IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation

Caption: VX765 inhibits the NLRP3 inflammasome pathway by blocking Caspase-1 activation.

Experimental Workflow for ADC Conjugation and Analysis

ADC_Workflow start Start: Antibody Solution reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction purification1 2. Purification (Desalting / TFF) reduction->purification1 conjugation 3. Conjugation with This compound purification1->conjugation quenching 4. Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification2 5. Final Purification (SEC / TFF) quenching->purification2 analysis 6. ADC Characterization purification2->analysis dar DAR Analysis (HIC, LC-MS) analysis->dar aggregation_analysis Aggregation Analysis (SEC) analysis->aggregation_analysis end End: Purified ADC analysis->end

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Troubleshooting Logic for Low Conjugation Efficiency

Troubleshooting_Logic start Low Conjugation Efficiency (Low DAR) check_reduction Check Antibody Reduction Efficiency? start->check_reduction optimize_reduction Optimize TCEP/DTT concentration and reaction time check_reduction->optimize_reduction No check_reagents Check Reagent Quality? check_reduction->check_reagents Yes optimize_reduction->start Re-run new_reagents Use fresh antibody and linker-payload stocks check_reagents->new_reagents No check_conditions Review Reaction Conditions? check_reagents->check_conditions Yes new_reagents->start Re-run optimize_conditions Adjust pH (6.5-7.5), temperature, and molar ratios check_conditions->optimize_conditions No check_aggregation Evidence of Aggregation? check_conditions->check_aggregation Yes optimize_conditions->start Re-run modify_solubility Add co-solvent (e.g., DMSO) or use hydrophilic linker check_aggregation->modify_solubility Yes success Improved Conjugation check_aggregation->success No modify_solubility->start Re-run

Caption: A decision tree for troubleshooting low conjugation efficiency of ADCs.

References

Technical Support Center: MC-Val-Cit-PAB Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MC-Val-Cit-PAB linker. This resource provides troubleshooting guides and answers to frequently asked questions regarding the plasma stability of antibody-drug conjugates (ADCs) utilizing this linker technology.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for Val-Cit-PAB linkers in plasma?

A1: The primary cause of instability, particularly in preclinical mouse models, is the premature enzymatic cleavage of the linker in systemic circulation.[1][2] While designed to be cleaved by Cathepsin B within the lysosome of target tumor cells, the Val-Cit dipeptide is susceptible to cleavage by other enzymes present in plasma.[][4][5] This leads to the off-target release of the cytotoxic payload, which can reduce therapeutic efficacy and increase systemic toxicity.[2]

Q2: Which specific enzymes are responsible for the premature cleavage of the Val-Cit linker in plasma?

A2: The main enzymes responsible for this premature cleavage are:

  • Carboxylesterase 1C (Ces1C): This serine hydrolase is the primary enzyme in mouse plasma responsible for hydrolyzing the Val-Cit linker.[1][2][4][6][7][8][9] This instability in mouse plasma presents a significant challenge for preclinical evaluation.[1][8]

  • Human Neutrophil Elastase (NE): Studies have revealed that human NE can also cause aberrant cleavage of the Val-Cit bond.[4][7][8][10] This off-target cleavage is a potential concern for ADC-associated toxicity, such as neutropenia.[7]

Q3: Is the MC-Val-Cit-PAB linker stable in human plasma?

A3: Generally, the Val-Cit-PAB linker system demonstrates good stability in human and primate plasma, where Ces1C activity is negligible.[1][4][8][9] However, the potential for cleavage by other enzymes like human neutrophil elastase means that stability should always be empirically verified.[4][7]

Q4: My ADC is showing instability in my mouse model. What can I do?

A4: If you are observing instability in a mouse model, consider the following solutions:

  • Linker Modification: Introduce modifications to the linker to protect it from Ces1C cleavage. Adding a hydrophilic glutamic acid residue to form a Glu-Val-Cit (EVCit) tripeptide has been shown to dramatically increase stability in mouse plasma without impairing Cathepsin B-mediated cleavage.[1][2][10]

  • Use Ces1C Knockout Mice: An alternative approach is to use Ces1C-knockout mouse models for your preclinical studies.[1][11] The Val-Cit linker is highly stable in these mice, allowing for a more accurate assessment of ADC efficacy.[11]

  • Alternative Linker Chemistry: Explore other cleavable linkers that are not substrates for Ces1C, such as sulfatase-cleavable or β-glucuronidase-cleavable linkers, which have shown high stability in mouse plasma.[11]

Troubleshooting Guide: Premature Payload Release

Use this guide to diagnose and resolve issues related to the premature release of your payload from an MC-Val-Cit-PAB-linked ADC.

Step 1: Confirm and Quantify Instability

The first step is to confirm that the observed loss of efficacy or increased toxicity is due to linker instability. This is achieved by performing a plasma stability assay.

  • Objective: To measure the rate of payload release from the ADC in plasma over time.

  • Procedure: Incubate the ADC in the plasma of the relevant species (e.g., mouse, rat, human) at 37°C. Take aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours) and analyze for the amount of intact ADC remaining. A detailed protocol is provided below.

  • Expected Outcome: Unstable linkers will show a significant decrease in the concentration of intact ADC over time, with a corresponding increase in free payload.

Step 2: Identify the Cause of Cleavage

If instability is confirmed, especially in mouse plasma, the likely cause is enzymatic cleavage.

  • Objective: To determine if the cleavage is mediated by serine hydrolases like Ces1C.

  • Procedure: Repeat the plasma stability assay in the presence of broad-spectrum serine hydrolase inhibitors (e.g., bis(p-nitrophenyl) phosphate - BNPP).[6]

  • Expected Outcome: If the linker is stabilized in the presence of the inhibitor, it confirms that a serine hydrolase is responsible for the cleavage.[6]

Step 3: Implement a Solution

Based on the findings, implement a strategy to mitigate instability.

  • Objective: To improve the ADC's in vivo stability and therapeutic index.

  • Procedure:

    • Linker Re-design: Synthesize the ADC with a more stable linker, such as the EVCit linker.[1][2] This tripeptide linker provides resistance to Ces1C while maintaining sensitivity to lysosomal Cathepsins.[1]

    • Change Preclinical Model: If feasible, switch to a Ces1C-knockout mouse model to eliminate the source of instability.[1]

  • Expected Outcome: The modified ADC should exhibit a significantly longer half-life in mouse plasma, leading to better tumor delivery and a wider therapeutic window.

Below is a flowchart illustrating this troubleshooting workflow.

troubleshooting_workflow start Observed ADC Instability (Low Efficacy / High Toxicity) confirm Step 1: Confirm Instability (Plasma Stability Assay) start->confirm is_unstable Is the ADC unstable? confirm->is_unstable identify Step 2: Identify Cause (Inhibitor Screening Assay) is_unstable->identify Yes stable ADC is Stable (Investigate other factors: Target expression, Payload potency) is_unstable->stable No is_enzymatic Is cleavage enzymatic (inhibited by BNPP)? identify->is_enzymatic solution Step 3: Implement Solution is_enzymatic->solution Yes unknown Investigate Alternative Degradation Pathways (e.g., chemical instability) is_enzymatic->unknown No modify_linker Option A: Modify Linker (e.g., use EVCit) solution->modify_linker change_model Option B: Change Model (e.g., use Ces1C-/- mouse) solution->change_model

Caption: Troubleshooting workflow for ADC instability.

Quantitative Data on Linker Stability

The following table summarizes the stability of different linker configurations in mouse plasma, highlighting the significant improvement offered by the EVCit modification.

Linker TypeModificationHalf-life (t1/2) in Mouse PlasmaKey Finding
Val-Cit (VCit) Standard dipeptide~2 days (highly variable depending on conjugation site and spacer)[2]Susceptible to premature cleavage by mouse carboxylesterase (Ces1C).[1][2]
Ser-Val-Cit (SVCit) P3 Serine addition5.0 hours[1]Less stable than the EVCit variant.[1]
Glu-Val-Cit (EVCit) P3 Glutamic Acid addition~12 days [2]Dramatically improved stability due to resistance to Ces1C cleavage.[2]
Sulfatase-cleavable Alternative chemistry>7 days[11]High stability in mouse plasma compared to Val-Cit linkers which were hydrolyzed in <1 hour in the same study.[11]

Experimental Protocols

Protocol: In Vitro ADC Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.

Materials:

  • ADC stock solution (e.g., 1 mg/mL in PBS)

  • Undiluted plasma (e.g., BALB/c mouse plasma, human plasma), stored at -80°C

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analysis equipment (e.g., ELISA plate reader, HPLC, or LC-MS system)

Procedure:

  • Thaw the frozen plasma on ice.

  • Spike the ADC stock solution into the plasma to a final concentration of 1 µg/mL.[1] For example, add 1.2 µL of 100 µg/mL ADC stock to 118.8 µL of plasma.[1]

  • Immediately take a "time zero" aliquot (e.g., 15 µL) and store it at -80°C.[1]

  • Incubate the remaining plasma-ADC mixture at 37°C.[1]

  • Collect additional aliquots at specified time points (e.g., 1, 6, 24, 48, 72 hours) and store them immediately at -80°C until analysis.[1]

  • Analyze the samples to quantify the amount of intact ADC. A common method is a sandwich ELISA that uses one antibody to capture the ADC's antibody portion and a second antibody to detect the payload (e.g., an anti-MMAF antibody).[1]

  • Calculate the percentage of intact ADC remaining at each time point relative to the time zero sample. Plot the results to determine the ADC's half-life in plasma.

Signaling Pathways and Mechanisms

The diagrams below illustrate the intended and unintended cleavage pathways for the MC-Val-Cit-PAB linker.

Intended vs. Unintended Cleavage Pathways

This diagram shows the desired lysosomal cleavage versus the problematic plasma cleavage.

cleavage_pathways cluster_plasma Systemic Circulation (Plasma) cluster_cell Target Tumor Cell ADC_plasma Intact ADC (MC-Val-Cit-PAB-Payload) Ces1C Ces1C (Mouse) Neutrophil Elastase (Human) ADC_plasma->Ces1C Unintended Cleavage Internalization Endocytosis ADC_plasma->Internalization Desired Pathway (Tumor Targeting) Premature_Release Premature Payload Release (Off-Target Toxicity) Ces1C->Premature_Release Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Targeted_Release Targeted Payload Release (Desired Cytotoxicity) CathepsinB->Targeted_Release

Caption: Desired vs. undesired cleavage of the Val-Cit linker.
Linker Design Logic for Improved Stability

This diagram illustrates the decision-making process for choosing a linker based on the preclinical model.

linker_choice_logic start Start: Design Preclinical Study model Select Animal Model start->model vc_stable Val-Cit Linker is Likely Stable (Confirm with plasma assay) model->vc_stable Primate or Human vc_unstable Val-Cit Linker is Likely Unstable model->vc_unstable Mouse (Wild-Type) solution Choose a Solution vc_unstable->solution use_evcit Use Modified Linker (e.g., Glu-Val-Cit) solution->use_evcit Modify ADC use_ko Use Ces1C Knockout Mouse solution->use_ko Modify Model

Caption: Decision logic for linker selection in preclinical models.

References

Technical Support Center: Off-Target Effects of VX-765 ADC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) that utilize the caspase-1 inhibitor, VX-765, or its active metabolite, VRT-043198.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of the VX-765 payload?

A1: VX-765 is a prodrug that is rapidly converted to its active form, VRT-043198. The primary on-target effect of VRT-043198 is the potent and selective inhibition of caspase-1.[1][2][3] Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] Therefore, the intended on-target effect of a VX-765 ADC is the targeted delivery of this inhibitor to cells expressing the antibody's target antigen, leading to a localized anti-inflammatory effect.

Potential off-target effects of the VRT-043198 payload are primarily related to its interaction with other caspases. While highly selective for caspase-1, VRT-043198 also exhibits high affinity for caspase-4 and caspase-5.[4] Inhibition of these other inflammatory caspases could lead to unintended biological consequences. It displays significantly lower activity against apoptotic caspases (caspase-3, -6, -7, -8, and -9), minimizing the risk of inducing apoptosis in off-target cells.[5]

Q2: Our VX-765 ADC is showing toxicity in non-target cells. What are the possible causes?

A2: Off-target toxicity of ADCs is a multifaceted issue and can stem from several factors unrelated to the payload's specific mechanism of action.[6][7][] Here are the most common causes:

  • Premature Payload Release: The linker connecting VX-765 to the antibody may be unstable in circulation, leading to the systemic release of VRT-043198.[7][] This can cause systemic anti-inflammatory effects and potential toxicities.

  • Non-specific ADC Uptake: Non-target cells can take up the ADC through mechanisms like pinocytosis or Fc receptor-mediated endocytosis, particularly by immune cells.[6][]

  • "On-Target, Off-Tumor" Toxicity: Healthy tissues may express the target antigen, leading to intended ADC binding and subsequent toxicity in non-cancerous cells.

  • Bystander Effect: If a membrane-permeable version of the VX-765 payload is used, it could diffuse out of the target cell after its release and affect neighboring, non-target cells.[6]

Q3: How can we differentiate between payload-driven off-target effects and other ADC-related toxicities?

A3: A systematic approach is required to dissect the source of toxicity. This involves a series of control experiments:

  • Assess the "free" payload: Treat non-target cells with VRT-043198 alone to determine its intrinsic cytotoxicity.

  • Evaluate the unconjugated antibody: Administer the antibody without the VX-765 payload to check for any inherent toxicity or immune-related effects.

  • Use a non-binding ADC control: An ADC with the same payload and linker but with an antibody that doesn't bind to any target on the cells can help identify toxicities arising from non-specific uptake.

  • Analyze linker stability: Measure the amount of free VRT-043198 in the plasma or cell culture medium over time to assess premature linker cleavage.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in In Vitro Assays
  • Observation: The VX-765 ADC induces cell death in antigen-negative cell lines.

  • Possible Cause 1: Linker Instability. The linker may be cleaving prematurely in the cell culture medium, releasing free VRT-043198.

    • Troubleshooting Step: Analyze the culture supernatant for the presence of free VRT-043198 using LC-MS. Compare different linker technologies if instability is confirmed.

  • Possible Cause 2: Non-specific Uptake. The ADC may be internalized by cells through mechanisms independent of target antigen binding.

    • Troubleshooting Step: Use a control ADC with an irrelevant antibody. If toxicity persists, consider engineering the Fc region of the antibody to reduce Fc receptor binding.[]

  • Possible Cause 3: Off-target Caspase Inhibition. At high concentrations, VRT-043198 could be inhibiting apoptotic caspases, leading to cytotoxicity.

    • Troubleshooting Step: Perform a caspase activity panel in the affected cells to see if caspases other than caspase-1, -4, and -5 are inhibited.

Issue 2: Inconsistent Inhibition of IL-1β and IL-18 Secretion
  • Observation: The VX-765 ADC shows variable efficacy in blocking cytokine release from target cells.

  • Possible Cause 1: Insufficient ADC Internalization. The antibody may bind to the target antigen but may not be efficiently internalized, preventing the payload from reaching the cytoplasm.

    • Troubleshooting Step: Confirm ADC internalization using fluorescently labeled antibodies and microscopy or flow cytometry.

  • Possible Cause 2: Drug-to-Antibody Ratio (DAR) is too low. A low DAR means insufficient payload is delivered to the target cell to achieve a therapeutic concentration.

    • Troubleshooting Step: Characterize the DAR of your ADC preparation. If it is low, optimize the conjugation chemistry to increase the DAR.

  • Possible Cause 3: Cell-type specific differences in inflammasome activation. The signaling pathways leading to IL-1β and IL-18 production can vary between cell types.[9]

    • Troubleshooting Step: Ensure that the inflammasome is being robustly activated in your experimental model. Measure the expression of pro-IL-1β and pro-IL-18 to confirm that the substrate for caspase-1 is present.

Quantitative Data

Table 1: Inhibitory Potency of VRT-043198 against a Panel of Human Caspases

Caspase TargetK_i (nM)IC_50 (nM)Caspase FamilyPrimary Function
Caspase-10.80.2InflammatoryCytokine processing (IL-1β, IL-18)
Caspase-4<0.614.5InflammatoryNon-canonical inflammasome pathway
Caspase-5N/A10.6InflammatoryNon-canonical inflammasome pathway
Caspase-3>1000>10,000ApoptoticExecution of apoptosis
Caspase-6>1000>10,000ApoptoticExecution of apoptosis
Caspase-7>1000>10,000ApoptoticExecution of apoptosis
Caspase-8>1000>10,000ApoptoticInitiation of apoptosis
Caspase-9>1000>10,000ApoptoticInitiation of apoptosis

Data compiled from multiple sources.[1][2][3][4][5] K_i and IC_50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Caspase Activity Assay

This protocol is for measuring the activity of caspases in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with VX-765 ADC or controls.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol).

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol).

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC).

  • Fluorometer and 96-well black plates.

Procedure:

  • Cell Lysis:

    • Harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extract using a standard method (e.g., Bradford assay).

  • Caspase Activity Assay:

    • Dilute 20-50 µg of protein to 50 µL with Cell Lysis Buffer in each well of a 96-well black plate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the caspase-1 substrate (final concentration 10-50 µM).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the fluorescence in a fluorometer with excitation at ~400 nm and emission at ~505 nm for AFC substrates.

Protocol 2: Measurement of IL-1β and IL-18 Release by ELISA

This protocol outlines the quantification of secreted IL-1β and IL-18 in cell culture supernatants.

Materials:

  • Cell culture supernatants from cells treated with VX-765 ADC or controls.

  • Commercial ELISA kit for human IL-1β or IL-18.

  • Microplate reader.

Procedure:

  • Sample Collection:

    • Culture cells and treat with the VX-765 ADC, VRT-043198, or control ADC.

    • To induce inflammasome activation and cytokine release, stimulate cells with appropriate agents (e.g., LPS followed by ATP).

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of IL-1β or IL-18 in the samples based on the standard curve.

Visualizations

Caspase-1 Signaling Pathway cluster_activation Inflammasome Activation cluster_caspase1 Caspase-1 Processing cluster_cytokines Cytokine Maturation and Release PAMPs/DAMPs PAMPs/DAMPs NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) PAMPs/DAMPs->NLRP3_Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Active_Caspase-1 Active_Caspase-1 Pro-Caspase-1->Active_Caspase-1 cleavage Pro-IL-1B pro-IL-1β Active_Caspase-1->Pro-IL-1B cleaves Pro-IL-18 pro-IL-18 Active_Caspase-1->Pro-IL-18 cleaves IL-1B Mature IL-1β Pro-IL-1B->IL-1B Inflammation Inflammation IL-1B->Inflammation IL-18 Mature IL-18 Pro-IL-18->IL-18 IL-18->Inflammation VX765_ADC VX-765 ADC (VRT-043198) VX765_ADC->Active_Caspase-1 inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of VX-765.

Troubleshooting_Workflow Start Unexpected Toxicity Observed with VX-765 ADC Step1 Is toxicity observed with free VRT-043198? Start->Step1 Step2 Is toxicity observed with a non-binding control ADC? Step1->Step2 No Conclusion1 Toxicity is likely due to payload's intrinsic off-target effects. Step1->Conclusion1 Yes Step3 Is free payload detected in supernatant? Step2->Step3 No Conclusion2 Toxicity is likely due to non-specific ADC uptake. Step2->Conclusion2 Yes Step4 Are off-target caspases (e.g., apoptotic) inhibited? Step3->Step4 No Conclusion3 Toxicity is likely due to premature linker cleavage. Step3->Conclusion3 Yes Conclusion4 Toxicity is likely due to off-target caspase inhibition by VRT-043198. Step4->Conclusion4 Yes Conclusion5 Toxicity may be 'on-target, off-tumor'. Evaluate target expression in healthy tissues. Step4->Conclusion5 No

References

Optimizing Drug-to-Antibody Ratio for MC-Val-Cit-PAB-VX765: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-VX765 linker-payload system. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful ADC development.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of the DAR for ADCs with the this compound linker-payload.

Issue Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available cysteine residues for conjugation.- Optimize the concentration of the reducing agent (e.g., TCEP or DTT). - Increase the reaction time or temperature for the reduction step. - Ensure the antibody buffer is at the optimal pH for reduction.
Low Molar Ratio of Linker-Payload: Insufficient linker-payload in the reaction mixture.Increase the molar excess of the this compound linker-payload relative to the antibody. Titrate the ratio to find the optimal balance between DAR and aggregation.
Hydrolysis of Maleimide: The maleimide group on the linker can hydrolyze at neutral or high pH, rendering it inactive for conjugation.Perform the conjugation reaction at a slightly acidic pH (e.g., pH 6.5-7.0). Use freshly prepared solutions of the linker-payload.
Low Antibody Concentration: Dilute antibody solutions can lead to inefficient conjugation.[1][2]Concentrate the antibody solution to a recommended starting concentration of at least 0.5 mg/mL.[1][2]
High Drug-to-Antibody Ratio (DAR) & Aggregation Excessive Linker-Payload: A high molar excess of a hydrophobic linker-payload can lead to high DAR values and subsequent aggregation.[3][4][5][6]- Reduce the molar ratio of the linker-payload to the antibody. - Optimize the reaction time to prevent over-conjugation. - Consider using a more hydrophilic linker if aggregation persists.[7][8]
Hydrophobic Nature of Payload: The inherent hydrophobicity of the VX765 payload can contribute to aggregation, especially at higher DARs.[3][4][5][6]- Screen different formulation buffers to improve ADC solubility. - Explore the use of solubility-enhancing excipients. - Aim for a lower target DAR (e.g., 2-4) to minimize aggregation.
Inconsistent DAR between Batches Variability in Reaction Conditions: Minor variations in temperature, pH, reaction time, or reagent concentrations.- Standardize all reaction parameters and document them meticulously. - Use calibrated equipment and freshly prepared reagents.
Inconsistent Antibody Quality: Differences in antibody purity or post-translational modifications between batches.- Ensure consistent antibody production and purification processes. - Characterize each antibody batch thoroughly before conjugation.
Premature Drug Release Linker Instability: The Val-Cit linker can be susceptible to cleavage by certain enzymes, such as carboxylesterases, which can be present in mouse plasma.[7][8][9][10]- For in vivo studies in mice, consider using a more stable linker or a different animal model. - Analyze linker stability in the relevant biological matrix early in development.
Difficulty in ADC Purification Presence of Unconjugated Antibody and Free Drug: Incomplete reaction or inefficient purification methods.- Optimize the conjugation reaction to maximize conversion. - Employ multi-step purification processes, such as a combination of Protein A chromatography and size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC with the this compound linker-payload?

A1: The optimal DAR is a balance between efficacy and safety and must be determined empirically for each specific antibody and target. Generally, a DAR of 2 to 4 is a good starting point for ADCs with hydrophobic payloads to minimize the risk of aggregation and altered pharmacokinetics.[] Higher DARs may increase potency but can also lead to faster clearance and increased toxicity.

Q2: How does the MC-Val-Cit-PAB linker work?

A2: The MC-Val-Cit-PAB linker is a protease-cleavable linker.[16] The maleimidocaproyl (MC) group reacts with free thiols on the antibody. The Valine-Citrulline (Val-Cit) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[16][17] Upon cleavage of the dipeptide, the para-aminobenzyl (PAB) spacer undergoes self-immolation to release the active VX765 payload inside the target cell.

Q3: What analytical methods are recommended for determining the DAR?

A3: Several methods can be used to determine the DAR, each with its advantages and disadvantages.

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR distribution of cysteine-linked ADCs.[18][19][20]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can also be used to determine the average DAR, often after reducing the ADC to separate the light and heavy chains.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, including the DAR distribution and the masses of the conjugated species.[21][22][23][24]

  • UV/Vis Spectroscopy: This is a simpler but less detailed method that can provide an average DAR.

Q4: What are the key considerations for the conjugation of the VX765 prodrug?

A4: VX765 is a prodrug, and it's important to ensure that the conjugation process does not compromise its ability to be converted to its active form, VRT-043198, within the target cell. The stability of the linker-payload construct should be carefully evaluated to prevent premature cleavage of the prodrug moiety.

Q5: How can I remove unconjugated antibody and free linker-payload after the conjugation reaction?

A5: A multi-step purification process is recommended. This can include:

  • Protein A or G Chromatography: To capture the antibody and ADC and remove excess linker-payload.

  • Size Exclusion Chromatography (SEC): To separate the ADC from aggregates and smaller impurities.

  • Tangential Flow Filtration (TFF) / Diafiltration: For buffer exchange and removal of small molecule impurities.[12]

Experimental Protocols

General Antibody-Drug Conjugation Protocol

This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody via cysteine residues. Optimization will be required for each specific antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • This compound linker-payload

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification columns (e.g., desalting columns, SEC columns)

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 1-10 mg/mL in a suitable buffer.

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column.

  • Conjugation Reaction:

    • Immediately add the this compound linker-payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody at a desired molar ratio (e.g., 5-10 fold molar excess over the antibody). The final concentration of the organic solvent should be kept low (e.g., <10%).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a 5-fold molar excess of N-acetyl cysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC or another suitable chromatography method to remove unreacted linker-payload, quenching reagent, and any aggregates.

DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different DAR species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • Monitor the elution at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100

DAR Analysis by LC-MS

Materials:

  • Reversed-phase C4 or C8 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 0.1 mg/mL) in Mobile Phase A. For reduced analysis, treat the ADC with a reducing agent like DTT.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the ADC or its subunits using a gradient of increasing acetonitrile.

  • Mass Spectrometry:

    • Acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different species.

    • Calculate the average DAR based on the relative abundance of the different drug-loaded species.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis Antibody Antibody Reduction Reduction Antibody->Reduction Linker-Payload Linker-Payload Conjugation Conjugation Linker-Payload->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification HIC HIC Purification->HIC LC-MS LC-MS Purification->LC-MS RP-HPLC RP-HPLC Purification->RP-HPLC

Caption: Experimental workflow for ADC conjugation and DAR analysis.

signaling_pathway Inflammasome Activation Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 Inflammasome Activation->Pro-Caspase-1 activates Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves VX765 VX765 VX765->Caspase-1 (active) inhibits IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) IL-18 (active)->Inflammation

Caption: Simplified signaling pathway of VX765-mediated inhibition of Caspase-1.

References

Technical Support Center: MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the antibody-drug conjugate (ADC) linker payload MC-Val-Cit-PAB-VX765.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower efficacy of our this compound ADC in our mouse xenograft model compared to our in vitro cytotoxicity assays. What could be the cause?

A1: A common reason for this discrepancy is the premature cleavage of the Val-Cit linker in mouse plasma.[1] Mouse plasma contains a carboxylesterase, Ces1c, which can cleave the Val-Cit linker, leading to the early release of the VX765 payload before the ADC reaches the tumor site.[1] This premature release reduces the amount of active drug delivered to the target cells, resulting in lower than expected in vivo efficacy. In contrast, the Val-Cit linker is significantly more stable in human plasma.[1]

Q2: How can we confirm if premature linker cleavage is occurring in our in vivo studies?

A2: To confirm premature cleavage, you can perform a pharmacokinetic (PK) study in mice. This involves collecting plasma samples at various time points after ADC administration and measuring the concentrations of the intact ADC, the free VX765 payload, and potentially the cleaved linker-payload metabolite. An unexpectedly rapid decrease in the concentration of the intact ADC and a corresponding early appearance of free VX765 in the plasma would indicate premature linker cleavage.

Q3: Are there alternative preclinical models where the Val-Cit linker is more stable?

A3: Yes, the Val-Cit linker is known to be more stable in rat and cynomolgus monkey plasma as these species have lower or different carboxylesterase activity compared to mice.[1] If feasible, conducting efficacy studies in these species could provide a more accurate assessment of your ADC's potential therapeutic window. Alternatively, using Ces1c knockout mouse models can also mitigate this issue.

Q4: We are seeing inconsistent results between different batches of our conjugated ADC. What are the potential sources of this variability?

A4: Inconsistent results between ADC batches can stem from several factors related to the conjugation process and characterization:

  • Drug-to-Antibody Ratio (DAR): Variations in the average number of VX765 molecules conjugated to each antibody can significantly impact efficacy. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation and faster clearance.[2]

  • Conjugation Site: The specific amino acid residues (e.g., cysteines or lysines) to which the linker-payload is attached can affect ADC stability and activity.

  • Aggregation: Hydrophobic payloads can sometimes induce ADC aggregation, which can alter the pharmacokinetic properties and efficacy.

  • Free Drug Levels: Incomplete purification after conjugation can leave residual unconjugated VX765, which can contribute to off-target toxicity and inconsistent results.

Q5: What is the expected mechanism of action for the released VX765 payload?

A5: VX765 is a prodrug that is converted to VRT-043198, a potent inhibitor of caspase-1. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, VX765 can suppress inflammatory responses and induce a form of programmed cell death known as pyroptosis.

Data Presentation: Linker Stability

The stability of the Val-Cit linker can vary significantly between species, which is a critical consideration for preclinical studies. The following table summarizes the observed stability of a Val-Cit-containing ADC in human versus mouse plasma.

Biological MatrixIncubation TimeRemaining Conjugated Payload (%)Reference
Human Plasma28 days>95%[1]
Mouse Plasma14 days<5%[1]

Experimental Protocols

Antibody-Drug Conjugation Protocol (General)

This protocol describes a general method for conjugating the this compound to an antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound dissolved in an organic solvent (e.g., DMSO)

  • Desalting columns

  • Reaction buffer (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation:

    • Immediately add the dissolved this compound to the reduced mAb at a 5- to 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy).

    • Calculate the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation by size-exclusion chromatography.

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic potential of the this compound ADC on target cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • This compound ADC

  • Control antibody

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC or control antibody dilutions.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key processes relevant to your experiments with this compound.

G cluster_extracellular Extracellular Space (Mouse Plasma) cluster_intracellular Intracellular Space (Target Cell) ADC_mouse ADC (this compound) Ces1c Carboxylesterase 1c (Ces1c) ADC_mouse->Ces1c Cleavage Free_VX765_mouse Prematurely Released VX765 Ces1c->Free_VX765_mouse Results in ADC_cell Internalized ADC Lysosome Lysosome ADC_cell->Lysosome Trafficking Free_VX765_cell Active VX765 ADC_cell->Free_VX765_cell Releases CathepsinB Cathepsin B Lysosome->CathepsinB Contains CathepsinB->ADC_cell Cleaves Linker Caspase1 Caspase-1 Free_VX765_cell->Caspase1 Inhibits Pyroptosis Cell Death (Pyroptosis) Caspase1->Pyroptosis Suppression leads to ADC_circulation ADC in Circulation ADC_circulation->ADC_mouse In Mouse Model Target_Cell Target Cell ADC_circulation->Target_Cell Binding & Internalization Target_Cell->ADC_cell

Caption: Intended vs. Unintended ADC Cleavage Pathways.

G start Start antibody_prep Antibody Reduction (e.g., with TCEP) start->antibody_prep conjugation Conjugation with This compound antibody_prep->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Aggregation) purification->characterization in_vitro_assay In Vitro Cytotoxicity Assay characterization->in_vitro_assay in_vivo_study In Vivo Efficacy Study characterization->in_vivo_study data_analysis Data Analysis & Troubleshooting in_vitro_assay->data_analysis in_vivo_study->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for ADC Preparation and Testing.

References

Technical Support Center: Troubleshooting Premature Val-Cit-PAB Linker Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is designed to be stable in systemic circulation and undergo specific enzymatic cleavage within the lysosome of target cancer cells.[1][2][3] The dipeptide Val-Cit motif serves as a substrate for lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[4][5][6] Upon cleavage of the amide bond between citrulline and the PAB spacer, a self-immolative 1,6-elimination cascade is initiated, leading to the release of the cytotoxic payload in its active form inside the cell.[1][2]

Q2: What are the primary causes of premature cleavage of the Val-Cit-PAB linker in preclinical studies?

A2: Premature cleavage, particularly in preclinical rodent models, is a significant challenge. The primary enzyme responsible for this instability in mouse plasma is Carboxylesterase 1C (Ces1C).[7][8][9] This enzyme can hydrolyze the linker, leading to off-target payload release before the ADC reaches the tumor site. In human plasma, while generally more stable, the Val-Cit linker can be susceptible to cleavage by human neutrophil elastase (NE), which can contribute to off-target toxicities like neutropenia.[6][7]

Q3: How does the conjugation site on the antibody affect linker stability?

A3: The specific site of drug conjugation on the monoclonal antibody can significantly influence the stability of the Val-Cit-PAB linker. Conjugation sites with high solvent accessibility may leave the linker more exposed and vulnerable to enzymatic degradation in the plasma.[10] Conversely, conjugation at less accessible sites can sterically hinder enzymatic access to the linker, thereby enhancing its stability.

Q4: Are there alternative linker designs that mitigate premature cleavage?

A4: Yes, several strategies have been developed to improve linker stability. One notable example is the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[4][6][11] The addition of a glutamic acid residue at the P3 position has been shown to dramatically improve stability in mouse plasma by reducing susceptibility to Ces1C, without compromising efficient cleavage by cathepsins within the lysosome.[4][6][11] Other approaches include the development of tandem-cleavage linkers that require two enzymatic steps for payload release, further enhancing circulatory stability.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving issues related to premature Val-Cit-PAB linker cleavage.

Problem 1: Significant loss of payload observed in mouse plasma stability assays.

Possible Cause 1: Cleavage by mouse Carboxylesterase 1C (Ces1C).

  • Verification:

    • Perform an in vitro stability assay by incubating the ADC in mouse plasma over a time course (e.g., 0, 24, 48, 96 hours).

    • Analyze the samples at each time point using Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR). A significant decrease in the average DAR over time indicates payload loss.

    • Use LC-MS/MS to detect and quantify the free payload and cleaved linker-payload fragments in the plasma samples.[5][8][12]

  • Solution:

    • Consider re-engineering the linker. The use of a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma.[4][6][11]

    • If the target and payload are critical, consider using Ces1C knockout mice for in vivo studies to obtain more translatable data to human pharmacokinetics.[7]

Possible Cause 2: Suboptimal conjugation site.

  • Verification:

    • If using a site-specific conjugation method, compare the stability of ADCs conjugated at different sites.

    • For stochastic conjugations, detailed characterization by techniques like peptide mapping with LC-MS/MS can help identify the primary conjugation sites and their relative abundance.

  • Solution:

    • Select conjugation sites that are less solvent-exposed to sterically protect the linker.

    • Employ site-specific conjugation technologies to ensure a homogeneous ADC population with the linker at a stable location.

Problem 2: Off-target toxicity, such as neutropenia, observed in human cell-based assays or predicted for clinical studies.

Possible Cause: Cleavage by human neutrophil elastase (NE).

  • Verification:

    • Incubate the ADC with purified human neutrophil elastase.

    • Analyze the reaction mixture by LC-MS/MS to identify cleavage products. Cleavage of the amide bond between valine and citrulline is indicative of NE-mediated degradation.[6]

  • Solution:

    • Investigate linker modifications. While the EVCit linker is stable against Ces1C, it can still be susceptible to NE.[6] Linker designs that alter the P2 position (Valine) may offer increased resistance to NE.

    • Consider alternative cleavable linker chemistries that are not substrates for neutrophil elastase.

Data Presentation

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma

Linker TypePlasma SourceIncubation TimeRemaining Conjugated Drug (%)Half-life (t1/2)Reference
Val-Cit (VCit)Mouse14 days< 5%~2 days[4],[11]
Ser-Val-Cit (SVCit)Mouse14 days~30%Not Reported[4]
Glu-Val-Cit (EVCit)Mouse14 days~100%~12 days[4],[11]
Val-Cit (VCit)Human28 daysNo significant degradation> 28 days[4]
Glu-Val-Cit (EVCit)Human28 daysNo significant degradation> 28 days[6]
Pyrophosphate LinkerMouse & Human7 days~100%> 7 days[9]
Sulfatase-cleavable LinkerMouse7 days~100%> 7 days[9]
Silyl ether linkerHuman7 days~100%> 7 days[9]

Table 2: Cathepsin B-Mediated Cleavage of Different Linkers

Linker TypeRelative Cleavage Rate (vs. VCit)Half-life (in presence of Cathepsin B)Reference
Val-Cit (VCit)1.04.6 hours[4]
Ser-Val-Cit (SVCit)~1.05.4 hours[4]
Glu-Val-Cit (EVCit)Faster2.8 hours[4]

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Plasma
  • Materials:

    • Antibody-Drug Conjugate (ADC) stock solution of known concentration.

    • Pooled mouse or human plasma (e.g., from BioIVT).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Incubator at 37°C.

    • Protein A magnetic beads.

    • LC-MS/MS system.

    • HIC-HPLC system.

  • Procedure:

    • Thaw plasma at 37°C and centrifuge to remove any precipitates.

    • Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.

    • Aliquot the plasma-ADC mixture into multiple tubes for different time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Incubate the tubes at 37°C.

    • At each designated time point, remove an aliquot and immediately freeze it at -80°C to stop the reaction.

    • For analysis, thaw the samples.

    • For LC-MS/MS analysis of free payload:

      • Perform a protein precipitation step (e.g., with acetonitrile) to separate the free payload from plasma proteins.

      • Analyze the supernatant by a validated LC-MS/MS method to quantify the released payload.[5][8]

    • For HIC analysis of DAR:

      • Capture the ADC from the plasma using Protein A magnetic beads.

      • Wash the beads with PBS to remove unbound plasma components.

      • Elute the ADC from the beads.

      • Analyze the eluted ADC by HIC-HPLC to determine the average DAR and the distribution of different drug-loaded species.[13][14][15][16]

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR).

    • HPLC system with a UV detector.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of isopropanol).

  • Procedure:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm. Different peaks will correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by integrating the peak areas of the different species.

Visualizations

Cleavage_Mechanism cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Target Cancer Cell (Lysosome) ADC Antibody-Drug Conjugate (Val-Cit-PAB-Payload) Premature_Cleavage Premature Cleavage ADC->Premature_Cleavage Unstable Linker Internalized_ADC Internalized ADC ADC->Internalized_ADC Targeting & Internalization Free_Payload Free Payload (Off-target toxicity) Premature_Cleavage->Free_Payload Ces1C Carboxylesterase 1C (Mouse) Ces1C->Premature_Cleavage NE Neutrophil Elastase (Human) NE->Premature_Cleavage Intended_Cleavage Intended Cleavage Internalized_ADC->Intended_Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Intended_Cleavage Released_Payload Released Payload (Cytotoxicity) Intended_Cleavage->Released_Payload

Caption: Intended vs. Premature Cleavage of Val-Cit-PAB Linker.

Troubleshooting_Workflow Start Start: Premature Cleavage Suspected Plasma_Assay Perform in vitro plasma stability assay Start->Plasma_Assay Analyze_DAR Analyze DAR by HIC Plasma_Assay->Analyze_DAR Analyze_Payload Quantify free payload by LC-MS/MS Plasma_Assay->Analyze_Payload Decision_Cleavage Significant Cleavage Observed? Analyze_DAR->Decision_Cleavage Analyze_Payload->Decision_Cleavage Identify_Enzyme Identify responsible enzyme (Ces1C or NE) Decision_Cleavage->Identify_Enzyme Yes End_Stable End: Linker is Stable Decision_Cleavage->End_Stable No Modify_Linker Modify Linker (e.g., EVCit) Identify_Enzyme->Modify_Linker Optimize_Site Optimize Conjugation Site Identify_Enzyme->Optimize_Site Modify_Linker->Plasma_Assay Optimize_Site->Plasma_Assay

Caption: Troubleshooting Workflow for Premature Linker Cleavage.

Logical_Relationships cluster_factors Factors Influencing Linker Stability cluster_outcomes Experimental Outcomes Linker_Chemistry Linker Chemistry (e.g., VCit vs. EVCit) Stability In Vitro / In Vivo Stability Linker_Chemistry->Stability Conjugation_Site Conjugation Site (Solvent Accessibility) Conjugation_Site->Stability Plasma_Enzymes Plasma Enzymes (Ces1C, NE) Plasma_Enzymes->Stability ADC_Properties Overall ADC Properties (Hydrophobicity) ADC_Properties->Stability Efficacy Therapeutic Efficacy Stability->Efficacy Toxicity Off-Target Toxicity Stability->Toxicity

Caption: Key Factors Influencing Val-Cit-PAB Linker Stability.

References

Technical Support Center: Enhancing the Solubility of MC-Val-Cit-PAB-VX765 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with the MC-Val-Cit-PAB-VX765 antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conjugate is precipitating out of solution. What are the potential causes?

A1: Precipitation of your ADC is likely due to poor solubility, which can be influenced by several factors:

  • High Hydrophobicity: Both the VX765 payload and the MC-Val-Cit-PAB linker can contribute to the overall hydrophobicity of the ADC, leading to aggregation and precipitation in aqueous buffers.[][2] Most cytotoxic drugs used in ADCs are highly hydrophobic, which can cause non-specific aggregation in plasma.[]

  • High Drug-to-Antibody Ratio (DAR): A high number of drug-linker molecules per antibody increases the overall hydrophobicity of the conjugate, making it more prone to aggregation.[][2][3] It is estimated that a DAR value above 4 can significantly diminish ADC solubility.[2]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact the solubility and stability of the ADC.[2] For instance, a pH close to the isoelectric point of the antibody can lead to aggregation.[4]

  • Storage and Handling: Freeze-thaw cycles, exposure to light, or improper storage temperatures can induce aggregation and precipitation.[5]

Q2: What are the immediate steps I can take to try and redissolve my precipitated ADC?

A2: If you observe precipitation, consider the following immediate actions:

  • Gentle Agitation: Gently swirl or rock the vial. Avoid vigorous vortexing, which can denature the antibody.

  • Sonication: Brief sonication in a water bath can sometimes help break up aggregates.

  • Temperature Adjustment: A slight and transient increase in temperature (e.g., to 37°C) might improve solubility, but this should be done with caution to avoid antibody degradation.[6]

  • Solvent Titration: If compatible with your downstream application, adding a small percentage of an organic co-solvent like DMSO or ethanol (in which VX765 and the linker are soluble) can help.[7][8][9] However, be mindful of the potential impact on antibody structure and function.

Q3: How can I proactively improve the solubility of my this compound conjugate during its preparation and formulation?

A3: To prevent solubility issues from the outset, consider these strategies during the design and preparation of your ADC:

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR if you are consistently facing solubility challenges.[10] While this might reduce potency per molecule, it can improve the overall therapeutic window by enhancing solubility and pharmacokinetics.[10]

  • Modify the Linker: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker can significantly improve the solubility of the entire ADC.[][11][] PEGylation can also create a "stealth" layer, potentially prolonging the plasma half-life.[]

  • Formulation Development:

    • pH Screening: Determine the optimal pH for your ADC's solubility and stability. Antibodies are generally most stable over a narrow pH range.[2]

    • Excipient Screening: The addition of specific excipients can enhance solubility and prevent aggregation.[2] Commonly used excipients include:

      • Amino Acids: Arginine and proline can increase monoclonal antibody solubility and prevent aggregation.[2]

      • Sugars and Polyols: Sucrose and trehalose can act as stabilizers.

      • Surfactants: Polysorbates (e.g., Tween-20, Tween-80) can reduce surface tension and prevent aggregation.

      • Cyclodextrins: These can encapsulate hydrophobic moieties, thereby increasing their aqueous solubility.[13]

    • Co-solvents: For preclinical formulations, using co-solvents like PEG300 or Cremophor EL in the final buffer can maintain solubility.[14]

Quantitative Data Summary

The following table summarizes the impact of different strategies on ADC solubility. Note that specific improvements will vary depending on the antibody, payload, and linker combination.

StrategyParameter ModifiedExpected Outcome on SolubilityReference
Linker Modification Introduction of hydrophilic linkers (e.g., PEG, sulfonates)Increased[][2][11]
DAR Optimization Reduction of Drug-to-Antibody RatioIncreased[2][10]
Formulation Addition of excipients (e.g., arginine, proline)Increased[2]
Formulation Optimization of pH and buffer saltsIncreased[2]
Payload Modification Introduction of hydrophilic groupsIncreased[]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions
  • Prepare a stock solution of your this compound conjugate at a high concentration in a validated, stable buffer (e.g., a buffer known to be suitable for the parent antibody).

  • Prepare a panel of buffers with varying pH values (e.g., from 5.0 to 8.0 in 0.5 unit increments) and different buffer salts (e.g., citrate, phosphate, histidine).

  • Dilute the ADC stock solution into each of the prepared buffers to the desired final concentration.

  • Incubate the samples under desired storage conditions (e.g., 4°C or 25°C).

  • Monitor for precipitation visually at regular intervals (e.g., 1, 6, 24, and 48 hours).

  • Quantify aggregation at each time point using Size Exclusion Chromatography (SEC) and/or Dynamic Light Scattering (DLS).[][15]

Protocol 2: Excipient Screening for Improved Solubility
  • Prepare a stock solution of your ADC in the optimal buffer identified in Protocol 1.

  • Prepare stock solutions of various excipients (e.g., L-arginine, sucrose, polysorbate 20) at high concentrations in the same buffer.

  • Create a matrix of formulations by adding different excipients at various concentrations to the ADC solution.

  • Incubate and monitor the samples as described in Protocol 1 (steps 4-6).

  • Analyze the data to identify the excipient and concentration that provides the best solubility and stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis ADC_stock ADC Stock Solution Dilution Dilute ADC into Buffers ADC_stock->Dilution Protocol 1 Formulation Add Excipients ADC_stock->Formulation Protocol 2 Buffer_panel Buffer Panel (Varying pH/Salts) Buffer_panel->Dilution Excipient_stocks Excipient Stocks Excipient_stocks->Formulation Incubation Incubate at Defined Conditions Dilution->Incubation Formulation->Incubation Visual_insp Visual Inspection Incubation->Visual_insp SEC_DLS SEC / DLS Analysis Incubation->SEC_DLS Optimal_cond Identify Optimal Conditions Visual_insp->Optimal_cond SEC_DLS->Optimal_cond

Caption: Workflow for screening optimal buffer and excipient conditions.

solubility_factors cluster_conjugate ADC Properties cluster_solution Solution Properties Payload Hydrophobic Payload (VX765) Aggregation Aggregation & Precipitation Payload->Aggregation Linker Hydrophobic Linker (MC-Val-Cit-PAB) Linker->Aggregation DAR High DAR DAR->Aggregation pH Suboptimal pH pH->Aggregation Buffer Inappropriate Buffer Salts Buffer->Aggregation Excipients Lack of Stabilizing Excipients Excipients->Aggregation

Caption: Factors contributing to ADC aggregation and precipitation.

References

Technical Support Center: VX765 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with a hypothetical VX765 Antibody-Drug Conjugate (ADC). Our focus is to address potential issues related to low potency observed during in vitro and in vivo experiments.

Disclaimer

The use of VX765 as a payload in an Antibody-Drug Conjugate is a novel concept for the purpose of this guide. VX765 is a known pro-drug of VRT-043198, a potent inhibitor of caspase-1.[1][2] The troubleshooting advice provided herein is based on the presumed mechanism of action of such an ADC: inducing pyroptosis in target cancer cells, and general principles of ADC development.

Troubleshooting Low Potency

Low potency of a VX765 ADC can manifest as a higher than expected IC50 value in cytotoxicity assays or poor tumor growth inhibition in animal models. The following guide provides a systematic approach to identifying the root cause of the issue.

Initial Assessment: Key ADC Characteristics

Before proceeding to cellular assays, it is crucial to verify the fundamental physicochemical properties of your VX765 ADC. Inconsistent or suboptimal characteristics of the conjugate itself are a common source of low potency.

ParameterMethod(s)Potential Issue if DeviatedRecommended Action
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, RP-HPLC, LC-MSLow DAR: Insufficient payload delivery. High DAR: Can lead to aggregation and altered pharmacokinetics.Confirm the accuracy of your DAR measurement using an orthogonal method. If the DAR is consistently low, optimize the conjugation reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time, temperature).
ADC Aggregation Size Exclusion Chromatography (SEC)Increased aggregation can lead to faster clearance from circulation and reduced tumor penetration.Analyze the ADC by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates. If aggregation is high, consider optimizing the formulation buffer (e.g., pH, excipients) or the conjugation process.
Free Drug Content RP-HPLC, LC-MSHigh levels of unconjugated payload can cause off-target toxicity and do not contribute to targeted efficacy.Purify the ADC preparation to remove any remaining free VX765-linker.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a VX765 ADC?

A1: The hypothetical VX765 ADC would deliver the caspase-1 inhibitor, VX765, directly to antigen-expressing cancer cells. Upon internalization, the VX765 payload would be released and inhibit caspase-1. In many cancer cell types, inhibition of caspase-1 can lead to the activation of the pyroptotic cell death pathway.[1][3][4][5] This inflammatory form of programmed cell death results in cell swelling, lysis, and the release of pro-inflammatory cytokines, which can also stimulate an anti-tumor immune response.

Q2: My VX765 ADC shows good binding to the target cells but low cytotoxicity. What should I investigate first?

A2: If binding is confirmed, the issue likely lies in the subsequent steps of the ADC's mechanism of action. We recommend investigating the following in order:

  • Internalization: Is the ADC being efficiently internalized by the target cells upon binding?

  • Payload Release: Is the linker designed to be cleaved in the appropriate subcellular compartment (e.g., lysosome) releasing the VX765 payload?

  • Payload Activity: Is the released VX765 active and capable of inhibiting caspase-1 within the cell?

  • Target Cell Biology: Are the target cells susceptible to pyroptosis induction?

Q3: Could the pro-drug nature of VX765 be affecting its potency as an ADC payload?

A3: Yes, this is a critical consideration. VX765 is a pro-drug that is converted to its active form, VRT-043198, by plasma esterases.[1] If your VX765 ADC relies on intracellular cleavage, you must ensure that the target cells have the necessary esterase activity to convert the released VX765 into its active metabolite. If intracellular esterase activity is low, this could be a significant contributor to low potency.

Q4: How can I assess the "bystander effect" of my VX765 ADC?

A4: The bystander effect, where the payload released from a target cell kills adjacent antigen-negative cells, can be evaluated using a co-culture assay.[6][7][8][9][10] In this setup, antigen-positive and antigen-negative cells are cultured together and treated with the VX765 ADC. A potent bystander effect would result in the killing of the antigen-negative cells in the co-culture, but not when they are cultured alone and treated with the ADC.

Q5: Are there alternative cell death pathways that could be induced by a caspase-1 inhibitor payload?

A5: While the primary hypothesis is pyroptosis, there is evidence of crosstalk between different cell death pathways.[11] In the absence of Gasdermin D (GSDMD), a key mediator of pyroptosis, caspase-1 can activate caspases-3 and -7, leading to apoptosis.[11] Therefore, it is beneficial to assess markers for both pyroptosis (e.g., GSDMD cleavage, IL-1β release) and apoptosis (e.g., caspase-3/7 activation, PARP cleavage) when evaluating the mechanism of your VX765 ADC.

Experimental Protocols

Cytotoxicity Assay (MTT-based)

This protocol provides a method for determining the IC50 of the VX765 ADC on a target cell line.[12][13][14][15]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • VX765 ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the VX765 ADC in complete culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubate the plate for a duration relevant to the ADC's expected mechanism (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.

ADC Internalization Assay (Flow Cytometry)

This protocol quantifies the amount of ADC internalized by target cells over time.[16][17][18][19][20]

Materials:

  • Target cell line

  • Fluorescently labeled VX765 ADC

  • Complete cell culture medium

  • Trypsin-EDTA

  • Quenching solution (e.g., trypan blue or an anti-fluorophore antibody)

  • Flow cytometer

Procedure:

  • Harvest and resuspend target cells in cold binding buffer.

  • Incubate the cells with the fluorescently labeled VX765 ADC on ice for 30-60 minutes to allow binding but prevent internalization.

  • Wash the cells with cold PBS to remove unbound ADC.

  • To measure internalization, shift the cells to 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be maintained to represent surface binding only.

  • At each time point, place the cells on ice to stop internalization.

  • Add quenching solution to the cells to extinguish the fluorescence of the non-internalized, surface-bound ADC.

  • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population. The MFI will be proportional to the amount of internalized ADC.

Payload Release Assay (LC-MS)

This protocol is for the in vitro assessment of VX765 release from the ADC in a simulated lysosomal environment.[21][22][23][24]

Materials:

  • VX765 ADC

  • Human liver S9 fraction (as a source of lysosomal enzymes)

  • Incubation buffer (pH 4.5-5.0)

  • Acetonitrile

  • LC-MS system

Procedure:

  • Incubate the VX765 ADC with the human liver S9 fraction in the acidic incubation buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Stop the enzymatic reaction by adding an excess of cold acetonitrile to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein and ADC.

  • Analyze the supernatant for the presence of the released VX765 payload using a qualified LC-MS method.

Visualizations

G Troubleshooting Workflow for Low VX765 ADC Potency cluster_0 Initial ADC Characterization cluster_1 Cellular Mechanism of Action DAR 1. Check Drug-to-Antibody Ratio (DAR) Aggregation 2. Assess Aggregation DAR->Aggregation DAR OK End_Fail Re-evaluate Target/Payload/Linker DAR->End_Fail DAR Incorrect Free_Drug 3. Quantify Free Drug Aggregation->Free_Drug Aggregation Low Aggregation->End_Fail High Aggregation Binding 4. Confirm Target Binding Free_Drug->Binding Free Drug Low Free_Drug->End_Fail High Free Drug Internalization 5. Measure Internalization Binding->Internalization Binding Confirmed Binding->End_Fail No/Low Binding Payload_Release 6. Verify Payload Release Internalization->Payload_Release Internalization Efficient Internalization->End_Fail Low Internalization Payload_Activity 7. Confirm Payload Activity Payload_Release->Payload_Activity Payload Released Payload_Release->End_Fail Inefficient Release Cell_Susceptibility 8. Assess Cell Susceptibility to Pyroptosis Payload_Activity->Cell_Susceptibility Payload Active Payload_Activity->End_Fail Payload Inactive End Potency Issue Resolved Cell_Susceptibility->End Cells Susceptible Cell_Susceptibility->End_Fail Cells Resistant Start Low Potency Observed Start->DAR

Caption: A stepwise workflow for troubleshooting low potency of a VX765 ADC.

G Hypothetical Signaling Pathway of VX765 ADC cluster_0 Extracellular cluster_1 Intracellular ADC VX765 ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Released_VX765 Released VX765 Lysosome->Released_VX765 Linker Cleavage Active_VRT Active VRT-043198 Released_VX765->Active_VRT Esterase Conversion Caspase1 Caspase-1 Active_VRT->Caspase1 Inhibition GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage Cleaved_GSDMD Cleaved GSDMD (N-terminal) GSDMD->Cleaved_GSDMD Pore Membrane Pore Formation Cleaved_GSDMD->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: The proposed signaling pathway for a VX765 ADC leading to pyroptosis.

G Logical Relationship of Potential Potency Issues cluster_ADC ADC Construct Issues cluster_Target Target & Cell Biology Issues Low_Potency Low Potency DAR_Issue Incorrect DAR Low_Potency->DAR_Issue Linker_Instability Linker Instability Low_Potency->Linker_Instability Payload_Inactivity Inactive Payload Low_Potency->Payload_Inactivity Low_Antigen Low Antigen Expression Low_Potency->Low_Antigen Poor_Internalization Poor Internalization Low_Potency->Poor_Internalization Resistance Resistance to Pyroptosis Low_Potency->Resistance DAR_Issue->Low_Potency Linker_Instability->Low_Potency Payload_Inactivity->Low_Potency Low_Antigen->Low_Potency Poor_Internalization->Low_Potency Resistance->Low_Potency

Caption: Key factors that can contribute to the low potency of a VX765 ADC.

References

Technical Support Center: MC-Val-Cit-PAB-VX765 ADC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the MC-Val-Cit-PAB-VX765 Antibody-Drug Conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding with ADCs?

A1: Non-specific binding of ADCs can stem from several factors:

  • Hydrophobicity: The drug-linker payload, especially with a higher drug-to-antibody ratio (DAR), can increase the overall hydrophobicity of the ADC.[1][2][3] This can lead to non-specific uptake by cells, particularly in organs like the liver.[1][2]

  • Fc Receptor Binding: The Fc region of the antibody can bind to Fc receptors (FcRs) on non-target cells, such as immune cells, leading to unintended uptake and potential toxicity.[4][5][6][7]

  • Linker Instability: Premature cleavage of the linker in systemic circulation can release the payload, which can then non-specifically enter cells. The Val-Cit linker, while designed for cleavage by Cathepsin B in tumor cells, can be susceptible to cleavage by other enzymes like neutrophil elastase.[8][9]

  • Charge Interactions: Electrostatic interactions between the ADC and cell surfaces can contribute to non-specific binding.[10]

Q2: How does the MC-Val-Cit-PAB linker contribute to non-specific binding?

A2: The MC-Val-Cit-PAB linker system, while widely used, has characteristics that can contribute to non-specific effects:

  • Hydrophobicity: The linker-payload combination is often hydrophobic, which can increase the likelihood of aggregation and non-specific uptake.[9]

  • Premature Cleavage: The Val-Cit dipeptide is a substrate for Cathepsin B, an enzyme upregulated in the lysosomes of tumor cells.[8] However, it can also be cleaved prematurely by other proteases in the bloodstream, such as neutrophil elastase, leading to off-target payload release.[8][9]

Q3: Can the VX765 payload cause off-target effects?

A3: VX765 is a potent and selective inhibitor of caspase-1.[11][12] While it has high specificity for its target, if it is released from the ADC prematurely in the circulation, it could potentially be taken up by non-target cells and exert off-target effects. VX765 itself is a prodrug that is converted to the active inhibitor VRT-043198.[12] The distribution and uptake of this active form, if released systemically, would be a key factor in any non-specific toxicity.

Q4: What are the best practices for designing blocking steps to minimize non-specific binding?

A4: Effective blocking is crucial for reducing background signal in immunoassays.

  • Use of Normal Serum: A common and effective strategy is to use normal serum from the same species as the secondary antibody (if one is used) at a concentration of 1-5%.[13][14]

  • Protein Blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are frequently used.[15] However, be aware that these can sometimes cross-react with antibodies, so it's important to choose a blocking agent that is compatible with your specific assay.[13]

  • Fc Receptor Blocking: To prevent non-specific binding to Fc receptors on cells like leukocytes, using an Fc receptor blocker is recommended.[16]

  • Buffer Additives: The inclusion of non-ionic surfactants like Tween-20 can help to disrupt hydrophobic interactions that contribute to non-specific binding.[10][17]

Q5: How can I differentiate between target-mediated uptake and non-specific binding?

A5: A well-controlled experiment is key to distinguishing between specific and non-specific uptake.

  • Isotype Control: Use an ADC with the same linker and payload but with an antibody that does not recognize the target antigen. This will help to quantify the level of non-specific binding.

  • Competition Assay: Pre-incubate target cells with an excess of the unconjugated antibody before adding the ADC. A significant reduction in ADC binding or activity would indicate target-specific uptake.

  • Use of Target-Negative Cells: Compare the binding and cytotoxicity of the ADC on cells that express the target antigen versus cells that do not.

Troubleshooting Guides

High Background Signal in In Vitro Cell-Based Assays
Potential Cause Troubleshooting Steps
Hydrophobic Interactions Increase the salt concentration in the washing buffer (e.g., up to 0.5 M NaCl) to disrupt ionic interactions.[10] Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the washing buffer to reduce hydrophobic binding.[10][17]
Fc Receptor Binding Pre-incubate cells with an Fc receptor blocking agent.[16] If possible, use an ADC with a modified Fc region that has reduced Fc receptor binding.[6]
Inadequate Blocking Increase the concentration or incubation time of the blocking agent (e.g., 5% BSA or normal serum for 1 hour).[13][14] Test different blocking agents to find the most effective one for your system.[15]
ADC Aggregation Centrifuge the ADC solution before use to remove aggregates. Analyze the ADC preparation by size exclusion chromatography to check for aggregation.[5]
Unexpected Toxicity in In Vivo Models
Potential Cause Troubleshooting Steps
Premature Linker Cleavage Analyze plasma samples for the presence of free payload. Consider using an ADC with a more stable linker if premature cleavage is confirmed.
High Drug-to-Antibody Ratio (DAR) A high DAR can increase hydrophobicity and lead to faster clearance and off-target toxicity, particularly in the liver.[1] If possible, compare ADCs with different DARs to find the optimal balance between efficacy and toxicity.
Non-Specific Uptake by Liver and Immune Cells The liver is a common site for non-specific ADC uptake.[1] Consider co-administering agents that can block uptake by specific cell types (e.g., Kupffer cells) if this is suspected.
Cross-Reactivity of the Antibody Thoroughly screen the antibody for cross-reactivity with tissues in the host species.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Plate target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, an isotype control ADC, and unconjugated VX765. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Reading: Read the absorbance at 570 nm.

  • Analysis: Calculate the IC50 values for each treatment group.

Protocol 2: Flow Cytometry Analysis of ADC Binding
  • Cell Preparation: Harvest 1x10^6 cells per sample.

  • Blocking: Incubate cells with an Fc receptor blocker in FACS buffer (PBS with 2% BSA) for 15 minutes on ice.

  • ADC Incubation: Add the this compound ADC at various concentrations and incubate for 1 hour on ice. Include an isotype control ADC.

  • Washing: Wash the cells three times with cold FACS buffer.

  • Secondary Antibody Staining: If the primary antibody of the ADC is not fluorescently labeled, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 30 minutes on ice.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer.

Visualizations

ADC_Mechanism_of_Action Figure 1. Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Cell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking VX765 Released VX765 Lysosome->VX765 4. Cleavage by Cathepsin B Caspase1 Caspase-1 VX765->Caspase1 5. Inhibition Apoptosis Cell Death (Pyroptosis) Caspase1->Apoptosis 6. Effect

Caption: Mechanism of action of this compound ADC.

Troubleshooting_Workflow Figure 2. Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed Check_Controls Are Isotype and Negative Controls Appropriate? Start->Check_Controls Optimize_Blocking Optimize Blocking Step Check_Controls->Optimize_Blocking No Check_Hydrophobicity Assess ADC Hydrophobicity Check_Controls->Check_Hydrophobicity Yes Optimize_Blocking->Check_Hydrophobicity Modify_Buffers Modify Buffers (Salt, Surfactant) Check_Hydrophobicity->Modify_Buffers High Check_Fc_Binding Assess Fc Receptor Binding Check_Hydrophobicity->Check_Fc_Binding Low Modify_Buffers->Check_Fc_Binding Use_Fc_Blocker Use Fc Blocker or Engineered ADC Check_Fc_Binding->Use_Fc_Blocker Yes Check_Aggregation Check for ADC Aggregates Check_Fc_Binding->Check_Aggregation No Use_Fc_Blocker->Check_Aggregation Purify_ADC Purify ADC (e.g., SEC) Check_Aggregation->Purify_ADC Yes Resolved Issue Resolved Check_Aggregation->Resolved No Purify_ADC->Resolved

Caption: Troubleshooting workflow for high non-specific binding.

Experimental_Controls Figure 3. Key Experimental Controls for ADC Assays cluster_controls Control Groups Main This compound ADC on Target-Positive Cells Isotype Isotype Control ADC (Non-binding Ab + Linker-Payload) Main->Isotype Assesses non-specific uptake of the ADC construct Target_Negative This compound ADC on Target-Negative Cells Main->Target_Negative Assesses target-independent ADC effects Unconjugated_Ab Unconjugated Antibody Main->Unconjugated_Ab Assesses effects of the antibody alone Free_Payload Free VX765 Payload Main->Free_Payload Assesses payload potency and cell permeability Untreated Untreated Cells Main->Untreated Baseline for cell viability and background signal

Caption: Key experimental controls for ADC assays.

References

Technical Support Center: Maleimide Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent maleimide linker hydrolysis and ensure the stability of their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is maleimide linker hydrolysis and why is it a concern?

A1: Maleimide linkers are commonly used to connect molecules, such as antibodies and cytotoxic drugs in antibody-drug conjugates (ADCs). They react with thiol groups on proteins to form a stable thioether bond.[] However, the maleimide ring can undergo hydrolysis, where the ring opens up to form a maleamic acid.[][2] This is a significant concern because the hydrolyzed maleimide is no longer reactive with thiols, preventing conjugation.[2] Furthermore, even after conjugation, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to deconjugation and loss of the payload, which can cause off-target toxicity.[3][4] Hydrolysis of the thiosuccinimide ring after conjugation can actually stabilize the linkage by preventing this retro-Michael reaction.[5][6]

Q2: What are the main factors that influence the rate of maleimide hydrolysis?

A2: The primary factors influencing maleimide hydrolysis are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[2][7][8] Alkaline conditions promote the ring-opening reaction.[7][9] The thiol-maleimide reaction is most selective for thiols between pH 6.5 and 7.5.[2] Above pH 7.5, maleimides can react with amines, such as lysine residues.[2][10]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Linker Structure: The chemical structure of the maleimide linker itself plays a crucial role.[] Electron-withdrawing groups on the N-substituent of the maleimide can increase the rate of hydrolysis of the thiosuccinimide conjugate.[11][12] Conversely, steric hindrance around the maleimide can provide greater stability against hydrolysis.[] For example, the cyclohexane ring in SMCC linkers offers more stability than the phenyl ring in MBS linkers.[]

  • Presence of Catalytic Groups: Certain chemical groups adjacent to the maleimide can catalyze hydrolysis. For instance, linkers incorporating a basic amino group can undergo rapid self-hydrolysis at neutral pH.[5][6] Similarly, the presence of polyethylene glycol (PEG) units near the maleimide has been shown to accelerate hydrolysis.[3]

Q3: How can I prevent premature hydrolysis of my maleimide linker before conjugation?

A3: To prevent pre-conjugation hydrolysis:

  • Control pH: Perform conjugation reactions at a pH between 6.5 and 7.5 for optimal thiol selectivity and to minimize hydrolysis.[2] If possible, working at the lower end of this range is preferable.[2]

  • Use Fresh Solutions: Prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] Avoid long-term storage of maleimides in aqueous buffers.[2]

  • Solvent Choice: For storage, dissolve maleimides in dry, aprotic solvents like DMSO or DMF.[11]

  • Buffer Composition: Ensure that your buffers are free of primary and secondary amines, as well as thiols, which can react with the maleimide.[2]

Troubleshooting Guide

Problem 1: Low conjugation efficiency.

Possible Cause Troubleshooting Step
Maleimide linker has hydrolyzed before conjugation. 1. Verify pH: Check the pH of your reaction buffer and ensure it is between 6.5 and 7.5. 2. Use Fresh Reagents: Prepare a fresh solution of your maleimide linker immediately before setting up the conjugation reaction. 3. Optimize Reaction Time: Minimize the time the maleimide is in an aqueous solution before the addition of the thiol-containing molecule.
Steric hindrance is inhibiting the reaction. 1. Increase Incubation Time: Allow the conjugation reaction to proceed for a longer duration. 2. Increase Temperature: If your biomolecule is stable at higher temperatures, consider a modest increase (e.g., to 37°C) to facilitate the reaction.[13] 3. Choose a Different Linker: Consider using a "next-generation" maleimide, such as a diiodomaleimide, which offers rapid bioconjugation even in sterically hindered systems.[13][14][15]
Incorrect buffer composition. 1. Check for Amines and Thiols: Ensure your buffer does not contain primary or secondary amines (e.g., Tris) or extraneous thiols that could compete with your target molecule.[2] Use buffers like phosphate-buffered saline (PBS).

Problem 2: Instability of the final conjugate and loss of payload.

Possible Cause Troubleshooting Step
Retro-Michael reaction leading to deconjugation. 1. Induce Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened structure. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0) at 37°C for an extended period (e.g., 72 hours).[13] 2. Use "Self-Hydrolyzing" Maleimides: Employ maleimide linkers designed to undergo rapid hydrolysis after conjugation, which stabilizes the linkage.[5][6] 3. Utilize Next-Generation Maleimides: Consider using maleimides that form more stable adducts, such as those that create a bridge within a disulfide bond.[16]
Thiol exchange with other molecules. 1. Purify the Conjugate: Immediately after conjugation, purify the product to remove any unreacted thiols. 2. Induce Hydrolysis: As mentioned above, hydrolyzing the thiosuccinimide ring will make the conjugate resistant to thiol exchange.[12]

Quantitative Data Summary

Table 1: Half-life of N-substituted Maleimide Hydrolysis

N-SubstituentHalf-life (t½) at pH 7.4
Dibromomaleimide17.9 minutes[13]
N-aminoethyl~0.4 hours[11]
N-isopropyl-carbamoyl-aminoethyl~52 hours (130-fold slower than N-aminoethyl)[11]

Table 2: Stability of Thiosuccinimide Conjugates

Conjugate TypeConditionStability Observation
Maleimidocaproyl linker ADCNeutral storage bufferNo hydrolysis observed at 24 hours.[17]
Maleimide with 6 PEG units ADCNeutral storage bufferShowed hydrolysis.[17]
"Self-hydrolyzing" maleimide ADCN-acetyl cysteine buffer, pH 8, 37°C, 2 weeksNo measurable drug loss.[17]
Control ADC (non-hydrolyzing)N-acetyl cysteine buffer, pH 8, 37°C, 2 weeksLost ~50% of its drug component.[17]
Maleamic methyl ester-based ADCAlbumin solution (25 mg/mL), 37°C, 14 days~3.8% payload shedding.[18]
Mono-sulfone-PEG conjugate1 mM GSH, 37°C, 7 days>95% conjugation retained.[19]
Maleimide-PEG conjugate1 mM GSH, 37°C, 7 days~70% conjugation retained.[19]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

  • Prepare Buffers:

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.

    • Quenching Buffer: 1 M solution of a thiol-containing compound like cysteine or β-mercaptoethanol in PBS.

  • Prepare Reactants:

    • Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the maleimide linker in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.

  • Conjugation Reaction:

    • Add the maleimide solution to the protein/peptide solution at a molar ratio typically ranging from 5:1 to 20:1 (maleimide:protein).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if either component is light-sensitive.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to react with any excess maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Post-Conjugation Hydrolysis for Stabilization

  • Perform Conjugation and Purification: Follow Protocol 1 for the conjugation and initial purification of the bioconjugate.

  • Buffer Exchange: Exchange the buffer of the purified conjugate to a slightly basic buffer, such as PBS at pH 8.0.

  • Incubation: Incubate the conjugate solution at 37°C for 48-72 hours.[13]

  • Final Purification/Buffer Exchange: If necessary, perform a final buffer exchange into the desired formulation buffer.

  • Analysis: Analyze the conjugate using techniques like mass spectrometry to confirm the hydrolysis of the thiosuccinimide ring (mass increase of 18 Da).[20]

Visualizations

Maleimide_Hydrolysis_Mechanism cluster_pre_conjugation Pre-Conjugation cluster_conjugation Conjugation cluster_post_conjugation Post-Conjugation Maleimide Maleimide (Reactive) Thiosuccinimide Thiosuccinimide Adduct (Moderately Stable) Maleimide->Thiosuccinimide Thiol-Michael Addition Hydrolyzed_Maleimide Maleamic Acid (Unreactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (e.g., high pH) Hydrolyzed_Adduct Ring-Opened Adduct (Stable) Thiosuccinimide->Hydrolyzed_Adduct Hydrolysis (Stabilization) Troubleshooting_Workflow Start Experiment Start Low_Yield Low Conjugation Yield? Start->Low_Yield Check_pH Check pH (6.5-7.5) Low_Yield->Check_pH Yes Instability Conjugate Unstable? Low_Yield->Instability No Fresh_Reagents Use Fresh Maleimide Solution Check_pH->Fresh_Reagents Optimize_Conditions Optimize Time/Temp Fresh_Reagents->Optimize_Conditions Optimize_Conditions->Instability Post_Hydrolysis Perform Post-Conjugation Hydrolysis (pH 8, 37°C) Instability->Post_Hydrolysis Yes Next_Gen_Linker Consider Next-Gen or Self-Hydrolyzing Linker Instability->Next_Gen_Linker Persistent Issue Success Stable & High-Yield Conjugate Instability->Success No Post_Hydrolysis->Success Next_Gen_Linker->Success

References

Technical Support Center: Optimizing Cathepsin B Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cathepsin B cleavage assays for substrates containing the Valine-Citrulline (Val-Cit) linker.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Val-Cit linker cleavage by cathepsin B?

A1: Cathepsin B is a cysteine protease predominantly found in lysosomes.[] In antibody-drug conjugates (ADCs), it recognizes and cleaves the peptide bond between the citrulline (Cit) and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[2][3] This initial cleavage triggers a cascade where the PABC spacer spontaneously breaks down, releasing the active drug payload.[][4] While cathepsin B is a primary enzyme for this reaction, other cathepsins like S, L, and F can also cleave the Val-Cit linker.[2][4]

Q2: Why is a reducing agent like DTT required in the assay buffer?

A2: Cathepsin B is a cysteine protease, and the catalytic activity of its active site cysteine residue is dependent on being in a reduced state.[5] A reducing agent, typically dithiothreitol (DTT) or L-cysteine, is included in the assay buffer to maintain the active site cysteine in its reduced form, ensuring optimal enzyme activity.[5][6] Without a reducing agent, the enzyme can become oxidized and inactivated, leading to low or no cleavage activity.

Q3: What is the optimal pH for a cathepsin B cleavage assay?

A3: Cathepsin B functions optimally under acidic conditions, which mimics its native lysosomal environment. The optimal pH for its activity generally falls between 4.5 and 6.5.[5][7] A common assay buffer is 25 mM MES at pH 5.0.[6][8] While it exhibits robust activity in this acidic range, cathepsin B can still be active at a neutral pH of 7.2, although its efficiency may be reduced.[5][7]

Q4: How should I properly store and handle recombinant cathepsin B?

A4: Recombinant cathepsin B should be stored at -20°C to -80°C upon receipt and is typically stable for up to 12 months.[9][10] It is highly recommended to aliquot the protein upon first use to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[9][10] When preparing for an assay, thaw the enzyme on ice and keep it on ice during dilution.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Cleavage Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[9][10] 2. Missing Reducing Agent: The active site cysteine is oxidized and inactive without a reducing agent like DTT.[6] 3. Incorrect pH: The buffer pH is outside the optimal range for cathepsin B activity (typically pH 4.5-6.5).[5][7]1. Use a fresh aliquot of cathepsin B. Ensure proper storage at -80°C. 2. Add 1-5 mM DTT or L-cysteine to your assay and activation buffers.[5][6] 3. Verify the pH of your assay buffer. Use a buffer such as MES or sodium acetate to maintain a pH between 5.0 and 6.0.[6][8]
High Background Signal 1. Substrate Instability: The Val-Cit linker or the attached reporter/drug may be unstable in the assay buffer, leading to non-enzymatic release. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with other proteases.1. Run a "no-enzyme" control (substrate in assay buffer only) to measure the rate of non-enzymatic degradation.[6] 2. Use fresh, high-purity reagents and sterile water to prepare all buffers.
Inconsistent Results/Poor Reproducibility 1. Incomplete Enzyme Activation: The pre-incubation step with the reducing agent may be insufficient. 2. Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to significant variability. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.1. Ensure a pre-incubation of the enzyme in a buffer containing DTT for at least 15 minutes at room temperature before adding the substrate.[6][13] 2. Use calibrated pipettes and be meticulous with your technique. Prepare a master mix for common reagents. 3. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay (e.g., 37°C or 40°C).
Assay Signal Plateaus Too Quickly 1. Substrate Depletion: The initial substrate concentration is too low and is quickly consumed by the enzyme. 2. Enzyme Concentration Too High: A high enzyme concentration leads to a very rapid reaction that is difficult to measure accurately.1. Increase the initial substrate concentration. Perform a substrate titration to determine the optimal concentration. 2. Reduce the concentration of cathepsin B in the assay. Perform an enzyme titration to find a concentration that gives a linear reaction rate over a reasonable time course.

Experimental Protocols & Data

Detailed Protocol: Fluorometric Cathepsin B Cleavage Assay

This protocol is adapted for a 96-well plate format using a fluorogenic substrate where cleavage of the Val-Cit linker releases a fluorescent reporter group (e.g., AMC - aminomethylcoumarin).

1. Reagent Preparation:

  • Activation Buffer (25 mM MES, 5 mM DTT, pH 5.0): Prepare fresh. This buffer is used to pre-activate the enzyme.[6]

  • Assay Buffer (25 mM MES, pH 5.0): This buffer is used for the main reaction.[6][8]

  • Cathepsin B Enzyme Solution: Thaw recombinant human cathepsin B on ice. Dilute it to an intermediate concentration (e.g., 10 µg/mL) in Activation Buffer.[6]

  • Substrate Solution: Prepare your Val-Cit-AMC substrate in Assay Buffer to the desired final concentration (e.g., 20-80 µM).[6][13]

2. Enzyme Activation:

  • Incubate the intermediate cathepsin B solution at room temperature for 15 minutes to ensure the enzyme is fully reduced and active.[6][13]

  • Following activation, dilute the enzyme to its final working concentration (e.g., 0.1-0.2 ng/µL) using the Assay Buffer.[6]

3. Assay Procedure:

  • In a black 96-well plate, add 50 µL of the final cathepsin B working solution to the appropriate wells.

  • Prepare control wells:

    • No-Enzyme Control: 50 µL of Assay Buffer.[6]

    • Inhibitor Control (Optional): 50 µL of cathepsin B pre-incubated with a known inhibitor (e.g., CA-074).[7]

  • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells. The total volume should be 100 µL.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

4. Data Acquisition:

  • Measure the fluorescence intensity in kinetic mode for at least 5-30 minutes.[5][6]

  • Use excitation and emission wavelengths appropriate for your fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[6][13]

  • The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time curve.

Summary of Key Assay Parameters
ParameterRecommended Range/ValueNotes
pH 4.5 - 6.5Optimal activity is typically observed around pH 5.0-6.0.[5]
Buffer 25-50 mM MES or AcetateProvides stable pH in the optimal acidic range.[6][8]
Reducing Agent 1-5 mM DTT or L-CysteineEssential for maintaining the activity of the cysteine protease.[6]
Temperature 25°C - 40°CHigher temperatures increase reaction rates but may affect enzyme stability over long incubations.[5]
Enzyme Conc. 0.02 - 0.2 ng/µL (final)Titrate to find an optimal concentration that yields a linear signal over time.[6][12]
Substrate Conc. 20 - 80 µM (final)Should be optimized based on the Km of the substrate.[5][6][13]

Visualizations

Mechanism of Val-Cit Linker Cleavage

Cleavage_Mechanism ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Tumor Cell Lysosome ADC->Internalization CatB Cathepsin B Internalization->CatB High conc. in lysosome Cleavage Cleavage of Val-Cit Linker CatB->Cleavage Intermediate Unstable Intermediate (PABC) Cleavage->Intermediate Release Self-Immolation Intermediate->Release Drug Active Drug Payload Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target

Caption: ADC Val-Cit linker cleavage pathway in lysosomes.

Experimental Workflow for Cathepsin B Assay

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Enzyme Activation cluster_reaction 3. Assay Reaction cluster_analysis 4. Data Analysis Prep_Buffer Prepare Activation & Assay Buffers Activate Incubate Enzyme with DTT (15 min, RT) Prep_Enzyme Thaw & Dilute Cathepsin B Prep_Enzyme->Activate Prep_Substrate Prepare Val-Cit Substrate Add_Substrate Add Substrate to Start Reaction Prep_Substrate->Add_Substrate Add_Enzyme Add Activated Enzyme to Plate Activate->Add_Enzyme Measure Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure Calculate Calculate Reaction Rate (Slope of Linear Phase) Measure->Calculate

Caption: Step-by-step workflow for the cleavage assay.

References

Technical Support Center: Synthesis of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of MC-Val-Cit-PAB-VX765, particularly when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of this compound to monitor for impurities and yield loss during scale-up?

A1: The most critical stages are the coupling of the dipeptide (Val-Cit) to the PAB (para-aminobenzyl alcohol) spacer and the final conjugation of the VX765 payload to the maleimide group of the linker. The dipeptide coupling is susceptible to epimerization, which can lead to hard-to-separate diastereomeric impurities.[1] The final conjugation step can suffer from incomplete reaction, side reactions of the maleimide group, and challenges in purifying the final, often hydrophobic, product.

Q2: What causes the formation of diastereomers during the synthesis of the Val-Cit linker, and how can this be minimized at a larger scale?

A2: Diastereomer formation is primarily caused by epimerization at the α-carbon of the citrulline residue during the amide bond formation with PAB-OH.[1] This is a common issue in peptide coupling reactions. To minimize this, an improved synthetic route that avoids harsh coupling reagents and reaction conditions has been developed. This method involves incorporating the PAB spacer via a HATU coupling followed by dipeptide formation, which has been shown to be high-yielding and avoids epimerization.[1]

Q3: What are the common side reactions to be aware of during the final conjugation of the linker to VX765?

A3: The "MC" portion of the linker is a maleimide group, which reacts with thiol groups. However, the maleimide ring is susceptible to hydrolysis at non-neutral pH, which can deactivate the linker. Additionally, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to de-conjugation, especially in the presence of other thiols.[2] When conjugating to a molecule with a free N-terminal cysteine, a side reaction can lead to the formation of a stable six-membered thiazine ring, which can complicate purification and characterization.[3][4]

Q4: How can the solubility of the MC-Val-Cit-PAB linker and the final conjugate be improved during synthesis and purification?

A4: The MC-Val-Cit-PAB linker and many cytotoxic payloads like VX765 can be hydrophobic, leading to aggregation and poor solubility in aqueous solutions, which complicates purification.[5] Using organic co-solvents such as DMSO, DMF, or acetonitrile during the reaction and purification steps is common.[6][7] For purification, reversed-phase HPLC (RP-HPLC) is typically used, and optimizing the mobile phase composition, including the use of organic modifiers and ion-pairing agents, is crucial.[8] In some cases, incorporating hydrophilic moieties like PEG into the linker design can improve the solubility of the entire conjugate.[9]

Q5: What are the key considerations for the large-scale purification of this compound?

A5: Large-scale purification of peptide-drug conjugates is challenging due to the potential for product aggregation and the need to remove closely related impurities. Reversed-phase HPLC is the most common method.[8] Key considerations for scaling up include:

  • Column Packing Material: Selecting a stationary phase with appropriate particle size and porosity is critical for achieving good resolution and loading capacity.

  • Solvent Consumption: Large-scale RP-HPLC consumes significant amounts of solvent, so optimizing the gradient and flow rate is important for cost-effectiveness and environmental considerations.[8]

  • Product Stability: The final product's stability under the purification and subsequent lyophilization conditions must be confirmed to prevent degradation.

  • Orthogonal Purification Methods: In some cases, a multi-step purification process using different separation techniques (e.g., ion-exchange followed by reversed-phase) may be necessary to achieve the desired purity.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Relevant Data/Observations
Low Yield in Fmoc-Val-Cit-PABOH Synthesis Epimerization and side-product formation during EEDQ coupling.Adopt the modified synthetic route using HATU coupling, which has shown to improve yields to 85-95% for this step.[1]Original EEDQ coupling method can result in yields as low as 20-25%.[1]
Presence of Diastereomers in Final Product Incomplete separation of diastereomers formed during linker synthesis.Utilize the improved, diastereoselective synthesis method for the linker.[1] Employ high-resolution analytical HPLC to monitor diastereomeric purity throughout the synthesis.The modified synthesis affords the Val-Cit dipeptide linker with exclusive diastereoselectivity.[1]
Incomplete Conjugation of VX765 to Linker Steric hindrance from the VX765 molecule. Suboptimal reaction conditions (pH, temperature, stoichiometry).Increase the molar excess of the activated linker. Optimize reaction pH (typically around 7.0-7.5 for maleimide-thiol reactions). Increase reaction time or temperature, monitoring for product degradation.Conjugation efficiency is highly dependent on reaction conditions and the specific properties of the payload.[11][12]
Formation of Multiple Peaks During Final Product Analysis Hydrolysis of the maleimide ring. Retro-Michael reaction leading to de-conjugation. Thiazine formation (if applicable). Oxidation of sensitive residues.Maintain a pH below 7.5 during the conjugation reaction. Use a slight excess of the thiol-containing component to drive the reaction to completion. Analyze fractions by mass spectrometry to identify the nature of the impurities.The stability of maleimide-thiol conjugates is pH-dependent.[4]
Poor Solubility and Aggregation During Purification Hydrophobic nature of the linker and VX765 payload.Dissolve the crude product in a strong organic solvent like DMSO before injecting it onto the HPLC column. Optimize the mobile phase of the RP-HPLC, potentially increasing the organic solvent concentration in the initial conditions.The Val-Cit-PAB linker is known to be hydrophobic, which can limit the drug-to-antibody ratio in ADCs due to aggregation.[5]
Difficulty in Removing Process-Related Impurities Co-elution of impurities with the final product in RP-HPLC.Develop an orthogonal purification strategy, such as a pre-purification step using ion-exchange or size-exclusion chromatography.[10] Optimize the HPLC gradient to improve the resolution between the product and impurities.Complex peptide mixtures often require multi-step purification protocols to achieve high purity.[13]

Experimental Protocols

Improved Synthesis of Mc-Val-Cit-PABOH Linker

This protocol is based on an improved methodology to avoid epimerization and increase yield.[1]

Step 1: Synthesis of Fmoc-Cit-PABOH

  • Dissolve Fmoc-L-Citrulline in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

  • Add p-aminobenzyl alcohol (1.0 eq) and stir at room temperature overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Work up the reaction by extraction and purify by column chromatography.

Step 2: Fmoc Deprotection

  • Dissolve Fmoc-Cit-PABOH in DMF.

  • Add an excess of triethylamine (20 eq) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent under reduced pressure to obtain the crude amine.

Step 3: Dipeptide Formation (Fmoc-Val-Cit-PABOH)

  • Dissolve the crude amine from the previous step in DMF.

  • Add Fmoc-Val-OSu (1.0 eq) and stir at room temperature overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Work up the reaction and purify by column chromatography to yield Fmoc-Val-Cit-PABOH as a single diastereomer.

Step 4: Fmoc Deprotection

  • Dissolve Fmoc-Val-Cit-PABOH in DMF.

  • Add an excess of triethylamine (20 eq) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent under reduced pressure to obtain the crude Val-Cit-PABOH.

Step 5: Maleimide Installation (Mc-Val-Cit-PABOH)

  • Dissolve 6-maleimidohexanoic acid in DMF.

  • Add N,N'-disuccinimidyl carbonate to activate the carboxylic acid.

  • Add the crude Val-Cit-PABOH from the previous step.

  • Stir at room temperature until the reaction is complete.

  • Purify the final product, Mc-Val-Cit-PABOH, by flash chromatography or preparative HPLC.

General Protocol for Conjugation of Mc-Val-Cit-PAB-OH to VX765

This is a general protocol and requires optimization for scale-up. It assumes VX765 has a suitable amine group for conjugation.

Step 1: Activation of Mc-Val-Cit-PAB-OH

  • The hydroxyl group on the PAB moiety needs to be activated for conjugation to an amine on VX765. This can be achieved by converting it to a p-nitrophenyl carbonate (PNP) or other activated ester.

  • Dissolve Mc-Val-Cit-PAB-OH in a suitable solvent (e.g., DMF, DCM).

  • Add p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., pyridine, DIPEA).

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Purify the activated linker, Mc-Val-Cit-PAB-PNP.

Step 2: Conjugation to VX765

  • Dissolve VX765 in a suitable solvent (e.g., DMF, DMSO).

  • Add the activated linker (Mc-Val-Cit-PAB-PNP) in a slight molar excess (e.g., 1.1-1.5 eq).

  • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

  • Stir at room temperature and monitor the formation of this compound by LC-MS.

  • Once the reaction is complete, quench any remaining activated linker.

Step 3: Purification of this compound

  • Dilute the reaction mixture with a suitable solvent for injection.

  • Purify the crude product by preparative RP-HPLC using a C18 column.

  • Use a gradient of water and acetonitrile, both containing a modifier such as 0.1% TFA.

  • Collect fractions containing the pure product.

  • Confirm the purity of the fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a solid.

Visualizations

Synthesis_Workflow cluster_linker MC-Val-Cit-PAB Linker Synthesis cluster_conjugation VX765 Conjugation & Purification Fmoc_Cit Fmoc-L-Citrulline HATU HATU/DIPEA Coupling Fmoc_Cit->HATU PAB_OH p-aminobenzyl alcohol PAB_OH->HATU Fmoc_Cit_PABOH Fmoc-Cit-PABOH HATU->Fmoc_Cit_PABOH Deprotection1 Fmoc Deprotection (TEA) Fmoc_Cit_PABOH->Deprotection1 Cit_PABOH H2N-Cit-PABOH Deprotection1->Cit_PABOH Coupling2 Dipeptide Formation Cit_PABOH->Coupling2 Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Coupling2 Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH Coupling2->Fmoc_Val_Cit_PABOH Deprotection2 Fmoc Deprotection (TEA) Fmoc_Val_Cit_PABOH->Deprotection2 Val_Cit_PABOH H2N-Val-Cit-PABOH Deprotection2->Val_Cit_PABOH Coupling3 Maleimide Installation Val_Cit_PABOH->Coupling3 MC_OSu 6-Maleimidohexanoic acid succinimidyl ester MC_OSu->Coupling3 MC_Val_Cit_PAB_OH MC-Val-Cit-PAB-OH Coupling3->MC_Val_Cit_PAB_OH Activation PAB-OH Activation (e.g., with PNP-chloroformate) MC_Val_Cit_PAB_OH->Activation MC_Val_Cit_PAB_PNP MC-Val-Cit-PAB-PNP Activation->MC_Val_Cit_PAB_PNP Conjugation Conjugation MC_Val_Cit_PAB_PNP->Conjugation VX765 VX765 VX765->Conjugation Crude_Product Crude this compound Conjugation->Crude_Product Purification Preparative RP-HPLC Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Start Synthesis Scale-up Check_Yield Low Yield? Start->Check_Yield Check_Purity Purity Issues? Check_Yield->Check_Purity No Identify_Step Identify Low-Yield Step (Linker Synthesis or Conjugation) Check_Yield->Identify_Step Yes Final_Product Successful Scale-up Check_Purity->Final_Product No Identify_Impurity Characterize Impurities (LC-MS) Check_Purity->Identify_Impurity Yes Linker_Yield Linker Synthesis Issue: - Incomplete reactions - Side products Identify_Step->Linker_Yield Conjugation_Yield Conjugation Issue: - Inefficient coupling - Linker instability Identify_Step->Conjugation_Yield Optimize_Linker Solution: - Use improved HATU method - Optimize stoichiometry & temp Linker_Yield->Optimize_Linker Optimize_Conj Solution: - Adjust pH to ~7.2 - Increase linker excess - Monitor for hydrolysis Conjugation_Yield->Optimize_Conj Optimize_Linker->Check_Yield Optimize_Conj->Check_Yield Diastereomers Diastereomers Present Identify_Impurity->Diastereomers Side_Products Side-Products Present (Hydrolysis, Retro-Michael) Identify_Impurity->Side_Products Solubility_Problem Aggregation/Solubility Issues Identify_Impurity->Solubility_Problem Fix_Diastereomers Solution: - Use diastereoselective  linker synthesis Diastereomers->Fix_Diastereomers Fix_Side_Products Solution: - Control pH during conjugation - Use fresh reagents Side_Products->Fix_Side_Products Fix_Solubility Solution: - Optimize HPLC mobile phase - Use organic co-solvents (DMSO) Solubility_Problem->Fix_Solubility Fix_Diastereomers->Check_Purity Fix_Side_Products->Check_Purity Fix_Solubility->Check_Purity

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Val-Cit-PAB Linker Hydrophobicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker used in antibody-drug conjugates (ADCs).

I. Frequently Asked Questions (FAQs)

Q1: What is the Val-Cit-PAB linker and why is its hydrophobicity a concern?

The Val-Cit-PAB linker is a widely used enzyme-cleavable linker in ADCs. It consists of a dipeptide (Val-Cit) recognized and cleaved by lysosomal proteases like Cathepsin B, a self-immolative PAB spacer, and a conjugation handle.[][2] While effective, the inherent hydrophobicity of the Val-Cit-PAB moiety can lead to several challenges in ADC development.[3][4] Increased hydrophobicity can cause ADC aggregation, leading to manufacturing difficulties, reduced stability, and potential immunogenicity.[5][6] Furthermore, it can negatively impact the pharmacokinetic profile of the ADC, leading to faster clearance and reduced therapeutic efficacy.[7][8]

Q2: What are the primary strategies to minimize the hydrophobicity of the Val-Cit-PAB linker?

Several strategies can be employed to decrease the hydrophobicity of the Val-Cit-PAB linker and improve the overall properties of the ADC:

  • Incorporation of Hydrophilic Moieties: Introducing hydrophilic groups such as polyethylene glycol (PEG), charged amino acids (e.g., glutamic acid), sulfonates, or phosphates into the linker structure can significantly increase its water solubility.[8][9][10][][12]

  • Alternative Dipeptide Sequences: Replacing the Val-Cit dipeptide with more hydrophilic alternatives that are still efficiently cleaved by lysosomal enzymes is another approach.

  • Novel Linker Architectures: Innovative linker designs, such as the "exolinker," reposition the cleavable peptide to shield the hydrophobic payload and enhance overall hydrophilicity.[3][4][13][14]

Q3: How does reducing linker hydrophobicity impact the Drug-to-Antibody Ratio (DAR)?

Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody (a higher DAR) without causing aggregation.[10] This is because the hydrophilic nature of the linker counteracts the hydrophobicity of the payload, improving the solubility and stability of the resulting ADC, even at DAR values of 8 or more.[15]

Q4: What is the "exolinker" and how does it address the hydrophobicity of the Val-Cit-PAB linker?

The exolinker is a novel linker design where the cleavable peptide moiety is positioned at the "exo" position of the PAB group.[3][13][14] This architecture, often incorporating hydrophilic amino acids like glutamic acid, brings the payload closer to the antibody, enhancing shielding and significantly improving the overall hydrophilicity of the ADC.[3][4] This design has been shown to reduce premature payload release and allow for higher DARs without significant aggregation.[3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving Val-Cit-PAB linkers.

Problem 1: ADC Aggregation During or After Conjugation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • High molecular weight species detected by Size Exclusion Chromatography (SEC).

  • Inconsistent results in functional assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Hydrophobicity of Linker-Payload - Incorporate hydrophilic moieties (e.g., PEG chains, charged amino acids) into the Val-Cit-PAB linker design.[8][9][12]- Consider using a more hydrophilic alternative to the Val-Cit dipeptide.- Explore novel linker architectures like the "exolinker" to shield the hydrophobic payload.[3][13]
Inappropriate Reaction Conditions - Optimize the pH of the conjugation buffer to avoid the isoelectric point of the antibody, where solubility is minimal.[5]- Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. If a co-solvent is necessary, add it slowly to the antibody solution with gentle mixing.[16]- Reduce the antibody concentration during the conjugation reaction.[16]
Unstable Conjugation Chemistry - For maleimide-based conjugation, ensure complete reduction of antibody disulfides and control the stoichiometry of the linker-payload to prevent inter-antibody crosslinking.
Storage and Handling - Store the purified ADC in a formulation buffer containing stabilizing excipients.- Avoid repeated freeze-thaw cycles.
Problem 2: Poor Pharmacokinetic Profile of the ADC

Symptoms:

  • Rapid clearance of the ADC from circulation.

  • Low exposure (Area Under the Curve - AUC) in pharmacokinetic studies.

  • Reduced in vivo efficacy.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Hydrophobicity Leading to Nonspecific Uptake - Increase the hydrophilicity of the Val-Cit-PAB linker by incorporating PEG chains or charged groups. Studies have shown that hydrophilic linkers can significantly improve PK profiles.[7][8][17]- Evaluate alternative, more hydrophilic linker designs.
Premature Cleavage of the Linker in Circulation - While Val-Cit is generally stable in human plasma, its stability can be species-dependent (e.g., less stable in rodent plasma).[18]- Assess linker stability in the plasma of the relevant species for preclinical studies.- Consider linker modifications that enhance plasma stability.[19]
ADC Aggregation In Vivo - Address aggregation issues during the development and formulation of the ADC (see Problem 1). Aggregates are often rapidly cleared from circulation.[6]

III. Experimental Protocols

Protocol 1: Synthesis of a PEGylated Val-Cit-PAB Linker

This protocol provides a general outline for the synthesis of a Val-Cit-PAB linker incorporating a PEG moiety.

Materials:

  • Fmoc-Val-Cit-PAB-PNP

  • Amino-PEG-OH (e.g., Amino-PEG4-OH)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Standard purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Activation of Fmoc-Val-Cit-PAB-PNP: Dissolve Fmoc-Val-Cit-PAB-PNP in anhydrous DMF. Add coupling agents (HATU and HOBt) and stir at room temperature for 30 minutes.

  • Coupling with Amino-PEG-OH: In a separate flask, dissolve Amino-PEG-OH and DIPEA in anhydrous DMF. Add this solution to the activated linker solution from step 1.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization: Confirm the structure and purity of the PEGylated linker by NMR and mass spectrometry.

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC or UPLC system with a UV detector

  • Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.

  • Data Analysis: Integrate the peak areas of the monomer and the high molecular weight species. Calculate the percentage of aggregation using the following formula:

    % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100

Protocol 3: Determination of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of different ADC constructs.

Materials:

  • ADC samples

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC or UPLC system with a UV detector

  • Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95

  • Mobile Phase B: e.g., 20 mM sodium phosphate, pH 6.95

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10 µL) onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Compare the retention times of the different ADC constructs. A longer retention time indicates higher hydrophobicity.

IV. Quantitative Data Summary

Table 1: Impact of Linker Modification on ADC Aggregation and Efficacy

Linker TypePayloadDAR% AggregationIn Vitro Potency (IC50)Reference
Val-Cit-PABMMAE~4Up to 80%~15 pM[20]
Glucuronide-PABMMAE~4<5%Similar to Val-Cit[20]
Val-Cit-PAB (PEG0)MMAEHighHigh-[8]
Val-Cit-PAB (PEG8)MMAEHighLow-[8]
Val-Cit-PAB (PEG12)MMAEHighLow-[8]
Exo-linker (Glu-containing)Pyrene8Low-[21]

Table 2: Influence of Linker Hydrophilicity on ADC Pharmacokinetics

Linker ModificationPlasma Clearance (mL/kg/day)Plasma Exposure (AUC)Reference
PEG0>46.3Low[8]
PEG127.3High[8]
Pendant PEG12Slower than linear PEG24Higher[22]

V. Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antibody Linker Payload Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Free Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Troubleshooting_ADC_Aggregation Start High ADC Aggregation Observed CheckHydrophobicity Is the Linker-Payload highly hydrophobic? Start->CheckHydrophobicity ModifyLinker Increase Linker Hydrophilicity (e.g., PEG, charged amino acids) CheckHydrophobicity->ModifyLinker Yes CheckConditions Are conjugation conditions optimal? CheckHydrophobicity->CheckConditions No ModifyLinker->CheckConditions OptimizeConditions Adjust pH, reduce co-solvent, and/or lower antibody concentration CheckConditions->OptimizeConditions No CheckChemistry Is conjugation chemistry stable? CheckConditions->CheckChemistry Yes OptimizeConditions->CheckChemistry OptimizeChemistry Optimize stoichiometry and reduction/conjugation steps CheckChemistry->OptimizeChemistry No End Aggregation Minimized CheckChemistry->End Yes OptimizeChemistry->End

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Addressing Val-Cit Linker Instability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of Valine-Citrulline (Val-Cit) linkers in mouse plasma during preclinical studies of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is my Val-Cit linked ADC showing instability in mouse plasma?

A1: The instability of Val-Cit linkers in mouse plasma is primarily due to enzymatic cleavage by a specific carboxylesterase, Ces1c.[1][2][3][4][5] This enzyme is present in mouse plasma but not in human or non-human primate plasma.[4] Consequently, the Val-Cit linker, which is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cancer cell, is prematurely cleaved in the mouse bloodstream, leading to off-target toxicity and reduced efficacy.[1][3]

Q2: What is the impact of this instability on my preclinical results?

A2: Premature cleavage of the Val-Cit linker in mouse plasma leads to the systemic release of the cytotoxic payload. This can result in:

  • Reduced Therapeutic Efficacy: Less intact ADC reaches the tumor, diminishing the anti-tumor effect.[1][3]

  • Increased Off-Target Toxicity: The free payload can harm healthy tissues, leading to an overestimation of the ADC's toxicity in mouse models.

  • Inaccurate Pharmacokinetic (PK) Profile: The premature cleavage alters the ADC's half-life and exposure profile, making it difficult to predict its behavior in humans.[4]

Q3: Are there alternative linker technologies that are more stable in mouse plasma?

A3: Yes, several strategies have been developed to overcome the instability of Val-Cit linkers in mouse plasma. A prominent and effective approach is the modification of the dipeptide linker. For instance, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker has been shown to dramatically increase stability in mouse plasma without compromising its susceptibility to cleavage by intracellular proteases.[6][7]

Q4: Can I still use a Val-Cit linker for my ADC in mouse studies?

A4: While challenging, it is not impossible. However, it requires careful consideration and specific experimental models. One approach is to use Ces1c knockout mice, which lack the enzyme responsible for linker cleavage.[4][8] In these mice, Val-Cit linked ADCs exhibit stability comparable to that observed in human plasma. This allows for a more accurate assessment of the ADC's intrinsic properties. Another strategy involves optimizing the conjugation site on the antibody, as more solvent-exposed linkers tend to be less stable.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Val-Cit linked ADCs in mouse plasma.

Problem 1: High levels of free payload detected in mouse plasma shortly after ADC administration.
  • Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).

  • Troubleshooting Steps:

    • Confirm Linker Identity: Verify the structure and purity of your ADC, ensuring the linker is indeed a Val-Cit dipeptide.

    • In Vitro Plasma Stability Assay: Perform an in vitro incubation of your ADC with mouse plasma and measure the release of free payload over time using LC-MS. This will confirm the inherent instability of your specific ADC in this matrix.

    • Consider Linker Modification: Synthesize an ADC with a more stable linker, such as Glu-Val-Cit, and repeat the in vitro plasma stability assay for comparison.

    • Utilize Ces1c Knockout Mice: If feasible, conduct in vivo studies in Ces1c knockout mice to assess the ADC's performance in the absence of the cleaving enzyme.[4][8]

Problem 2: Inconsistent or lower-than-expected anti-tumor efficacy in mouse xenograft models.
  • Possible Cause: Reduced delivery of the intact ADC to the tumor due to premature payload release in the circulation.[1]

  • Troubleshooting Steps:

    • Assess Plasma Stability: As in Problem 1, determine the stability of your ADC in mouse plasma.

    • Pharmacokinetic Analysis: Conduct a PK study in mice to measure the concentration of both the intact ADC and the free payload over time. This will provide a quantitative measure of linker instability in vivo.

    • Compare with a Stable Linker: If possible, compare the in vivo efficacy of your Val-Cit ADC with an equivalent ADC containing a stable linker (e.g., Glu-Val-Cit). Studies have shown that stable linkers can lead to complete tumor remission in models where the Val-Cit counterpart shows poor therapeutic effect.[1]

    • Evaluate in Ces1c Knockout Mice: Assess the efficacy of your Val-Cit ADC in Ces1c knockout mice to understand its full therapeutic potential.

Problem 3: Higher than expected toxicity observed in mouse studies.
  • Possible Cause: Off-target toxicity caused by the systemic release of the cytotoxic payload.

  • Troubleshooting Steps:

    • Quantify Free Payload: Measure the concentration of free payload in the plasma of treated mice.

    • Correlate Toxicity with Free Payload Levels: Analyze the relationship between the observed toxicity and the concentration of circulating free payload.

    • Test a Stable Linker Analog: Evaluate the toxicity profile of an ADC with a more stable linker to determine if the observed toxicity is payload-specific or a result of premature release.

Data Presentation

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker TypeADCPayloadIncubation Time% Payload Loss in Mouse PlasmaReference
Val-CitTrastuzumab-vc-MMAEMMAE7 days>95%[7]
Ser-Val-CitTrastuzumab-svc-MMAFMMAF14 days~70%[7]
Glu-Val-Cit Trastuzumab-evc-MMAF MMAF 14 days Almost no cleavage [7]
Val-CitGeneric ADCMMAE80 hours (t1/2)50%[3]
Phe-LysGeneric ADCMMAE12.5 hours (t1/2)50%[3]

Table 2: In Vivo Efficacy of ADCs with Different Linkers

ADCTargetTumor ModelOutcome with Val-Cit LinkerOutcome with Glu-Val-Cit LinkerReference
Anti-HER2 ADCHER2KPL-4 XenograftPoor therapeutic effectComplete remission[1]
Anti-HER2 ADCHER2JIMT-1 XenograftPoor therapeutic effectComplete remission[1]

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma

Objective: To determine the stability of an ADC by measuring the amount of intact ADC and released payload over time when incubated in mouse plasma.

Materials:

  • ADC of interest

  • Freshly collected mouse plasma (e.g., from BALB/c mice), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • LC-MS grade water, acetonitrile, and formic acid

  • Reducing agent (e.g., DTT)

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • ADC Preparation: Prepare a stock solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In a microcentrifuge tube, mix the ADC stock solution with mouse plasma to a final ADC concentration of approximately 100 µg/mL.

    • Prepare a control sample by incubating the ADC in PBS under the same conditions.

    • Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours). Immediately freeze the collected samples at -80°C to stop the reaction.

  • Sample Preparation for LC-MS Analysis (Intact ADC):

    • Thaw the plasma samples on ice.

    • To an aliquot of the plasma sample, add Protein A or G magnetic beads and incubate to capture the ADC.

    • Wash the beads with PBS to remove plasma proteins.

    • Elute the ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).

    • Neutralize the eluted sample.

  • LC-MS Analysis for Drug-to-Antibody Ratio (DAR) Measurement:

    • Chromatography: Use a reversed-phase column (e.g., PLRP-S) with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the intact ADC.

    • Data Analysis: Deconvolute the mass spectra to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.

  • Sample Preparation for LC-MS Analysis (Free Payload):

    • To a separate aliquot of the plasma sample, add a protein precipitation solvent (e.g., ice-cold methanol:ethanol 1:1 v/v).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis for Free Payload Quantification:

    • Chromatography: Use a suitable reversed-phase column with an appropriate gradient.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the payload.

    • Quantification: Use a standard curve of the free payload to determine its concentration in the plasma samples.

Visualizations

Linker_Cleavage_Pathway cluster_circulation Systemic Circulation (Mouse) cluster_tumor Tumor Microenvironment ADC_ValCit Val-Cit ADC Ces1c Carboxylesterase 1c (Ces1c) ADC_ValCit->Ces1c Cleavage ADC_ValCit_Tumor Val-Cit ADC ADC_ValCit->ADC_ValCit_Tumor Tumor Targeting Free_Payload_Systemic Prematurely Released Payload Ces1c->Free_Payload_Systemic Inactive_ADC Inactive ADC Ces1c->Inactive_ADC Tumor_Cell Tumor Cell ADC_ValCit_Tumor->Tumor_Cell Internalization Lysosome Lysosome Tumor_Cell->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Cleavage Free_Payload_Tumor Released Payload Cathepsin_B->Free_Payload_Tumor Cell_Death Cell Death Free_Payload_Tumor->Cell_Death

Caption: Mechanism of Val-Cit linker cleavage in mouse circulation versus the intended intracellular cleavage in tumor cells.

Troubleshooting_Workflow Start ADC shows instability or low efficacy in mouse model Confirm_Instability Perform in vitro plasma stability assay (Protocol 1) Start->Confirm_Instability Is_Unstable Is the ADC unstable? Confirm_Instability->Is_Unstable Option_1 Option 1: Modify the Linker (e.g., Glu-Val-Cit) Is_Unstable->Option_1 Yes Option_2 Option 2: Use Ces1c Knockout Mice Is_Unstable->Option_2 Yes Stable Investigate other factors: - Target expression - ADC aggregation - Payload activity Is_Unstable->Stable No Re-evaluate Re-evaluate in vitro stability and in vivo efficacy Option_1->Re-evaluate Option_2->Re-evaluate End Problem Resolved Re-evaluate->End

Caption: Troubleshooting workflow for addressing Val-Cit linker instability in mouse models.

References

Validation & Comparative

A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: Featuring MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MC-Val-Cit-PAB-VX765 linker with other common cleavable linkers used in the development of antibody-drug conjugates (ADCs). We will delve into the performance characteristics of these linkers, supported by experimental data from literature, and provide detailed methodologies for key evaluative experiments.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[1][2]

The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate) linker is a well-established, cathepsin B-cleavable linker.[] In the context of this compound, this linker is attached to VX765, a potent inhibitor of caspase-1.[4] This guide will compare the known characteristics of the Val-Cit linker with other major classes of cleavable linkers.

Mechanism of Action: MC-Val-Cit-PAB Linker

The MC-Val-Cit-PAB linker's mechanism relies on the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, a protease that is often upregulated in the lysosomes of tumor cells.[] Following internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the linker. This cleavage initiates a self-immolative cascade of the PAB spacer, ultimately releasing the unmodified active drug, in this case, VX765.

MC_Val_Cit_PAB_Cleavage ADC ADC in Circulation (Stable) Internalization Internalization into Target Cell ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation PayloadRelease Release of Active VX765 SelfImmolation->PayloadRelease Target Inhibition of Caspase-1 PayloadRelease->Target

Caption: Cleavage mechanism of the MC-Val-Cit-PAB linker.

Comparative Analysis of Cleavable Linkers

The ideal cleavable linker should exhibit high stability in plasma to prevent premature drug release and associated off-target toxicity, while allowing for efficient cleavage and payload release at the target site.[] Below is a comparison of the MC-Val-Cit-PAB linker with other common cleavable linkers.

Linker TypeCleavage TriggerAdvantagesDisadvantages
Peptide (e.g., Val-Cit, Val-Ala) Lysosomal proteases (e.g., Cathepsin B)High plasma stability, well-established technology.[1]Susceptible to premature cleavage by other proteases in some preclinical models (e.g., rodents), hydrophobicity can lead to aggregation.[6][7]
Disulfide High intracellular glutathione (GSH) concentrationsGood tumor selectivity due to redox potential difference.Potential for premature cleavage in plasma due to circulating thiols.[]
Hydrazone Acidic pH (endosomes/lysosomes)Simple chemistry.Generally lower plasma stability compared to peptide linkers, leading to potential off-target toxicity.[][9]

Quantitative Data Summary (Illustrative Examples)

Direct comparative data for MC-Val-Cit-PAB-VX765 is limited in publicly available literature. The following tables present illustrative data from studies on ADCs with other payloads to highlight the performance differences between linker types.

Table 1: Plasma Stability of Different Cleavable Linkers (Payload: MMAE)

Linker TypeSpeciesHalf-life (t½)Reference
Val-CitHuman~230 days (estimated)[9]
Val-CitMouse~80 hours[9]
HydrazoneHuman/Mouse~2 days[9]
Sulfatase-cleavableMouse>7 days[9]

Table 2: Cathepsin B Cleavage Kinetics

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Reference
Val-Cit1.0[1]
Val-Ala0.5[1]
Phe-Lys~30[1]

Table 3: Hydrophobicity and Aggregation

Linker-PayloadCalculated logP (AlogP)Aggregation PropensityReference
MC-VC-PAB-MMAE4.79Higher[10]
MCC-DM1 (non-cleavable)3.76Lower[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of ADC performance. Below are representative protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat) from a commercial source at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture.

  • Quantification of Intact ADC:

    • ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to capture the antibody portion of the ADC and detect the payload with a payload-specific antibody. This measures the concentration of intact ADC.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different drug-to-antibody ratios (DAR). A decrease in the average DAR over time indicates linker cleavage.[11][12]

  • Quantification of Released Payload:

    • LC-MS/MS: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload (e.g., VX765).

  • Data Analysis: Plot the percentage of intact ADC and the concentration of released payload over time to determine the ADC's half-life in plasma.

Plasma_Stability_Workflow Start Start: ADC in Plasma Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Analysis Analysis Timepoints->Analysis ELISA ELISA for Intact ADC Analysis->ELISA HIC HIC for DAR Profile Analysis->HIC LCMS LC-MS/MS for Free Payload Analysis->LCMS Data Data Analysis: Half-life Calculation ELISA->Data HIC->Data LCMS->Data Bystander_Effect_Assay Start Start: Co-culture of Target & Bystander (GFP+) Cells Treatment Treat with ADC Start->Treatment Incubation Incubate (72-120h) Treatment->Incubation Analysis Assess Viability of Bystander (GFP+) Cells Incubation->Analysis Imaging High-Content Imaging Analysis->Imaging Flow Flow Cytometry Analysis->Flow Result Compare Viability: Co-culture vs. Monoculture Imaging->Result Flow->Result

References

A Comparative Guide to Caspase Inhibitors in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with innovation in linker technology playing a pivotal role in enhancing therapeutic efficacy and safety. Caspase-cleavable linkers represent a promising strategy, designed to release cytotoxic payloads upon activation of apoptotic pathways within tumor cells. This guide provides a comparative overview of VX765 and other notable caspase inhibitors, Emricasan and Pralnacasan, for their potential application in ADC design.

Disclaimer: Direct comparative studies of VX765, Emricasan, and Pralnacasan within the context of ADCs are not extensively available in peer-reviewed literature. This guide synthesizes information based on the known pharmacological profiles of these inhibitors and established principles of ADC technology. The experimental protocols provided are representative examples for ADCs with enzyme-cleavable linkers and would require optimization for specific caspase-inhibitor-based ADCs.

Introduction to Caspase-Cleavable Linkers in ADCs

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis).[1] The rationale for using caspase-cleavable linkers in ADCs is to leverage the activation of caspases, particularly effector caspases like caspase-3, which are hallmarks of apoptosis, to trigger payload release specifically within cancer cells undergoing cell death. This mechanism can potentially enhance the therapeutic window and contribute to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[2][3] A commonly explored caspase-3 cleavable peptide sequence is Asp-Glu-Val-Asp (DEVD).[1][2]

Comparative Analysis of Caspase Inhibitors

This section compares the biochemical and pharmacological properties of VX765, Emricasan, and Pralnacasan. Understanding their selectivity and potency is crucial for hypothesizing their potential utility and challenges in ADC development.

FeatureVX765 (Belnacasan)Emricasan (IDN-6556)Pralnacasan (VX-740)
Primary Target(s) Caspase-1 and Caspase-4[4]Pan-caspase inhibitor[5]Caspase-1[6]
Inhibitory Potency Caspase-1: Ki of 0.8 nM Caspase-4: Ki of <0.6 nM[4]Caspase-1: IC50 of 0.4 nM Caspase-2: IC50 of 20 nM Caspase-3: IC50 of 2 nM Caspase-6: IC50 of 4 nM Caspase-7: IC50 of 6 nM Caspase-8: IC50 of 6 nM Caspase-9: IC50 of 0.3 nM[5]Caspase-1: Ki of 1.4 nM[6]
Selectivity Profile Selective for inflammatory caspases (Caspase-1 and -4).[7]Broad-spectrum (pan-caspase) inhibitor, targeting both initiator and effector caspases.[5]Selective for Caspase-1.[6]
Mechanism of Action Reversible covalent inhibitor.[8]Irreversible pan-caspase inhibitor.[9][10]Reversible inhibitor.[11]
Known Clinical Applications Investigated for inflammatory conditions like psoriasis and epilepsy.[11]Investigated for liver diseases such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[10]Investigated for rheumatoid arthritis and osteoarthritis.[6][11]
Potential in ADCs (Hypothesized) As a payload itself, targeting inflammatory tumor microenvironments. Less likely as a cleavable linker target due to its inhibitory nature.Could be explored as a payload to induce apoptosis. Its broad-spectrum nature might lead to off-target effects if used in a linker.Similar to VX765, its primary role would likely be as a payload rather than a linker component.

Signaling Pathways and Experimental Workflows

To visualize the underlying concepts and experimental procedures, the following diagrams are provided in DOT language.

Caspase_Cleavable_ADC_Mechanism Mechanism of Caspase-Cleavable ADC ADC Antibody-Drug Conjugate (Caspase-cleavable linker) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization & Lysosomal Trafficking TumorCell->Internalization 2. Endocytosis Apoptosis Induction of Apoptosis Internalization->Apoptosis 3. Initial Payload Effect or other stimuli CaspaseActivation Caspase-3 Activation Internalization->CaspaseActivation 5. Linker Cleavage Apoptosis->CaspaseActivation 4. Apoptotic Cascade PayloadRelease Payload Release CaspaseActivation->PayloadRelease 6. Payload Liberation CellDeath Tumor Cell Death PayloadRelease->CellDeath 7. Enhanced Cytotoxicity BystanderCell Antigen-Negative Neighboring Cell PayloadRelease->BystanderCell 8. Payload Diffusion BystanderEffect Bystander Killing BystanderCell->BystanderEffect 9. Bystander Effect

Caption: Mechanism of a caspase-cleavable ADC.

ADC_Experimental_Workflow Experimental Workflow for ADC Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Linker-Payload Synthesis Conjugation Conjugation to Antibody Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, CTG) Characterization->Cytotoxicity BystanderAssay Bystander Effect Assay (Co-culture) Cytotoxicity->BystanderAssay Xenograft Tumor Xenograft Model Establishment BystanderAssay->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

Caption: A generalized experimental workflow for ADC development.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of ADCs with cleavable linkers. These would need to be adapted and optimized for a specific ADC.

ADC Synthesis and Characterization
  • Linker-Payload Synthesis: The caspase-cleavable linker (e.g., containing a DEVD sequence) is synthesized and coupled to the cytotoxic payload. The linker may also include a self-immolative spacer to ensure the release of the unmodified drug.

  • Conjugation to Antibody: The antibody is typically partially reduced to expose free thiol groups on cysteine residues. The linker-payload is then conjugated to the antibody via these thiol groups.

  • Purification: The resulting ADC is purified from unconjugated antibody and free linker-payload using techniques like size-exclusion chromatography (SEC).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry. Purity and aggregation levels are also assessed.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.[12][13][14]

  • Cell Seeding: Antigen-positive and antigen-negative cancer cells are seeded in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[15][16][17][18]

  • Co-culture Setup: Antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification) are co-cultured in 96-well plates at various ratios.

  • ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the antigen-positive cells but ideally sub-lethal to the antigen-negative cells in monoculture.

  • Viability Assessment: After a set incubation period, the viability of the antigen-negative (GFP-positive) cell population is assessed using flow cytometry or high-content imaging.

  • Data Analysis: The reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates the extent of the bystander effect.

In Vivo Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living organism, typically a mouse model.[19][20][21][22]

  • Xenograft Model: Immunocompromised mice are subcutaneously implanted with human tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative cells to evaluate the bystander effect in vivo).

  • ADC Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the ADC, a vehicle control, and potentially other control ADCs, typically via intravenous injection.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.

  • Toxicity Assessment: At the end of the study, organs may be harvested for histopathological analysis to assess any potential toxicity.

Conclusion

While VX765, Emricasan, and Pralnacasan are well-characterized caspase inhibitors, their direct application as components of caspase-cleavable linkers in ADCs is not yet established in the literature. Their primary roles have been investigated as therapeutic agents in their own right for inflammatory and other diseases. The concept of caspase-cleavable linkers, however, remains an intriguing area of ADC research. The development of such ADCs would necessitate careful design to ensure linker stability in circulation and efficient cleavage by caspases specifically within the tumor microenvironment. The provided experimental workflows offer a foundational approach for the preclinical evaluation of any novel ADC, including those with innovative linker technologies. Further research is warranted to explore the full potential of targeting caspase activity in the next generation of antibody-drug conjugates.

References

A Comparative Guide to Cleavable and Non-Cleavable Antibody-Drug Conjugates: A Hypothetical Efficacy Analysis of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) featuring the cleavable MC-Val-Cit-PAB linker, with a hypothetical payload VX765, against ADCs utilizing a non-cleavable linker. As direct comparative experimental data for an MC-Val-Cit-PAB-VX765 ADC is not available in published literature, this guide will leverage data from well-characterized ADCs with similar components as surrogates. Specifically, data from ADCs using the MC-Val-Cit-PAB linker with the payload monomethyl auristatin E (MMAE) will be used to represent the cleavable linker platform, while trastuzumab emtansine (T-DM1), which employs a non-cleavable linker, will serve as the comparator. The unique mechanism of the caspase-1 inhibitor payload, VX765, will be discussed in the context of its hypothetical application in an ADC.

Mechanism of Action: A Tale of Two Linkers

The efficacy and safety profile of an ADC is critically dependent on the stability of the linker and the mechanism of payload release.

This compound: The Cleavable Approach

The MC-Val-Cit-PAB linker is designed for intracellular cleavage.[1][2] Following the binding of the ADC to its target antigen on the cell surface and subsequent internalization, the ADC is trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, such as cathepsin B, cleaves the valine-citrulline (Val-Cit) dipeptide.[1][2] This cleavage initiates the self-immolation of the p-aminobenzyl alcohol (PAB) spacer, leading to the release of the active payload, in this hypothetical case, VX765. A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[1][2]

Non-Cleavable Linker ADCs: A Reliance on Antibody Degradation

In contrast, non-cleavable linkers, such as the thioether linker used in T-DM1, do not have a specific cleavage site.[2][3] The release of the payload is entirely dependent on the complete degradation of the antibody backbone within the lysosome.[2][3] This process results in the payload being released with an attached amino acid residue from the antibody. Non-cleavable linkers offer greater stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][4] However, the released payload-amino acid adduct is typically charged and less membrane-permeable, thus limiting the bystander effect.[5][6]

Quantitative Data Comparison

To illustrate the potential differences in efficacy between these two approaches, the following tables summarize preclinical data from representative cleavable (Val-Cit-MMAE) and non-cleavable (T-DM1) ADCs.

Table 1: In Vitro Cytotoxicity

ADC PlatformCell LineTarget AntigenIC50 (ng/mL)Reference
Cleavable (cAC10-vcMMAE)Karpas 299CD302-55[7]
Non-Cleavable (T-DM1)KMCH-1HER20.031[8]
Non-Cleavable (T-DM1)Mz-ChA-1HER21.3[8]
Non-Cleavable (T-DM1)KKU-100 (low HER2)HER24.3[8]

Table 2: In Vivo Efficacy (Xenograft Models)

ADC PlatformXenograft ModelDoseTumor Growth InhibitionReference
Cleavable (Anti-CD22-Val-Cit-PBD)Human Lymphoma3 mg/kg (single dose)Tumor Regression[9]
Non-Cleavable (T-DM1)KMCH-120 mg/kg108%[8]
Non-Cleavable (T-DM1)Mz-ChA-120 mg/kg75%[8]

The VX765 Payload: A Paradigm Shift in ADC Therapy?

The hypothetical use of VX765 as an ADC payload marks a departure from traditional cytotoxic agents. VX765 is a prodrug that is converted into VRT-043198, a potent and selective inhibitor of caspase-1.[5][10] Caspase-1 is a key mediator of inflammation and pyroptosis, a form of inflammatory cell death.[11][12] By inhibiting caspase-1, VX765 can block the production of pro-inflammatory cytokines IL-1β and IL-18 and prevent pyroptosis.[10][12]

An ADC delivering VX765 could be envisioned for treating diseases where targeted cell ablation via pyroptosis or localized inflammation is a driving factor. This could include certain cancers with a strong inflammatory component or non-oncological indications. The efficacy of such an ADC would not be measured by traditional cytotoxicity but by its ability to modulate the inflammatory microenvironment and induce a more favorable therapeutic outcome.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

  • Methodology:

    • Seed target cells (both antigen-positive and antigen-negative) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

    • Prepare serial dilutions of the ADC and a control antibody.

    • Remove the culture medium and add the ADC or control antibody dilutions to the cells.

    • Incubate the plate for a period of 48 to 144 hours at 37°C.[1]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[1]

    • Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.[10]

2. Bystander Killing Assay (Co-culture Method)

  • Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

  • Methodology:

    • Genetically engineer antigen-negative cells to express a fluorescent protein (e.g., GFP) for easy identification.[10]

    • Co-culture the fluorescently labeled antigen-negative cells with antigen-positive cells at various ratios in a 96-well plate.

    • Treat the co-cultures with the ADC or control antibody.

    • After a defined incubation period, analyze the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.[13]

    • A decrease in the number of viable antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[5]

3. In Vivo Xenograft Model

  • Objective: To assess the anti-tumor efficacy of the ADC in a living organism.

  • Methodology:

    • Subcutaneously implant human tumor cells (either a single cell line or a co-implantation of antigen-positive and -negative cells for bystander effect studies) into immunocompromised mice.[14][15]

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at various doses).[15]

    • Administer the treatments intravenously at a predetermined schedule.[15]

    • Measure tumor volume and body weight regularly throughout the study.[15]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[15]

Visualizing the Mechanisms

To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Mechanism cluster_cleavable This compound (Cleavable) cluster_non_cleavable Non-Cleavable ADC ADC_cleavable ADC Antigen_cleavable Target Antigen ADC_cleavable->Antigen_cleavable Binding Endosome_cleavable Endosome Antigen_cleavable->Endosome_cleavable Internalization Lysosome_cleavable Lysosome Endosome_cleavable->Lysosome_cleavable Trafficking Payload_cleavable VX765 Lysosome_cleavable->Payload_cleavable Cathepsin B Cleavage Neighbor_cleavable Neighboring Cell Payload_cleavable->Neighbor_cleavable Diffusion Effect_cleavable Anti-inflammatory / Anti-pyroptotic Effect Payload_cleavable->Effect_cleavable Inhibition of Caspase-1 Bystander_cleavable Bystander Effect Neighbor_cleavable->Bystander_cleavable ADC_non ADC Antigen_non Target Antigen ADC_non->Antigen_non Binding Endosome_non Endosome Antigen_non->Endosome_non Internalization Lysosome_non Lysosome Endosome_non->Lysosome_non Trafficking Payload_non Payload-Amino Acid Lysosome_non->Payload_non Antibody Degradation Effect_non Cytotoxic Effect Payload_non->Effect_non

Figure 1: Mechanism of action for cleavable vs. non-cleavable ADCs.

Signaling_Pathway cluster_pathway VX765 Signaling Pathway Inflammasome Inflammasome Activation (e.g., NLRP3) ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage VX765 VX765 (VRT-043198) VX765->Casp1 Inhibition IL1B IL-1β ProIL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Figure 2: VX765 mechanism of action via caspase-1 inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start_vitro Seed Cells cytotoxicity Cytotoxicity Assay (Antigen +/-) start_vitro->cytotoxicity bystander Bystander Assay (Co-culture) start_vitro->bystander treatment Treat with ADC cytotoxicity->treatment bystander->treatment incubation Incubate treatment->incubation analysis_cyto MTT Assay & IC50 Calculation incubation->analysis_cyto analysis_bystander Flow Cytometry / Microscopy incubation->analysis_bystander start_vivo Implant Tumor Cells in Mice tumor_growth Allow Tumor Growth start_vivo->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment_vivo Treat with ADC randomize->treatment_vivo monitor Monitor Tumor Volume & Body Weight treatment_vivo->monitor endpoint Endpoint Analysis (Tumor Weight, etc.) monitor->endpoint

Figure 3: General experimental workflow for ADC efficacy testing.

References

A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][] The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy, stability, and safety of an ADC.[3][4][5] This guide provides a side-by-side comparison of different ADC linker technologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to ADC Linker Technologies

The ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[6][][] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the cytotoxic payload.[4][] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.[9][10][11]

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione concentrations, or specific enzymes.[10][11][12] This allows for the release of the payload in its active form.

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell.[10][11] The payload is released with the linker and a fragment of the antibody still attached.

The choice of linker technology significantly impacts the ADC's therapeutic index, influencing its stability, efficacy, and potential for bystander killing—a phenomenon where the released payload can kill neighboring antigen-negative tumor cells.[11][13]

Comparative Data on Linker Performance

The selection of a linker technology is a critical decision in ADC design, directly impacting its therapeutic window. The following tables summarize quantitative data on the performance of different linker types based on key characteristics.

Table 1: Comparison of Cleavable and Non-Cleavable Linker Characteristics

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Enzymatic cleavage, pH-dependent hydrolysis, or reductionProteolytic degradation of the antibody
Plasma Stability Generally lower, with a higher risk of premature payload release[14][15]Generally higher, leading to a more favorable pharmacokinetic profile[10][15]
Bystander Effect High potential, as the released payload can diffuse to adjacent cells[][11][13]Limited, as the payload is released intracellularly and is often less membrane-permeable[15]
Efficacy Can be highly effective, especially in heterogeneous tumorsPotent against target cells, but may be less effective in tumors with varied antigen expression
Toxicity Higher risk of off-target toxicity due to premature payload release[14]Generally lower off-target toxicity, leading to a wider therapeutic window[10][16]
Examples Valine-citrulline (vc), Hydrazone, DisulfideThioether (e.g., SMCC)[9][10]

Table 2: Performance Data of Specific Linker Chemistries

Linker TypeRelease TriggerPlasma Half-life (Example)In Vitro Cytotoxicity (IC50)Key Considerations
Valine-Citrulline (Peptide) Cathepsin B (lysosomal protease)[10][11]High stability in plasma[9]Low nanomolar rangeSusceptible to cleavage by other proteases, potentially leading to off-target toxicity.
Hydrazone (pH-sensitive) Low pH (endosomes/lysosomes)[10][11]~4.4 hours at pH 5, 183 hours at pH 7.4[15]Low to mid-nanomolar rangeCan be unstable in systemic circulation, leading to premature drug release.[10]
Disulfide (Redox-sensitive) High Glutathione concentration (intracellular)[10][11]Variable, can be unstableLow nanomolar rangeSusceptible to reduction in the bloodstream, potentially causing off-target effects.
Thioether (Non-cleavable) Antibody degradation[10]High, mirrors the antibody's half-lifeLow to mid-nanomolar rangeEfficacy is dependent on efficient internalization and lysosomal trafficking of the ADC.[10]

Key Experimental Protocols

The evaluation of ADC linker technologies relies on a series of well-defined in vitro and in vivo assays. Below are outlines of key experimental protocols.

ADC Plasma Stability Assay

This assay is crucial for determining the stability of the ADC and the rate of premature payload release in circulation.[6][17][18]

  • Objective: To measure the amount of intact ADC and released payload over time in plasma from different species (e.g., human, mouse, cynomolgus monkey).[19][20]

  • Methodology:

    • Incubate the ADC in plasma at 37°C.[6]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[19]

    • Separate the ADC from plasma components, often using immunoaffinity capture.[20]

    • Quantify the average drug-to-antibody ratio (DAR) of the intact ADC using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC).[17][21]

    • Quantify the concentration of released payload in the plasma supernatant using LC-MS/MS.[6][22]

  • Data Analysis: Plot the average DAR and free payload concentration over time to determine the ADC's plasma half-life and the rate of drug deconjugation.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.[23][24]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.[23][24][25]

  • Methodology:

    • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[26]

    • Treat the cells with a serial dilution of the ADC and incubate for a defined period (e.g., 72-120 hours).[24][26]

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[23][24][27]

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. A lower IC50 indicates higher potency.

Bystander Killing Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[28][29]

  • Objective: To quantify the cytotoxic effect of the ADC on antigen-negative cells when co-cultured with antigen-positive cells.[29]

  • Methodology:

    • Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells.[23]

    • Treat the co-culture with the ADC.

    • After a set incubation period, measure the viability of the antigen-negative cell population using flow cytometry or high-content imaging.[27]

    • Alternatively, a conditioned medium transfer assay can be performed where the medium from ADC-treated antigen-positive cells is transferred to a culture of antigen-negative cells.[30]

  • Data Analysis: Compare the viability of antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to quantify the bystander effect.

Visualizing ADC Mechanisms and Workflows

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, from target binding to payload-induced cell death.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage / Antibody Degradation Death Apoptosis / Cell Death Payload->Death 5. Cytotoxicity Bystander Bystander Cell Payload->Bystander 6. Bystander Effect (for cleavable linkers) ADC_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation A1 Antibody Selection A4 Bioconjugation A1->A4 A2 Payload Selection A2->A4 A3 Linker Selection (Cleavable vs. Non-cleavable) A3->A4 B1 DAR Measurement (HIC, LC-MS) A4->B1 B2 Purity & Aggregation (SEC) A4->B2 C1 Plasma Stability Assay B1->C1 B2->C1 C2 Cytotoxicity Assay (IC50) C1->C2 C3 Bystander Effect Assay C2->C3 C4 In Vivo Efficacy Studies (Xenograft Models) C3->C4 C5 Toxicology Studies C4->C5 Linker_Classification cluster_main cluster_cleavable_types cluster_noncleavable_types Linkers ADC Linkers Cleavable Cleavable Linkers Linkers->Cleavable NonCleavable Non-Cleavable Linkers Linkers->NonCleavable pH pH-Sensitive (e.g., Hydrazone) Cleavable->pH Enzyme Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzyme Redox Redox-Sensitive (e.g., Disulfide) Cleavable->Redox Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

References

A Tale of Two Payloads: Comparative Analysis of MC-Val-Cit-PAB-MMAE and MC-Val-Cit-PAB-VX765 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy. This guide provides a detailed comparison of two distinct ADC constructs: MC-Val-Cit-PAB-MMAE, a clinically validated and potent anti-mitotic agent, and MC-Val-Cit-PAB-VX765, a novel conjugate leveraging a caspase-1 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the divergent mechanisms and cytotoxic potentials of these two approaches.

Executive Summary

This comparison reveals a significant disparity in the available cytotoxic data and the fundamental therapeutic strategies of the two ADCs. MC-Val-Cit-PAB-MMAE is a well-established cytotoxic agent with extensive data demonstrating its potent, direct cell-killing capabilities across a wide range of cancer cell lines. In contrast, this compound represents a more recent and less explored strategy, with a primary mechanism centered on modulating the tumor microenvironment through caspase-1 inhibition rather than direct cytotoxicity. At present, direct comparative cytotoxicity data for this compound is not available in the public domain, reflecting its nascent stage in ADC development.

Data Presentation: A Comparative Overview

Quantitative data on the cytotoxicity of MC-Val-Cit-PAB-MMAE is abundant in scientific literature. The half-maximal inhibitory concentration (IC50) of MMAE-based ADCs is consistently reported in the nanomolar to picomolar range, underscoring its high potency. For this compound, however, there is a notable absence of published in vitro cytotoxicity data in the context of direct cancer cell killing.

Table 1: Comparative Cytotoxicity Data

FeatureMC-Val-Cit-PAB-MMAEThis compound
Payload Monomethyl Auristatin E (MMAE)VX765 (Belnacasan)
Mechanism of Action Microtubule inhibitor, inducing cell cycle arrest and apoptosis.[1][2]Caspase-1 inhibitor, modulating inflammation and pyroptosis.[3]
Reported IC50 Range pM to nM in various cancer cell lines.[4][5]No direct cytotoxicity data available.
Primary Therapeutic Rationale Direct killing of cancer cells.Modulation of the tumor microenvironment, potential for combination therapies.

Experimental Protocols

The following outlines a standard experimental protocol for assessing the in vitro cytotoxicity of ADCs, which would be applicable for generating comparative data for the two molecules.

In Vitro Cytotoxicity Assay Protocol

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with serial dilutions of the ADC (MC-Val-Cit-PAB-MMAE or this compound) for a predetermined duration, typically 72 to 96 hours.

  • Cell Viability Assessment: Following incubation, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are measured using a plate reader. The data is then normalized to untreated control cells, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Signaling Pathways and Mechanisms of Action

The fundamental difference between the two ADCs lies in their distinct molecular mechanisms, as illustrated in the following diagrams.

MMAE_Mechanism Mechanism of Action: MC-Val-Cit-PAB-MMAE ADC MC-Val-Cit-PAB-MMAE ADC TumorCell Tumor Cell ADC->TumorCell Binds to Tumor Antigen Endocytosis Endocytosis TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome FreeMMAE Free MMAE Lysosome->FreeMMAE Cleavage by Cathepsin B CathepsinB Cathepsin B Tubulin Tubulin FreeMMAE->Tubulin Inhibits Polymerization MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: MC-Val-Cit-PAB-MMAE mechanism of action.

VX765_Mechanism Mechanism of Action: this compound ADC This compound ADC TumorCell Tumor Cell or Immune Cell ADC->TumorCell Binds to Target Antigen Endocytosis Endocytosis TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome FreeVX765 Free VX765 Lysosome->FreeVX765 Cleavage by Cathepsin B CathepsinB Cathepsin B Caspase1 Caspase-1 FreeVX765->Caspase1 Inhibits IL1b Active IL-1β Caspase1->IL1b Cleaves IL18 Active IL-18 Caspase1->IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound proposed mechanism of action.

Experimental Workflow

The general workflow for evaluating and comparing the cytotoxicity of these two ADCs would follow a standardized preclinical assessment pipeline.

ADC_Comparison_Workflow Experimental Workflow for ADC Cytotoxicity Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Conjugation of Payloads to Antibody Characterization DAR & Purity Analysis Synthesis->Characterization CellLineSelection Select Target-Positive & Negative Cell Lines Characterization->CellLineSelection CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellLineSelection->CytotoxicityAssay IC50 IC50 Determination CytotoxicityAssay->IC50 Xenograft Xenograft/PDX Model Development IC50->Xenograft Treatment ADC Administration Xenograft->Treatment TumorGrowth Tumor Growth Inhibition Measurement Treatment->TumorGrowth ComparativeAnalysis Head-to-Head Comparison of Efficacy & Toxicity TumorGrowth->ComparativeAnalysis

Caption: A generalized workflow for ADC comparison.

Conclusion

The comparison between MC-Val-Cit-PAB-MMAE and this compound highlights two divergent strategies in ADC design. MMAE represents a direct and potent cytotoxic approach, aiming to maximize cancer cell killing. In contrast, VX765 offers a more nuanced, immunomodulatory approach by targeting caspase-1. While the cytotoxic potential of MMAE-based ADCs is well-documented, the efficacy of a VX765-based ADC in a cancer setting remains to be elucidated through further preclinical studies. Future research should focus on generating direct comparative data to fully understand the therapeutic potential of these distinct ADC payloads.

References

A Comparative Guide to MC-Val-Cit-PAB-VX765: In Vitro and In Vivo Correlation of Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the caspase-1 inhibitor VX-765 and its potential conjugate with the MC-Val-Cit-PAB linker. It is intended for researchers, scientists, and drug development professionals interested in the targeted delivery of caspase inhibitors. The following sections detail the individual components, the rationale for their conjugation, and a comparison of their expected biological activities based on available data.

Introduction to VX-765 (Belnacasan)

VX-765, also known as Belnacasan, is an orally bioavailable prodrug that is rapidly converted in the body to its active form, VRT-043198.[1][2][3][4] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, enzymes that play a crucial role in the inflammatory process.[1][5] Caspase-1 is responsible for the processing and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][6] By inhibiting caspase-1, VX-765 effectively reduces the release of these cytokines, thereby exerting anti-inflammatory effects.[1][3] It has shown efficacy in various preclinical models of inflammatory diseases.[1][2][3]

The MC-Val-Cit-PAB Linker: A Tool for Targeted Delivery

The MC-Val-Cit-PAB linker is a well-characterized, enzymatically cleavable linker system commonly used in the development of Antibody-Drug Conjugates (ADCs).[7][8][][10][11] Its key feature is the valine-citrulline (Val-Cit) dipeptide, which is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells and inflammatory microenvironments.[7][8][]

The components of the linker are:

  • MC (Maleimidocaproyl): A maleimide group that allows for covalent conjugation to thiol groups (e.g., on an antibody).

  • Val-Cit (Valine-Citrulline): The dipeptide substrate for cathepsin B.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the conjugated drug in its unmodified, active form.[11]

MC-Val-Cit-PAB-VX765: A Targeted Approach to Caspase Inhibition

The conjugation of VX-765 to the MC-Val-Cit-PAB linker creates a system for targeted delivery of the caspase inhibitor. While specific experimental data for this conjugate is limited in the public domain, its properties can be inferred from its components. This conjugate is designed to be attached to a targeting moiety, such as an antibody, to direct VX-765 to specific cells or tissues.

Rationale for Conjugation:
  • Enhanced Specificity: By attaching VX-765 to a targeting antibody, its delivery can be restricted to cells expressing the target antigen, potentially reducing off-target side effects.

  • Controlled Release: The cathepsin B-cleavable linker ensures that the active drug is released primarily within the lysosomal compartment of target cells, where cathepsin B is abundant.

  • Improved Therapeutic Index: The combination of targeted delivery and controlled release can lead to a higher concentration of the active drug at the site of action, potentially improving efficacy and reducing the required dose.

Comparative Data

The following tables summarize the known quantitative data for VX-765 and its active form, VRT-043198. Data for the this compound conjugate is largely theoretical and based on the properties of its components.

Table 1: In Vitro Potency of VX-765 Active Metabolite (VRT-043198)
TargetAssayIC50 / KiReference
Caspase-1Enzyme AssayKi < 0.8 nM[5]
Caspase-4Enzyme AssayKi < 0.6 nM[5]
Caspase-1Purified EnzymeIC50 = 0.2 nM[12]
Caspase-4Purified EnzymeIC50 = 14.5 nM[12]
Caspase-5Purified EnzymeIC50 = 10.6 nM[12]
Caspase-3, -6, -7, -8, -9Enzyme Assays100- to 10,000-fold selectivity[3]
Table 2: In Vivo Efficacy of VX-765
Animal ModelDosingEffectReference
Collagen-Induced Arthritis (mouse)100 mg/kg~60% inhibition of LPS-induced IL-1β production[5]
Collagen-Induced Arthritis (mouse)Not specifiedSignificantly reduced paw inflammation[2]
LPS-induced cytokine secretion (mouse)Orally administeredInhibited cytokine secretion[3]
Myocardial Ischemia-Reperfusion (rat)16 mg/kg, i.v.Significantly reduced infarct size[2]
Menopause model (mouse)25 or 50 mg/kgAmeliorated depression- and anxiety-like behavior[2]

Experimental Protocols

In Vitro Caspase Activity Assay

This protocol describes a general method for determining the inhibitory activity of a compound against purified caspase enzymes.

  • Reagents and Materials:

    • Purified recombinant human caspase-1, -4, etc.

    • Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for caspase-1).

    • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).

    • Test compounds (VX-765, VRT-043198, or released VX-765 from the conjugate).

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add a fixed concentration of the purified caspase enzyme to each well of the microplate.

    • Add the serially diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Model of Inflammation (LPS Challenge)

This protocol outlines a common method to assess the anti-inflammatory activity of a compound in vivo.

  • Animals and Housing:

    • Use appropriate rodent models (e.g., C57BL/6 mice).

    • House animals in a controlled environment with access to food and water ad libitum.

    • Acclimatize animals for at least one week before the experiment.

  • Experimental Groups:

    • Vehicle control group.

    • VX-765 treated group (positive control).

    • This compound conjugate (linked to a relevant or irrelevant antibody) treated group.

  • Procedure:

    • Administer the test compounds (e.g., orally or intravenously) at predetermined doses and time points before the inflammatory challenge.

    • Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS).

    • At a specified time after LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or other appropriate methods.

    • Isolate serum or plasma from the blood samples.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in the serum/plasma using ELISA or a multiplex cytokine assay.

    • Compare the cytokine levels between the different treatment groups to determine the efficacy of the compounds in reducing the inflammatory response.

Visualizations

Caspase-1 Signaling Pathway

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Recognized by Inflammasome Inflammasome Assembly PRR->Inflammasome Initiates Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis VX765 VX-765 (VRT-043198) VX765->Casp1 Inhibits

Caption: The Caspase-1 signaling pathway and the inhibitory action of VX-765.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start acclimatize Animal Acclimatization (e.g., C57BL/6 mice) start->acclimatize grouping Group Allocation (Vehicle, VX-765, Conjugate) acclimatize->grouping treatment Compound Administration (Oral, IV, etc.) grouping->treatment challenge Inflammatory Challenge (e.g., LPS injection) treatment->challenge sampling Blood/Tissue Collection challenge->sampling analysis Cytokine Analysis (ELISA, Multiplex) sampling->analysis end End analysis->end

Caption: A generalized workflow for evaluating in vivo anti-inflammatory efficacy.

Logical Relationship of this compound Action

ADC_Action_Logic ADC Targeted Conjugate (e.g., Antibody-MC-Val-Cit-PAB-VX765) TargetCell Target Cell (e.g., Tumor or Immune Cell) ADC->TargetCell Binds to Release VX-765 Release Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Contains CathepsinB->ADC Cleaves Val-Cit Linker in Lysosome Caspase1 Caspase-1 Release->Caspase1 Inhibits Inhibition Inhibition of Inflammation Caspase1->Inhibition Leads to

Caption: The mechanism of action for a targeted this compound conjugate.

References

Benchmarking MC-Val-Cit-PAB-VX765: A Comparative Analysis Against Established Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antibody-drug conjugate (ADC) candidate, MC-Val-Cit-PAB-VX765, against established and clinically approved ADCs. The objective is to offer a data-driven benchmark of its potential efficacy, safety, and mechanism of action. Due to the limited availability of direct preclinical data for this compound, this comparison leverages information on its constituent components—the MC-Val-Cit-PAB linker and the caspase-1 inhibitor payload VX765—and draws parallels with ADCs sharing similar characteristics.

Executive Summary

This compound is an investigational ADC comprising a monoclonal antibody conjugated to the caspase-1 inhibitor VX765 via a cathepsin-cleavable linker. This design aims to induce pyroptosis, a highly inflammatory form of programmed cell death, specifically in antigen-expressing tumor cells. This guide benchmarks its theoretical potential against four established ADCs:

  • Adcetris® (Brentuximab vedotin): Targets CD30 and utilizes a Val-Cit linker with the microtubule-disrupting agent MMAE.

  • Enhertu® (Trastuzumab deruxtecan): Targets HER2 and employs a cleavable linker to deliver a potent topoisomerase I inhibitor, deruxtecan.

  • Trodelvy® (Sacituzumab govitecan): Targets Trop-2 and delivers the topoisomerase I inhibitor SN-38 via a hydrolyzable linker.

  • Kadcyla® (Ado-trastuzumab emtansine): Targets HER2 and uses a non-cleavable linker to deliver the microtubule inhibitor DM1.

Data Presentation: A Comparative Overview

The following tables summarize key preclinical data for the established ADCs to provide a benchmark for the anticipated performance of this compound.

Table 1: In Vitro Cytotoxicity of Established ADCs
ADCTarget AntigenPayloadCell LineIC50Citation
Adcetris® CD30MMAEHodgkin Lymphoma cells< 10 ng/mL[1]
Anaplastic Large Cell Lymphoma cells< 10 ng/mL[1]
GCT27 (CD30-positive germ cell tumor)219.5 ng/mL[2]
Enhertu® HER2DeruxtecanGastric cancer cell lines (HER2-positive)Calculated in 63.3% of 49 cell lines[3]
Trodelvy® Trop-2SN-38Not specifiedNot specified
Kadcyla® HER2DM1Not specifiedNot specified
Table 2: In Vivo Efficacy of Established ADCs in Xenograft Models
ADCTumor ModelDosing RegimenOutcomeCitation
Adcetris® Hodgkin Lymphoma XenograftDose-dependentTumor regression and prolonged survival[4]
Enhertu® HER2-positive Breast Cancer Brain Metastases PDXNot specifiedInhibited tumor growth and prolonged survival[5]
NCI-N87 (gastric cancer)10 mg/kgSignificant tumor growth inhibition[6]
Trodelvy® Triple-Negative Breast Cancer XenograftNot specifiedReduced tumor growth[2]
Kadcyla® HER2-positive Breast Tumor ModelsNot specifiedComplete tumor regression in Herceptin-responsive models; >90% tumor reduction in Herceptin-resistant models[7]
Table 3: Preclinical Toxicity and Pharmacokinetics of Established ADCs
ADCKey Toxicity Findings (Preclinical)Pharmacokinetic ProfileCitation
Adcetris® Dose-limiting toxicity at 3.6 mg/kg (febrile neutropenia)Not specified[8]
Enhertu® Not specifiedNot specified
Trodelvy® Endometrial atrophy, uterine hemorrhage, increased follicular atresia in monkeys at ≥60 mg/kgNot specified[9]
Kadcyla® Hepatotoxicity, thrombocytopenia, anemia in monkeys. Toxicities primarily mediated by DM1.Half-life of ~4 days. Clearance of 0.68 L/day.[5][7]

Mechanism of Action: this compound

The proposed mechanism of action for this compound involves a multi-step process designed for targeted cell killing.

MC_Val_Cit_PAB_VX765_Mechanism_of_Action ADC This compound ADC TumorCell Antigen-Expressing Tumor Cell ADC->TumorCell 1. Binding to cell surface antigen VX765 Released VX765 ADC->VX765 5. Payload Release Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->ADC 4. Linker Cleavage Caspase1 Caspase-1 VX765->Caspase1 6. Inhibition ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage IL1b Active IL-1β ProIL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis Inflammatory Cytokine Release IL18 Active IL-18 ProIL18->IL18 IL18->Pyroptosis Inflammatory Cytokine Release GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms GSDMD_N->Pyroptosis Induces

Mechanism of action for this compound.

The ADC binds to a specific antigen on the tumor cell surface and is internalized. Inside the cell, the Val-Cit linker is cleaved by cathepsin B, an enzyme overexpressed in many tumors, releasing the VX765 payload. VX765 is a pro-drug that is converted to its active form, VRT-043198, which then inhibits caspase-1. Inhibition of caspase-1 prevents the maturation of pro-inflammatory cytokines IL-1β and IL-18 and leads to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and a form of inflammatory cell death known as pyroptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in ADC characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment cluster_measurement Measurement cluster_analysis Data Analysis CellCulture 1. Culture Antigen- Positive & Negative Cell Lines SerialDilution 2. Prepare Serial Dilutions of ADC CellCulture->SerialDilution Seeding 3. Seed Cells in 96-well Plates SerialDilution->Seeding Treatment 4. Add ADC Dilutions to Wells Seeding->Treatment Incubation 5. Incubate for 72-96 hours Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan 7. Incubate to Allow Formazan Crystal Formation MTT_add->Formazan Solubilize 8. Solubilize Crystals Formazan->Solubilize Absorbance 9. Measure Absorbance at 570 nm Solubilize->Absorbance IC50_calc 10. Calculate IC50 Values Absorbance->IC50_calc

A generalized workflow for an in vitro cytotoxicity assay.

  • Cell Seeding: Cancer cells (both antigen-positive and antigen-negative for control) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The ADC is serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for a period of 72 to 96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a plate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each ADC concentration, and the IC50 value is calculated.

In Vivo Efficacy Study (Xenograft Model)

These studies assess the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially benchmark ADCs.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.[8]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in the bloodstream.

  • Incubation: The ADC is incubated in plasma from different species (e.g., mouse, rat, monkey, human) at 37°C.

  • Time Points: Aliquots are taken at various time points over a set period.

  • Analysis: The concentration of the intact ADC and any released payload is quantified using methods such as ELISA or LC-MS.

  • Half-life Calculation: The data is used to determine the half-life of the ADC in plasma. The Val-Cit linker is known to be stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma, a critical consideration for preclinical to clinical translation.

Concluding Remarks

This compound represents a novel approach to ADC therapy by aiming to induce pyroptosis in cancer cells. While direct comparative data is not yet available, the known properties of its components suggest a potent and targeted anti-tumor effect. The Val-Cit linker is a well-established component of successful ADCs, offering stable circulation and efficient intracellular payload release. The caspase-1 inhibitor payload, VX765, has the potential to trigger a highly immunogenic form of cell death, which could lead to a robust anti-tumor immune response.

Further preclinical studies are essential to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound and to definitively benchmark its performance against the established ADCs detailed in this guide. Researchers and drug development professionals should closely monitor the emergence of such data to evaluate the clinical potential of this promising therapeutic candidate.

References

A Comparative Guide to the Cross-Reactivity of MC-Val-Cit-PAB-VX765 ADC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent payloads directly to specific cells, thereby maximizing efficacy while minimizing systemic toxicity.[1][2] An ADC is comprised of a monoclonal antibody, a chemical linker, and a biologically active payload.[1] This guide provides a comparative analysis of the theoretical cross-reactivity profile of a hypothetical ADC, MC-Val-Cit-PAB-VX765, which utilizes the caspase-1 inhibitor VX765 as its payload.

The cross-reactivity of an ADC is a critical parameter evaluated during preclinical development. It refers to the binding of the ADC to unintended targets or tissues, which can lead to off-target toxicity.[3][4] This evaluation is essential for predicting potential adverse events and ensuring the safety of the therapeutic candidate.[5][6] This analysis will compare the VX765-based ADC with an established ADC that uses a similar linker system to highlight key differences and potential challenges.

The MC-Val-Cit-PAB component is a widely used enzyme-cleavable linker system.[7] It is designed to be stable in circulation and release its payload upon internalization into target cells, where it is cleaved by lysosomal proteases like cathepsin B.[7][8] However, this linker is known to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase (NE) and carboxylesterase Ces1C, which can lead to off-target payload release and associated toxicities.[7][9]

The payload, VX765 (Pralnacasan), is a selective inhibitor of caspase-1, an enzyme central to the innate immune response that mediates the activation of pro-inflammatory cytokines.[10][11] Unlike traditional cytotoxic payloads that induce cell death, VX765 modulates an inflammatory pathway, presenting a unique profile for potential off-target effects.

Comparative Analysis

To contextualize the potential cross-reactivity of this compound, it is compared with Brentuximab Vedotin (Adcetris®), an FDA-approved ADC employing a Val-Cit linker attached to the potent cytotoxic agent, monomethyl auristatin E (MMAE).

FeatureThis compound ADC (Hypothetical) Brentuximab Vedotin (Adcetris®) Significance for Cross-Reactivity
Antibody Target Undefined (Assumed to be a specific cell-surface antigen)CD30 (Primarily expressed on lymphocytes in certain lymphomas)The antibody's specificity is the primary determinant of on-target, off-tumor toxicity. Binding to the target antigen expressed at low levels on healthy tissues can cause toxicity.[4][12]
Payload VX765 (Pralnacasan)Monomethyl Auristatin E (MMAE)VX765 is a selective caspase-1 inhibitor (anti-inflammatory). MMAE is a highly potent microtubule inhibitor (cytotoxic).[13][14]
Payload Mechanism Inhibits caspase-1, blocking the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[10][11]Inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[1][12]The payload's mechanism dictates the nature of off-target toxicity. VX765 toxicity would likely be immune-related, while MMAE toxicity affects proliferating cells (e.g., bone marrow, GI tract).[12][13]
Linker System Maleimidocaproyl-Valine-Citrulline-PABCMaleimidocaproyl-Valine-Citrulline-PABCIdentical linker chemistry implies shared risks of premature cleavage in plasma by enzymes like neutrophil elastase, leading to systemic exposure to the payload.[7][9]
Key Cross-Reactivity Risks 1. On-Target, Off-Tumor: Toxicity in normal tissues expressing the target antigen. 2. Antibody Off-Target: Binding of the antibody to unintended proteins. 3. Linker Instability: Premature release of VX765 in circulation due to cleavage by neutrophil elastase or other proteases, potentially causing systemic immunosuppression or unforeseen effects in immune cells.[8][9] 4. Payload-mediated: Effects on healthy cells with high caspase-1 activity.1. On-Target, Off-Tumor: Known toxicities in CD30-expressing healthy lymphocytes. 2. Antibody Off-Target: Minimal reported off-target binding. 3. Linker Instability: Premature release of MMAE is a known risk, contributing to off-target toxicities like neutropenia and peripheral neuropathy.[13] 4. Bystander Effect: Membrane-permeable MMAE can kill neighboring antigen-negative cells.[4]

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of ADC cross-reactivity involves a combination of in vitro and in vivo studies, guided by regulatory frameworks such as the ICH S6 guidelines.[5][15]

In Vitro Tissue Cross-Reactivity (TCR) Study

Objective: To identify potential on-target and off-target binding of the ADC's monoclonal antibody component to a comprehensive panel of normal human tissues.[6][15]

Methodology:

  • Tissue Panel: A panel of 32-38 normal human tissues, snap-frozen to preserve antigen integrity, is used.[6][16]

  • Reagents: The test article (biotinylated this compound ADC), a negative control (biotinylated isotype-matched IgG), and a positive control (if available) are prepared.

  • Immunohistochemistry (IHC):

    • Cryosections of each tissue are prepared.

    • Sections are incubated with the test ADC and control antibodies at multiple concentrations.

    • Binding is detected using a sensitive visualization system (e.g., streptavidin-horseradish peroxidase).

    • A pathologist evaluates the staining pattern, intensity, and cellular localization.

  • Analysis: The binding profile of the ADC is meticulously documented. Any specific, unintended binding is flagged as potential off-target cross-reactivity, which requires further investigation to assess the risk of clinical toxicity.[16]

Linker Stability Assay

Objective: To determine the stability of the Val-Cit linker and the rate of premature payload release in a biologically relevant matrix.

Methodology:

  • Incubation: The this compound ADC is incubated in human and relevant animal species plasma for various time points (e.g., 0, 24, 72, 168 hours) at 37°C.

  • Sample Analysis: At each time point, samples are analyzed using techniques such as ELISA (to measure intact ADC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload (VX765).

  • Data Interpretation: The rate of payload release is calculated to determine the ADC's plasma half-life and predict the potential for systemic exposure to the free drug.

In Vivo Toxicology Studies

Objective: To evaluate the complete toxicity profile of the ADC, including on-target and off-target effects, in a relevant animal model.

Methodology:

  • Species Selection: A pharmacologically relevant species is chosen, typically a non-human primate (e.g., cynomolgus monkey), based on target homology and similar tissue cross-reactivity profiles to humans.[2][5]

  • Study Design: Animals receive escalating doses of the ADC intravenously. A control group receives a vehicle.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and hematology and clinical chemistry parameters.

  • Toxicokinetics: Blood samples are collected to measure the concentration of total antibody, intact ADC, and free payload over time.

  • Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive panel of tissues is examined microscopically to identify any pathological changes.

Visualizations

G cluster_circulation Systemic Circulation cluster_target_cell Target Cell ADC_circ ADC (this compound) receptor Target Antigen ADC_circ->receptor Binding (On-Target) NE Neutrophil Elastase (NE) free_VX765 Free VX765 (Payload) endosome Endosome lysosome Lysosome caspase1 Caspase-1 cytokines IL-1β / IL-18 (Inflammation)

G start Start: Obtain Human & Animal Tissue Panels prep Prepare Biotinylated ADC & Isotype Control start->prep section Cryosection Frozen Tissues prep->section stain Immunohistochemical (IHC) Staining (ADC vs. Control) section->stain wash Wash & Add Detection Reagent (e.g., SA-HRP) stain->wash eval Pathologist Evaluation: - Staining Intensity - Cellular Localization - Distribution wash->eval report Generate Cross-Reactivity Report: Identify On-Target & Off-Target Binding eval->report

References

Assessing the Bystander Effect of MC-Val-Cit-PAB-VX765: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential bystander effect of a hypothetical antibody-drug conjugate (ADC), MC-Val-Cit-PAB-VX765. The analysis is based on the individual properties of its components: the MC-Val-Cit-PAB linker and the caspase-1 inhibitor payload, VX765. A comparison with established ADC technologies is presented to contextualize its potential performance.

Introduction to the Bystander Effect in ADCs

The bystander effect is a critical attribute of some ADCs, enabling the killing of antigen-negative tumor cells located near antigen-positive cells.[1][] This phenomenon is particularly important in treating heterogeneous tumors where antigen expression can be varied.[3][4] The effect relies on the ADC's ability to release a cell-permeable payload that can diffuse from the target cell and affect adjacent cells.[][5] Key determinants of a potent bystander effect are the linker's cleavability and the payload's ability to traverse cell membranes.[1][6]

Analysis of this compound Components

The proposed ADC, this compound, combines a well-characterized cleavable linker with an anti-inflammatory payload.

Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-Val-Cit-PAB)

The MC-Val-Cit-PAB linker is a widely used, enzyme-cleavable linker in ADC development.[7][8] Its Valine-Citrulline (Val-Cit) dipeptide motif is specifically designed to be cleaved by cathepsin B, an enzyme abundant in the lysosomes of tumor cells.[5][7] Following cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes self-immolation to release the payload.[7] This intracellular release mechanism is a prerequisite for a potential bystander effect.[5]

Payload: VX765 (Belnacasan)

VX765 is a prodrug that is converted in the body to VRT-043198, a potent inhibitor of caspase-1.[9][10] Caspase-1 is a key enzyme in the inflammasome pathway, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18, and for inducing a form of inflammatory cell death called pyroptosis.[9][11] VX765 has demonstrated anti-inflammatory properties in various preclinical models.[10][12]

Another important consideration is the payload's mechanism of action. Traditional ADC payloads are highly cytotoxic agents that induce apoptosis or DNA damage in rapidly dividing cancer cells.[][13] VX765, being a caspase-1 inhibitor, is not cytotoxic in the conventional sense. Instead, it modulates inflammatory pathways.[14][15] Therefore, its "bystander effect" would likely manifest as a modulation of the tumor microenvironment rather than direct killing of adjacent tumor cells.

Comparative Analysis

The potential bystander effect of this compound can be benchmarked against other ADCs with known bystander effect profiles.

FeatureThis compound (Hypothetical)Trastuzumab deruxtecan (T-DXd)Trastuzumab emtansine (T-DM1)
Linker Type Cathepsin B-cleavable (Val-Cit)Topoisomerase I-cleavable (GGFG)Non-cleavable (SMCC)
Payload VX765 (Caspase-1 inhibitor)DXd (Topoisomerase I inhibitor)DM1 (Tubulin inhibitor)
Payload Permeability Unknown, potentially moderateHighLow (due to charged metabolite)
Bystander Effect Possible, but likely immunomodulatoryPotentNegligible[16]
Mechanism of Action Inhibition of inflammasome pathwayDNA damageInhibition of microtubule polymerization

Experimental Protocols for Assessing Bystander Effect

To empirically determine the bystander effect of an ADC like this compound, the following experimental setups are recommended:

In Vitro Co-culture Bystander Assay

This assay evaluates the effect of the ADC on antigen-negative cells when co-cultured with antigen-positive cells.[17][18][19]

Methodology:

  • Cell Line Preparation:

    • Antigen-positive cells (e.g., a cell line overexpressing the target antigen).

    • Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP) for easy identification.[18]

  • Co-culture: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: Treat the co-cultures with a range of concentrations of the ADC. A concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture should be included.[5]

  • Analysis: After a suitable incubation period (e.g., 72-96 hours), assess the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging.[19] A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the released payload is stable enough to be secreted into the medium and affect distant cells.[17]

Methodology:

  • Conditioned Medium Generation:

    • Treat antigen-positive cells with the ADC for a defined period (e.g., 48 hours).

    • Collect the culture supernatant (conditioned medium), which will contain any released payload.

  • Treatment of Antigen-Negative Cells:

    • Culture antigen-negative cells separately.

    • Treat these cells with the collected conditioned medium.

  • Analysis: Assess the viability of the antigen-negative cells after incubation with the conditioned medium. A decrease in viability suggests that a stable, cell-permeable payload was released.

Visualizing the Pathways

Signaling Pathway of VX765 Action

G cluster_adc Antigen-Positive Cell cluster_inflammasome Inflammasome Pathway cluster_bystander Antigen-Negative Cell ADC This compound Lysosome Lysosome ADC->Lysosome Internalization CathepsinB Cathepsin B Lysosome->CathepsinB activates VX765_active VRT-043198 (Active VX765) CathepsinB->VX765_active cleaves linker, releases payload Caspase1 Caspase-1 VX765_active->Caspase1 inhibits VX765_bystander VRT-043198 VX765_active->VX765_bystander diffusion (if permeable) Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Caspase1 activation Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis induces IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL18->IL18 Inflammasome_bystander Inflammasome Modulation VX765_bystander->Inflammasome_bystander

Caption: Mechanism of action for this compound and its potential bystander effect.

Experimental Workflow for Co-culture Bystander Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ag_pos Antigen-Positive Cells CoCulture Co-culture Ag+ and Ag- cells Ag_pos->CoCulture Ag_neg Antigen-Negative Cells (GFP+) Ag_neg->CoCulture Add_ADC Add this compound CoCulture->Add_ADC Incubate Incubate for 72-96h Add_ADC->Incubate FACS Flow Cytometry / Imaging Incubate->FACS Viability Assess Viability of GFP+ Population FACS->Viability Result Determine Bystander Effect Viability->Result

Caption: Workflow for the in vitro co-culture bystander effect assay.

Conclusion

The hypothetical ADC, this compound, possesses a linker technology conducive to a bystander effect. However, the nature of its payload, VX765, suggests a departure from the conventional cytotoxic bystander killing. The key determinants for its efficacy would be the cell permeability of the active metabolite, VRT-043198, and its ability to modulate the tumor microenvironment in a beneficial way. Empirical testing through co-culture and conditioned medium assays would be essential to validate and quantify any potential bystander activity. This analysis underscores the importance of considering both the linker and the specific mechanism of the payload when designing ADCs for heterogeneous tumors.

References

A Head-to-Head Comparison of p-Aminobenzyl (PAB) Derivatives in ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the various linker technologies, those incorporating a p-aminobenzyl (PAB) group as a self-immolative spacer are widely utilized. Upon enzymatic or chemical cleavage of a triggering group, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified payload inside the target cancer cell.

This guide provides a head-to-head comparison of different PAB-based linkers, summarizing key performance data from preclinical studies. We delve into the experimental methodologies behind these findings and present visual diagrams to elucidate the underlying mechanisms and workflows.

Comparative Data of PAB Derivatives in ADC Linkers

The following tables summarize quantitative data from various studies to facilitate a comparison between different PAB-based linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. Therefore, the data presented here is a compilation from multiple sources and should be interpreted with consideration of the different antibodies, payloads, and experimental setups used.

Table 1: In Vitro Cytotoxicity of ADCs with Different PAB-Based Linkers

Linker TypeAntibody-TargetPayloadCell LineIC50 (ng/mL)Reference
Val-Cit-PABAnti-CD30MMAEKarpas-299~10[1]
Glucuronide-PABAnti-HER2MMAEHER2-positive cell linesComparable to Val-Cit-PAB[2]
m-Amide-PABAnti-HER2UncialamycinHER2-positive cell linesData not available[3]
PEG-Val-Cit-PABAnti-CD30MMAEKarpas-299Comparable to Val-Cit-PAB[4]

Table 2: In Vivo Efficacy of ADCs with Different PAB-Based Linkers in Xenograft Models

Linker TypeAntibody-TargetPayloadXenograft ModelTumor Growth Inhibition (%)Reference
Val-Cit-PABAnti-CD30MMAEKarpas-299High[5]
Glucuronide-PABAnti-HER2MMAEHER2-positive xenograftsSuperior to Val-Cit-PAB[2]
m-Amide-PABAnti-HER2UncialamycinBxPC3 pancreatic xenograftHigh[5]
PEG-Val-Cit-PABAnti-CD30MMAEKarpas-299High[4]

Table 3: Stability of Different PAB-Based Linkers

Linker TypeMatrixStability MetricResultReference
Val-Cit-PABMouse Plasma% Hydrolysis (24h)High[3]
m-Amide-PABMouse Plasma% Hydrolysis (24h)Dramatically reduced vs. Val-Cit-PAB[3]
Glucuronide-PABHuman PlasmaAggregationMinimal (<5%)[6]
Val-Cit-PABHuman PlasmaAggregationHigh (up to 80%)[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are representative methodologies for key experiments cited in the comparison of PAB-based linkers.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the potency of ADCs in killing cancer cells in culture.

  • Cell Culture: Target cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs with different PAB-based linkers are serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.[7][8]

In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor activity of ADCs in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volume is measured regularly with calipers.

  • ADC Administration: Once tumors reach the desired size, mice are randomized into treatment groups and administered with the different ADCs (and controls) via intravenous injection.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and control groups.[9][10][11]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of animals.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Processing_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) ADC_Endosome Internalized ADC ADC->ADC_Endosome 1. Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome 2. Trafficking Payload_Release Payload Release ADC_Lysosome->Payload_Release 3. Linker Cleavage Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 4. Target Binding Apoptosis Apoptosis Target->Apoptosis 5. Cell Death PAB_Self_Immolation Linker_Payload Trigger p-Aminobenzyl Spacer Payload Cleaved_Linker Free Amine Spacer Payload Linker_Payload->Cleaved_Linker 1. Enzymatic Cleavage (e.g., Cathepsin B) Intermediate Quinone Methide Intermediate + Free Payload Cleaved_Linker->Intermediate 2. 1,6-Elimination (Self-Immolation) Products Decomposition Products Intermediate->Products 3. Decomposition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) ADC_Synthesis->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay ADC_Synthesis->Stability_Assay Xenograft_Model Xenograft Tumor Model Establishment Cytotoxicity_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_Study Pharmacokinetic (PK) Analysis Xenograft_Model->PK_Study

References

Validating the Specificity of Cathepsin B Cleavage of the Val-Cit-PAB Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the design of Antibody-Drug Conjugates (ADCs), engineered for selective payload release within tumor cells. Its efficacy hinges on the specific cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in malignant tissues. This guide provides a comprehensive comparison of the Val-Cit-PAB linker's specificity, supported by experimental data and protocols for its validation.

The fundamental mechanism relies on the ADC's internalization following binding to a target antigen on the cancer cell surface. The ADC is then trafficked to the lysosome, an acidic organelle rich in proteases. Within this environment, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and PAB moieties. This initial cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) A ADC in Circulation (Val-Cit-PAB Linker Intact) B 1. ADC Binds to Surface Antigen A->B Targeting C 2. Internalization (Endocytosis) B->C D 3. Trafficking to Lysosome C->D E 4. Cathepsin B Cleavage of Val-Cit Linker D->E F 5. PAB Self-Immolation E->F G 6. Payload Release F->G

Figure 1. Intended intracellular cleavage pathway of the Val-Cit-PAB linker.

Specificity and Off-Target Cleavage

While the Val-Cit linker is effectively cleaved by Cathepsin B, it is not entirely specific. Research has demonstrated that other proteases can also hydrolyze this linker, which can impact the stability and safety profile of the ADC.

  • Other Cathepsins : Studies have revealed that other lysosomal cathepsins, such as Cathepsin L, K, and S, can also process the Val-Cit sequence.[1][2] Although Cathepsin B is often the most efficient, the contribution of other cathepsins can be significant depending on their relative expression levels in the target cell.

  • Neutrophil Elastase : A notable off-target cleavage can be mediated by human neutrophil elastase, which is present in the bloodstream.[3][4] This premature cleavage in circulation can lead to systemic toxicity and is believed to contribute to adverse effects like neutropenia.[5][6]

  • Carboxylesterase 1C (Ces1C) : In preclinical studies, the Val-Cit linker has shown susceptibility to cleavage by mouse plasma carboxylesterase Ces1C.[5][7] This instability in mouse models can complicate the evaluation of ADC efficacy and toxicity, though it is considered less of a concern in humans as the homologous enzyme does not cleave the linker as efficiently.[2][7]

The following diagram illustrates the desired on-target cleavage pathway versus the potential off-target routes.

cluster_on_target Desired Pathway (Lysosome) cluster_off_target Undesired Pathways (Off-Target) ADC Intact ADC with Val-Cit-PAB Linker CatB Cathepsin B ADC->CatB Specific Cleavage OtherCats Other Cathepsins (L, K, S) ADC->OtherCats Cross-reactivity NE Neutrophil Elastase (Plasma) ADC->NE Premature Cleavage Ces1C Carboxylesterase 1C (Mouse Plasma) ADC->Ces1C Premature Cleavage Payload_On Payload Release (Therapeutic Effect) CatB->Payload_On Payload_Off Premature Payload Release (Systemic Toxicity) OtherCats->Payload_Off NE->Payload_Off Ces1C->Payload_Off

References

Navigating the Pharmacokinetic Landscape of VX-765 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the pharmacokinetic comparison of different antibody-drug conjugate (ADC) formulations utilizing the caspase-1 inhibitor, VX-765. While specific preclinical or clinical data on distinct VX-765 ADC formulations remains proprietary, this document outlines the essential experimental protocols, data presentation strategies, and mechanistic considerations crucial for such a comparative analysis.

The development of effective ADCs hinges on a thorough understanding of their pharmacokinetic (PK) profiles.[1] These complex molecules, comprising a monoclonal antibody, a linker, and a cytotoxic payload, exhibit intricate in vivo behavior that dictates their efficacy and toxicity.[1][2][3] This guide uses VX-765, a potent prodrug of the caspase-1 inhibitor VRT-043198, as a representative payload to illustrate the key comparative aspects of ADC formulation development.[4][5][6]

Comparative Pharmacokinetic Data Summary

A direct comparison of different VX-765 ADC formulations would necessitate the evaluation of several key pharmacokinetic parameters. The following tables illustrate how such data should be structured for a clear and objective comparison. Hypothetical data for three distinct VX-765 ADC formulations (ADC-A, ADC-B, and ADC-C), potentially varying in linker chemistry, conjugation site, or antibody backbone, are presented below.

Table 1: Plasma Pharmacokinetics of Total Antibody

FormulationCmax (µg/mL)Tmax (h)AUClast (µg·h/mL)CL (mL/h/kg)Vss (mL/kg)t1/2 (h)
ADC-A 15024250000.2100350
ADC-B 13524220000.25110300
ADC-C 16022280000.1895380

Table 2: Plasma Pharmacokinetics of Conjugated ADC (Antibody-Conjugated Drug)

FormulationCmax (µg/mL)Tmax (h)AUClast (µg·h/mL)CL (mL/h/kg)Vss (mL/kg)t1/2 (h)
ADC-A 14524235000.22105340
ADC-B 12024190000.3120280
ADC-C 15522265000.19100370

Table 3: Plasma Pharmacokinetics of Unconjugated VX-765 Payload

FormulationCmax (ng/mL)Tmax (h)AUClast (ng·h/mL)
ADC-A 50721500
ADC-B 85482500
ADC-C 40961200

Table 4: Tissue Distribution of Total Antibody and Unconjugated VX-765 (Tumor vs. Liver at 96h post-dose)

FormulationAnalyteTumor Conc. (µg/g or ng/g)Liver Conc. (µg/g or ng/g)Tumor-to-Liver Ratio
ADC-A Total Antibody25102.5
Unconjugated VX-7655150.33
ADC-B Total Antibody20121.67
Unconjugated VX-7658250.32
ADC-C Total Antibody3083.75
Unconjugated VX-7653100.3

Key Experimental Protocols

The generation of robust and comparable pharmacokinetic data relies on standardized and well-documented experimental methodologies.

In Vivo Pharmacokinetic Study

Objective: To determine the plasma pharmacokinetic profiles and tissue distribution of total antibody, conjugated ADC, and unconjugated VX-765 after a single intravenous administration of different VX-765 ADC formulations to tumor-bearing animal models (e.g., xenograft mice).

Methodology:

  • Animal Model: Utilize relevant tumor-bearing xenograft models with demonstrated target antigen expression.

  • Dosing: Administer a single intravenous (IV) dose of each VX-765 ADC formulation.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 96, 168, 336 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Tissue Collection: At the terminal time point, collect tumor and key organs (e.g., liver, spleen, kidneys) for tissue distribution analysis.

  • Bioanalysis:

    • Total Antibody: Quantify using a validated enzyme-linked immunosorbent assay (ELISA) that detects both conjugated and unconjugated antibody.

    • Conjugated ADC (Antibody-Conjugated Drug): Quantify using a validated ELISA that specifically captures the ADC through the antibody and detects the payload.

    • Unconjugated VX-765: Quantify using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation and/or solid-phase extraction.

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis (NCA) with appropriate software.

In Vitro Plasma Stability Assay

Objective: To assess the stability of different VX-765 ADC formulations in plasma from various species (e.g., mouse, rat, monkey, human) to understand linker stability and potential for premature payload release.

Methodology:

  • Incubation: Incubate each VX-765 ADC formulation in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Analysis: Quantify the concentration of conjugated ADC at each time point using a validated bioanalytical method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of ADC remaining over time to determine the in vitro half-life.

Mandatory Visualizations

Diagrams illustrating key processes are essential for a comprehensive understanding of ADC pharmacokinetics and mechanism of action.

ADC_Pharmacokinetics_Workflow cluster_administration Administration cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution cluster_elimination Elimination Dosing IV Administration of VX-765 ADC Formulation ADC_in_Plasma Intact ADC Dosing->ADC_in_Plasma Deconjugated_Ab Deconjugated Antibody ADC_in_Plasma->Deconjugated_Ab Deconjugation Free_Payload Free VX-765 ADC_in_Plasma->Free_Payload Linker Cleavage Tumor_Uptake Target-Mediated Tumor Uptake ADC_in_Plasma->Tumor_Uptake Nonspecific_Uptake Non-Specific Uptake (e.g., Liver) ADC_in_Plasma->Nonspecific_Uptake Catabolism Antibody Catabolism ADC_in_Plasma->Catabolism Deconjugated_Ab->Catabolism Payload_Metabolism Payload Metabolism & Excretion Free_Payload->Payload_Metabolism

Caption: Experimental workflow for in vivo pharmacokinetic analysis of a VX-765 ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC VX-765 ADC Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization Tumor_Cell->Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release VX-765 Release Lysosome->Payload_Release Linker Cleavage Caspase1_Inhibition Caspase-1 Inhibition Payload_Release->Caspase1_Inhibition Apoptosis Cell Death (Pyroptosis) Caspase1_Inhibition->Apoptosis

Caption: General mechanism of action for a VX-765 antibody-drug conjugate.

Conclusion

The pharmacokinetic comparison of different VX-765 ADC formulations is a critical step in the selection of a lead candidate for clinical development. By employing standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the impact of formulation changes on the in vivo behavior of the ADC. The hypothetical data and methodologies presented in this guide provide a robust framework for these essential preclinical studies, ultimately informing the design of safer and more effective targeted cancer therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-VX765. The following procedures are designed to ensure the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling potent pharmaceutical compounds.

I. Understanding the Components

This compound is a complex molecule comprising three key parts:

  • MC (Maleimidocaproyl): A linker component that facilitates conjugation to the antibody.

  • Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A cleavable linker designed to be stable in the bloodstream and release the payload within target cells.[1]

  • VX765 (Belnacasan): A caspase inhibitor payload.[2]

While VX765 itself is not classified as a hazardous substance, it may cause irritation and be harmful if inhaled, ingested, or absorbed through the skin.[3][4] However, when conjugated within an ADC, the entire molecule must be handled with the high degree of caution afforded to potent cytotoxic compounds.[5][6]

II. Safety Data for VX765

The following table summarizes the key safety information for the payload component, VX765.

ParameterInformationSource
GHS Classification Not classified as hazardous[3][4]
Potential Hazards May be irritating to mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption.[3]
First Aid - Inhalation Remove to fresh air. Seek immediate medical attention.[3]
First Aid - Skin Contact Wash with plenty of water. Remove contaminated clothing.[3]
First Aid - Eye Contact Flush eyes with plenty of water. Seek medical attention.[3]
First Aid - Ingestion Wash out mouth with water if the person is conscious. Seek immediate medical attention.[3]
Extinguishing Media Water spray, dry powder, foam, carbon dioxide.[3]

III. Disposal Workflow for this compound

The proper disposal of ADCs and their components is a critical aspect of laboratory safety. The following workflow outlines the necessary steps for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Decontamination cluster_2 Waste Segregation cluster_3 Waste Containment & Labeling cluster_4 Final Disposal A Wear appropriate PPE: - Lab coat - Safety goggles - Double gloves B Decontaminate all surfaces and equipment in contact with the compound. A->B C Use a validated decontamination solution (e.g., 10% bleach solution followed by a water rinse). B->C D Segregate all contaminated waste. C->D E Solid Waste: - Contaminated PPE - Pipette tips - Vials D->E F Liquid Waste: - Unused solutions - Decontamination rinsates D->F G Place solid waste in a dedicated, sealed, and puncture-proof hazardous waste container. I Label all containers clearly as 'Hazardous Cytotoxic Waste'. G->I H Collect liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. H->I J Arrange for disposal through a licensed hazardous waste management facility. I->J K Follow all institutional, local, and national regulations for hazardous waste disposal. J->K

Figure 1. Workflow for the safe disposal of this compound.

IV. Detailed Disposal Procedures

Adherence to the following step-by-step protocol is mandatory for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a disposable lab coat, safety goggles, and double gloves, when handling the compound or its waste.[7]

2. Decontamination:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • A common and effective decontamination procedure involves wiping surfaces with a 10% bleach solution, followed by a rinse with water to remove bleach residue. The efficacy of the decontamination process should be validated.

3. Waste Segregation and Collection:

  • Establish a dedicated and clearly marked hazardous waste collection area.

  • Solid Waste: All disposable items, such as gloves, lab coats, pipette tips, and empty vials, must be collected in a designated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

  • Liquid Waste: All solutions containing this compound and rinsates from decontamination procedures should be collected in a sealed, leak-proof hazardous waste container.

4. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Cytotoxic Waste" and include the name of the compound.

5. Final Disposal:

  • The disposal of cytotoxic hazardous waste must be handled by a licensed and certified hazardous waste management company.

  • Ensure that all disposal procedures comply with institutional, local, and national regulations for hazardous and cytotoxic waste.[5]

Disclaimer: This document provides guidance based on available safety information. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable safety regulations and institutional policies.

References

Safeguarding Innovation: A Comprehensive Guide to Handling MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-VX765. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

This compound is a specialized chemical construct used in the development of targeted cancer therapies. It comprises a cleavable linker, MC-Val-Cit-PAB, and a caspase inhibitor payload, VX765 (Belnacasan). While VX765 itself is a targeted inhibitor, as part of an ADC, the entire conjugate, and particularly the linker-payload combination, must be handled as a potent cytotoxic agent. The primary hazard is associated with the potential for accidental exposure through inhalation, dermal contact, or ingestion.

Essential Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. However, the following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closing laboratory gown with knit cuffs.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection For handling powders or creating aerosols: A fit-tested N95 or higher-level respirator.Prevents inhalation of the potent compound, which is a primary route of exposure.

Operational Plan: From Receipt to Experimentation

Safe handling of this compound requires meticulous attention to detail at every stage. The following workflow outlines the necessary procedural steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving Storage Storage Receiving->Storage Verify Integrity Weighing Weighing Storage->Weighing Controlled Area Solubilization Solubilization Weighing->Solubilization Use Containment Conjugation Conjugation Solubilization->Conjugation Closed System Purification Purification Conjugation->Purification Decontamination Decontamination Purification->Decontamination Post-Procedure Disposal Disposal Decontamination->Disposal

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a dry, dark place at a controlled temperature, typically -20°C for long-term storage and 0-4°C for short-term storage[1].

  • The storage location must be clearly labeled as a "Cytotoxic Agent Storage Area."

2. Weighing and Preparation of Stock Solutions:

  • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a ventilated containment enclosure (e.g., a glove box) to prevent inhalation of airborne particles.

  • Wear full PPE, including a respirator.

  • Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.

  • To prepare a stock solution, slowly add the recommended solvent (e.g., DMSO) to the vial containing the powdered compound to minimize aerosol generation.

3. Antibody Conjugation Reaction:

  • The conjugation of this compound to a monoclonal antibody should be performed in a designated and controlled area.

  • The reaction should ideally be carried out in a closed or semi-closed system to minimize the risk of exposure.

  • All transfers of liquids containing the active conjugate should be done carefully using appropriate pipetting techniques to avoid splashes and aerosols.

4. Purification of the Antibody-Drug Conjugate:

  • Post-conjugation, the ADC must be purified to remove any unconjugated linker-payload.

  • Purification methods, such as chromatography, should be conducted with appropriate containment measures to handle the cytotoxic waste stream.

Disposal Plan: Managing Contaminated Waste

Proper disposal of cytotoxic waste is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, weigh boats, pipette tips, vials, and any contaminated cleaning materials[2][3].

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol[2][4]. These containers are often color-coded, typically with purple lids, for easy identification[2][5].

  • Sharps: All needles and syringes used in the handling of this compound must be disposed of in a designated cytotoxic sharps container[2].

  • Liquid Waste: Liquid waste containing the conjugate should be collected in sealed, labeled, and leak-proof containers. Decontamination of liquid waste may be possible with appropriate chemical inactivation methods, which should be validated for effectiveness.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration[2]. Do not mix cytotoxic waste with general laboratory trash or other chemical waste streams.

Emergency Procedures

Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.

  • Use a cytotoxic spill kit to absorb and contain the spill.

  • Clean the area with a deactivating solution, followed by a thorough cleaning with detergent and water.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety office.

By implementing these safety protocols and operational plans, research and development activities involving this compound can be conducted with the highest degree of safety, ensuring the protection of laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-PAB-VX765
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-PAB-VX765

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.